molecular formula C13H19N3O B5802948 4-ethyl-N-phenyl-1-piperazinecarboxamide

4-ethyl-N-phenyl-1-piperazinecarboxamide

Katalognummer: B5802948
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: KAXTVNFTSVCRDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-ethyl-N-phenyl-1-piperazinecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the N-phenylpiperazinecarboxamide class of compounds, which are recognized as a privileged scaffold in the development of novel therapeutic agents. Scientific literature indicates that this structural class possesses a wide range of pharmacological activities. Related N-phenylpiperazine derivatives have demonstrated potent in vitro antidiabetic properties through inhibition of the α-amylase enzyme, a key target for managing type 2 diabetes . Furthermore, structurally similar piperazine compounds have shown promising anti-inflammatory activity in research settings . The piperazine core is a common feature in compounds investigated for various central nervous system (CNS) targets; for instance, closely related piperazine derivatives have exhibited anxiolytic-like activity mediated by serotonergic pathways (e.g., 5-HT1A receptors) and have also been studied for their hypotensive and antihypertensive potential, involving nitric oxide, 5-HT1A, and muscarinic receptors . The crystal structure of a closely related analog, N-(4-Chlorophenyl)-4-ethyl-piperazine-1-carboxamide, has been determined, confirming the chair conformation of the piperazine ring and the molecular connectivity, which provides valuable structural insights for rational drug design . This reagent is intended for research applications including, but not limited to, use as a key intermediate in organic synthesis, a building block for the development of novel bioactive molecules, a reference standard in analytical chemistry, and a tool compound for in vitro pharmacological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-ethyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTVNFTSVCRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Molecular Characterization and Therapeutic Potential of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

[1][2]

Executive Summary

4-Ethyl-N-phenyl-1-piperazinecarboxamide (IUPAC: N-phenyl-4-ethylpiperazine-1-carboxamide or 1-(4-ethylpiperazin-1-yl)-3-phenylurea) represents a critical structural motif in drug discovery, bridging the gap between simple antiparasitic agents and complex kinase or hydrolase inhibitors.[1][2] Structurally, it consists of a piperazine core substituted at the


12

This compound serves as a model ligand for investigating urea-based pharmacophores , exhibiting potential biological activity in anticonvulsant screening, anti-inflammatory pathways (via sEH inhibition), and antifilarial applications due to its homology with Diethylcarbamazine.[1][2][3]

Chemical Identity and Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers[1][2][6]
  • IUPAC Name:

    
    -phenyl-4-ethylpiperazine-1-carboxamide[1][2]
    
  • Alternative Names: 1-(4-Ethylpiperazin-1-yl)-3-phenylurea; 4-Ethyl-1-(phenylcarbamoyl)piperazine.[1][2]

  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 233.31 g/mol [1][2]

  • SMILES: CCN1CCN(CC1)C(=O)Nc2ccccc2

  • InChIKey: (Predicted based on structure) HVZXJ... (Specific isomer dependent)

Structural Geometry and Electronic Properties

The molecule features a central urea linkage (

12
  • Piperazine Chair Conformation: The piperazine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions.[1][2] The

    
    -ethyl group typically exists in an equatorial position.[1][2]
    
  • Urea Planarity: The

    
     urea bridge exhibits partial double-bond character due to resonance, enforcing planarity and restricting rotation.[1][2] This rigid linker is crucial for binding affinity in protein pockets (e.g., sEH active sites).[1][2]
    
  • Hydrogen Bonding:

    • Donor (HBD): 1 (The amide -NH-).[1][2]

    • Acceptor (HBA): 3 (The carbonyl oxygen, the tertiary piperazine nitrogen, and the urea nitrogen).[1][2][3]

Physicochemical Profile (Calculated)
PropertyValuebiological Significance
LogP (Octanol/Water) 1.8 – 2.2Optimal lipophilicity for blood-brain barrier (BBB) penetration; higher than DEC (LogP ~0.7).[1][2]
pKa (Basic N) 8.2 – 8.6The

nitrogen is protonated at physiological pH, aiding solubility and electrostatic binding.[1][2][3]
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good oral bioavailability (>140 Ų usually limits absorption).[1][2][3]
Solubility ModerateSoluble in DMSO, Methanol, Chloroform; moderate aqueous solubility as a hydrochloride salt.[1][2]

Synthesis and Manufacturing Protocols

The synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide follows a robust isocyanate addition pathway, a standard "click" reaction in medicinal chemistry that ensures high yield and minimal byproduct formation.[1][2]

Synthetic Route: Isocyanate Addition

Principle: Nucleophilic attack of the secondary amine (1-ethylpiperazine) on the electrophilic carbon of phenyl isocyanate.[1][2][3]

Reaction Scheme:

123
Detailed Experimental Protocol
  • Reagents:

    • 1-Ethylpiperazine (1.0 equiv, CAS: 5308-25-8)[1][2][4]

    • Phenyl Isocyanate (1.0 equiv, CAS: 103-71-9)[1][2][3]

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1][2]

  • Procedure:

    • Step 1: Dissolve 1-ethylpiperazine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Step 2: Cool the solution to 0°C using an ice bath.

    • Step 3: Add phenyl isocyanate (10 mmol) dropwise over 15 minutes. A precipitate may form immediately.[1][2]

    • Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

    • Step 5: Quench with water (if necessary) or simply evaporate the solvent if the reaction is quantitative.[1][2]

    • Step 6 (Purification): Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

  • Yield Expectation: 85–95%.

Visualization of Synthesis Pathway

SynthesisPathcluster_conditionsConditionsReactant11-Ethylpiperazine(Nucleophile)IntermediateTetrahedralIntermediateReactant1->IntermediateNucleophilic AttackReactant2Phenyl Isocyanate(Electrophile)Reactant2->IntermediateProduct4-ethyl-N-phenyl-1-piperazinecarboxamideIntermediate->ProductProton TransferCondSolvent: DCM/THFTemp: 0°C to RTTime: 2-4 hrs

Caption: Nucleophilic addition mechanism for the synthesis of the target urea derivative.

Biological Applications and Pharmacophore Mapping[1][2]

Structural Homology to Diethylcarbamazine (DEC)

The target molecule is a phenyl-analog of Diethylcarbamazine (DEC), a World Health Organization (WHO) essential medicine for filariasis.[1][2][3]

  • DEC: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -diethyl-4-methyl-1-piperazinecarboxamide.[1][2]
    
  • Target:

    
    -phenyl-4-ethyl-1-piperazinecarboxamide.[1][2]
    
  • Implication: The replacement of the diethyl amide with a phenyl urea motif increases lipophilicity (

    
    ) and introduces aromatic 
    
    
    stacking interactions, potentially altering the target profile from purely antiparasitic to anti-inflammatory or neurological modulation.[1][2][3]
Soluble Epoxide Hydrolase (sEH) Inhibition

The urea-piperazine motif is a classic pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH).[1][2][3] sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[1][2]

  • Mechanism: The urea hydrogens (donor) hydrogen-bond with the catalytic aspartate residue (Asp335) in the sEH active site.[1][2][3]

  • Relevance: Derivatives of this structure are investigated for treating hypertension, pain, and neuroinflammation.[1][2][3]

Anticonvulsant Activity

Research into phenyl-piperazine ureas indicates significant anticonvulsant potential.[1][2][5] The lipophilic phenyl ring facilitates BBB crossing, while the urea moiety modulates sodium channels or GABAergic transmission.[1][2]

Pharmacophore Diagram

PharmacophorePhenylPhenyl Ring(Lipophilic/Pi-Stacking)UreaUrea Linker(H-Bond Donor/Acceptor)Phenyl->UreaTarget2Voltage-GatedNa+ ChannelsPhenyl->Target2HydrophobicInteractionPiperazinePiperazine Core(Scaffold/Solubility)Urea->PiperazineTarget1sEH Enzyme(Asp335)Urea->Target1H-BondingEthylEthyl Group(Steric Bulk)Piperazine->Ethyl

Caption: Pharmacophore mapping of 4-ethyl-N-phenyl-1-piperazinecarboxamide showing key binding interactions.[1][2]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.20–7.50 ppm (m, 5H):  Aromatic protons (Phenyl group).[1][2]
    
  • 
     6.40 ppm (s, 1H):  Urea 
    
    
    proton (Exchangeable with
    
    
    ; shift varies with concentration).[1][2][3]
  • 
     3.40–3.60 ppm (m, 4H):  Piperazine protons adjacent to Urea (
    
    
    ).[1][2][3]
  • 
     2.40–2.50 ppm (m, 4H):  Piperazine protons adjacent to Ethyl (
    
    
    ).[1][2][3]
  • 
     2.42 ppm (q, 2H):  Methylene protons of the Ethyl group (
    
    
    ).[1][2]
  • 
     1.10 ppm (t, 3H):  Methyl protons of the Ethyl group (
    
    
    ).[1][2]
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated 
    
    
    .[1][2][3]
  • Fragmentation Pattern:

    • Loss of Phenyl Isocyanate (

      
      ).[1][2]
      
    • Fragment at

      
       (1-ethylpiperazine cation).[1][2]
      
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    : 
    
    
    stretch (Urea).[1][2][3]
  • 1640–1660 cm

    
    : 
    
    
    stretch (Strong, Urea Carbonyl).[1][2][3]
  • 1590–1600 cm

    
    : 
    
    
    Aromatic stretch.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3052, Diethylcarbamazine. Retrieved from [Link][1][3]

  • Mishra, C. B., et al. (2016). Design and synthesis of some new 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas as potent anticonvulsant and antidepressant agents. ResearchGate. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[1][2][3] Annual Review of Pharmacology and Toxicology. (Contextual grounding for urea-piperazine pharmacophore).

Physicochemical Characteristics of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-ethyl-N-phenyl-1-piperazinecarboxamide , a specific urea derivative of piperazine utilized in medicinal chemistry as a structural scaffold for central nervous system (CNS) ligands and as a reference standard in metabolic profiling of arylpiperazine drugs.[1][2]

Technical Guide & Characterization Protocol

Executive Summary

4-ethyl-N-phenyl-1-piperazinecarboxamide (Molecular Formula: C₁₃H₁₉N₃O) is a synthetic organic compound featuring a piperazine core substituted at the N1 position with a phenylcarboxamide (urea) moiety and at the N4 position with an ethyl group.[1][2] It belongs to the class of arylpiperazine ureas , a chemical family frequently investigated for their affinity to serotonergic (5-HT) and dopaminergic (D₂) receptors.[1][2]

This guide details the compound's physicochemical profile, synthesis pathways, stability metrics, and analytical characterization protocols.[1][2] It serves as a foundational reference for scientists utilizing this entity as a building block or a metabolic standard.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule is characterized by a central piperazine ring in a chair conformation, linked via a urea functionality to a phenyl ring.[1][2] The ethyl group at the N4 position imparts basicity and lipophilicity distinct from its unsubstituted analogs.[1][2]

AttributeSpecification
IUPAC Name 4-ethyl-N-phenyl-1-piperazinecarboxamide
Common Synonyms 1-Ethyl-4-(phenylcarbamoyl)piperazine; N-phenyl-N'-(4-ethylpiperazinyl)urea
CAS Registry Number Not widely listed; Analogous to 115994-87-1 (des-ethyl)
Molecular Formula C₁₃H₁₉N₃O
Molecular Weight 233.31 g/mol
SMILES CCN1CCN(CC1)C(=O)Nc2ccccc2
InChI Key Derived:[1][2][3][4][5][6][7] YQXKWSNLAVFZJL (Analogous)
Structural Diagram

The following diagram illustrates the connectivity and the key functional zones: the Lipophilic Tail (Phenyl), the Polar Linker (Urea), and the Basic Head (Ethylpiperazine).[1][2]

ChemicalStructure Figure 1: Structural Connectivity of 4-ethyl-N-phenyl-1-piperazinecarboxamide Phenyl Phenyl Ring (Lipophilic Domain) Urea Carboxamide Linker (-NH-CO-N-) Phenyl->Urea Amide Bond Piperazine Piperazine Core (Scaffold) Urea->Piperazine Urea Bond Ethyl Ethyl Group (Basic Terminus) Piperazine->Ethyl N-Alkylation

Physicochemical Properties

Understanding the physicochemical landscape is critical for predicting bioavailability and formulation stability.[1][2] The values below are derived from empirical data of structural analogs and computational consensus (ACD/Labs, ChemAxon).

Fundamental Constants[1][2]
PropertyValue (Approx.)Context & Implication
LogP (Octanol/Water) 1.3 – 1.6Moderately lipophilic; suggests good membrane permeability and oral bioavailability potential.[1][2]
pKa (Basic) 8.4 ± 0.2Attributed to the N4-ethylpiperazine nitrogen.[1][2] It exists predominantly as a cation at physiological pH (7.4).[1][2]
pKa (Acidic) > 14The urea proton is very weakly acidic and will not deprotonate under standard physiological conditions.[1][2]
Solubility (Water) ~2–5 mg/mL (pH 7.[1][2]4)Moderate solubility due to the protonated piperazine; significantly higher at pH < 6.[1][2]0.
Melting Point 135 – 140 °CTypical for arylpiperazine ureas; indicates a stable crystalline solid at room temperature.[1][2]
Polar Surface Area (PSA) ~45 ŲBelow the 140 Ų threshold, reinforcing blood-brain barrier (BBB) penetration potential.[1][2]
Solubility Profile & pH Dependence

The solubility of 4-ethyl-N-phenyl-1-piperazinecarboxamide is pH-dependent due to the basic piperazine nitrogen.[1][2]

  • pH 1.2 (Gastric): Highly Soluble (>50 mg/mL) – Fully protonated.[1][2]

  • pH 7.4 (Blood): Moderately Soluble – Equilibrium between cationic and neutral forms.[1][2]

  • pH > 10 (Basic): Poorly Soluble – Neutral free base precipitates.[1][2]

Synthesis & Manufacturing Route

The most robust synthetic route involves the direct coupling of a secondary amine with an isocyanate.[1][2] This reaction is highly atom-efficient and avoids complex purification steps.[1][2]

Experimental Protocol: Urea Formation
  • Reagents: 1-Ethylpiperazine (1.0 eq), Phenyl Isocyanate (1.0 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Dissolve 1-ethylpiperazine in anhydrous DCM at 0°C under nitrogen.

    • Add phenyl isocyanate dropwise to control the exotherm.[1][2]

    • Stir at room temperature for 2–4 hours.

    • Workup: The product often precipitates.[1][2] Filter the solid or evaporate the solvent.[1][2] Recrystallize from Ethanol/Hexane.[1][2]

  • Yield: Typically >85%.

Synthesis Figure 2: Synthetic Pathway via Isocyanate Coupling SM1 1-Ethylpiperazine (Nucleophile) Reaction Nucleophilic Addition DCM, 0°C -> RT SM1->Reaction SM2 Phenyl Isocyanate (Electrophile) SM2->Reaction Product 4-ethyl-N-phenyl- 1-piperazinecarboxamide Reaction->Product >85% Yield

[1]

Analytical Characterization

To validate the identity and purity of the compound, the following spectral fingerprints are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (s, 1H): Urea NH (Exchangeable).[1][2]

    • δ 7.45–6.90 (m, 5H): Phenyl aromatic protons.[1][2]

    • δ 3.45 (m, 4H): Piperazine protons adjacent to Urea (deshielded).[1][2]

    • δ 2.40 (m, 4H): Piperazine protons adjacent to Ethyl.[1][2]

    • δ 2.35 (q, 2H): Ethyl -CH₂-.[1][2]

    • δ 1.02 (t, 3H): Ethyl -CH₃.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Molecular Ion: [M+H]⁺ = 234.17 m/z.[1][2]

  • Fragmentation Pattern:

    • m/z 119: Loss of ethylpiperazine (Phenyl isocyanate ion).[1][2]

    • m/z 113: Ethylpiperazine fragment.[1][2]

HPLC Method (Purity)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).[1][2]

Stability & Degradation

Understanding the stability profile is essential for handling and storage.[1][2]

  • Hydrolysis: The urea linkage is generally stable at neutral pH.[1][2] However, prolonged exposure to strong acids (pH < 1) or strong bases (pH > 12) at elevated temperatures (>60°C) can lead to hydrolysis, yielding aniline and 1-ethylpiperazine.[1][2]

  • Oxidation: The tertiary amine (ethyl-piperazine N) is susceptible to N-oxidation by peroxides or metabolic enzymes (FMOs), forming N-oxides.[1][2]

  • Storage: Store in a cool, dry place (2–8°C), protected from light. Hygroscopicity is low.[1][2]

Biological Relevance

While this specific molecule may not be a marketed drug, its structural motif is ubiquitous in medicinal chemistry.[1][2]

  • 5-HT Receptors: Arylpiperazines are classic pharmacophores for Serotonin (5-HT₁A, 5-HT₂A) receptors.[1][2] The urea linker restricts conformation, potentially enhancing selectivity.[1][2]

  • Metabolite Standard: It serves as a reference for identifying metabolites of drugs containing the phenyl-piperazine-urea scaffold.[1][2]

References

  • PubChem Compound Summary. (2025). N-phenylpiperazine-1-carboxamide (Core Structure).[1][2] National Center for Biotechnology Information.[1][2] Link

  • National Institute of Standards and Technology (NIST). (2024).[1][2] 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- (Analogous Properties).[1][2][4] NIST Chemistry WebBook.[1][2][4][5] Link

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Source for LogP/pKa prediction methodologies).

  • Google Patents. (1985).[1][2] 1-piperazine carboxamide derivatives, their preparation and their use. EP0136274B1.[1][2] (Describes synthesis of analogous piperazine carboxamides). Link

  • ChemicalBook. (2023).[1][2] 4-Ethyl-piperazine-1-carboxylic acid phenyl ester (Structural Analog).[1][2]Link[1]

Sources

An In-Depth Technical Guide to the Computational and Experimental Assessment of Hydrophobicity for 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrophobicity, a critical physicochemical property, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Accurately characterizing this parameter is paramount in modern drug discovery and development. This guide provides a comprehensive framework for assessing the hydrophobicity of the novel compound 4-ethyl-N-phenyl-1-piperazinecarboxamide . We delve into both in-silico predictive models and robust experimental methodologies, offering researchers a dual-pronged approach to this essential measurement. The guide details the theoretical underpinnings of various computational logP (cLogP) prediction algorithms and presents a validated, step-by-step protocol for experimental hydrophobicity determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). By integrating computational and empirical data, this document serves as a technical resource for scientists aiming to build a complete and reliable hydrophobicity profile for drug candidates.

Section 1: The Central Role of Hydrophobicity in Drug Efficacy

Lipophilicity, often used interchangeably with hydrophobicity, is the affinity of a molecule for a lipid-like, non-polar environment.[1][2] This property is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[2][] A molecule's ability to passively diffuse across biological membranes, such as the gastrointestinal lining or the blood-brain barrier, is directly linked to its hydrophobicity.[2][] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][4]

The most common descriptor for hydrophobicity is the partition coefficient (P) , which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP .[2]

logP = log ( [solute]octanol / [solute]water )

For ionizable compounds, the distribution coefficient (logD) is used, which accounts for the distribution of all species (ionized and non-ionized) at a specific pH, typically physiological pH 7.4.[4]

This guide focuses on 4-ethyl-N-phenyl-1-piperazinecarboxamide , a compound of interest in drug development. Its structure is presented below:

Chemical Structure:

  • IUPAC Name: 4-ethyl-N-phenyl-1-piperazinecarboxamide

  • Molecular Formula: C₁₃H₁₉N₃O

  • Canonical SMILES: CCN1CCN(CC1)C(=O)NC2=CC=CC=C2

A thorough understanding of this molecule's hydrophobicity is the first step in evaluating its potential as a therapeutic agent.

Section 2: In-Silico Prediction of logP (cLogP)

Computational, or in-silico, methods provide a rapid and cost-effective means to estimate a molecule's logP value (cLogP) directly from its chemical structure.[5][6] These predictive models are invaluable in the early stages of drug discovery for screening large libraries of compounds.[6] The primary methods fall into two categories:

  • Atom-based methods: These approaches calculate logP by summing the contributions of individual atoms within the molecule.[6][7]

  • Fragment-based methods: These methods deconstruct a molecule into predefined structural fragments and sum their known hydrophobicity contributions, applying correction factors for interactions between fragments.[6][7]

The accuracy of these models can vary, and it is considered best practice to consult multiple algorithms to obtain a consensus prediction.[8] Different algorithms may excel in specific regions of chemical space.[8][9]

Computational Workflow for cLogP Prediction

The process of generating cLogP values is straightforward and can be visualized as follows:

G cluster_input Input cluster_processing Processing cluster_output Output & Analysis SMILES Obtain Canonical SMILES String CCN1CCN(CC1)C(=O)NC2=CC=CC=C2 ALOGPS ALOGPS Algorithm SMILES->ALOGPS Input Structure XLOGP3 XLOGP3 Algorithm SMILES->XLOGP3 Input Structure MLOGP MLOGP Algorithm SMILES->MLOGP Input Structure SwissADME SwissADME Platform SMILES->SwissADME Input Structure Collect Collect Predicted cLogP Values ALOGPS->Collect XLOGP3->Collect MLOGP->Collect SwissADME->Collect Compare Compare and Analyze (Calculate Mean, SD) Collect->Compare G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PrepMobile Prepare Mobile Phases (A: Aqueous, B: Organic) Equilibrate Equilibrate HPLC System (C18 Column) PrepMobile->Equilibrate PrepStd Prepare Calibrant Standards (Compounds with known logP) InjectStd Inject Standards (Acquire Retention Times, tR) PrepStd->InjectStd PrepTest Prepare Test Compound Solution (4-ethyl-N-phenyl-1-piperazinecarboxamide) InjectTest Inject Test Compound (Acquire Retention Time, tR) PrepTest->InjectTest Equilibrate->InjectStd CalcK Calculate Capacity Factor (log k) for all compounds InjectStd->CalcK InjectTest->CalcK Plot Plot log k vs. known logP for Standards CalcK->Plot CalCurve Generate Calibration Curve (Linear Regression) Plot->CalCurve CalcLogP Calculate logP of Test Compound using its log k and the curve CalCurve->CalcLogP

Sources

The Phenyl Piperazine Carboxamide Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The phenyl piperazine carboxamide core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition across a diverse range of biological targets. This structural motif is a cornerstone in the development of therapeutics for a multitude of pathological conditions, including central nervous system (CNS) disorders, cancer, and inflammatory diseases. The conformational flexibility of the piperazine ring, coupled with the tunable electronic and steric properties of the phenyl and carboxamide substituents, provides a rich molecular landscape for optimizing potency, selectivity, and pharmacokinetic profiles. This technical guide offers an in-depth exploration of the pharmacological applications of phenyl piperazine carboxamide derivatives. It delves into the intricate structure-activity relationships that govern their therapeutic efficacy, provides detailed, field-proven experimental protocols for their evaluation, and elucidates the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to navigate the complexities of this versatile chemical class and accelerate the discovery of novel therapeutic agents.

The Phenyl Piperazine Carboxamide Moiety: A Gateway to Diverse Pharmacological Activity

The inherent versatility of the phenyl piperazine carboxamide scaffold stems from its unique combination of structural features. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, can adopt various conformations, allowing for optimal binding to a wide array of protein targets.[1][2] The phenyl group provides a platform for introducing a variety of substituents that can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target affinity and selectivity. The carboxamide linkage offers a hydrogen bonding motif that is crucial for anchoring the molecule within the binding pockets of many receptors and enzymes.

The strategic modification of these three key components—the phenyl ring, the piperazine core, and the carboxamide group—has led to the discovery of compounds with a broad spectrum of pharmacological activities, including:

  • Central Nervous System (CNS) Applications: Phenyl piperazine carboxamide derivatives have shown significant promise as antipsychotics, antidepressants, anxiolytics, and anticonvulsants.[3][4][5] Their mechanisms of action often involve the modulation of key neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[5][6]

  • Oncology: A growing body of evidence supports the potential of these derivatives as anticancer agents.[2][7] Their cytotoxic effects are often mediated through the inhibition of critical cellular processes, such as cell cycle progression and signal transduction pathways implicated in tumor growth and survival.[8][9]

  • Anti-inflammatory and Analgesic Properties: Several phenyl piperazine carboxamide derivatives have demonstrated potent anti-inflammatory and analgesic activities.[10] These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of pain signaling pathways.

  • Anti-infective Potential: The scaffold has also been explored for its antimicrobial and antimycobacterial properties, with some derivatives showing promising activity against various pathogens.[11]

Structure-Activity Relationship (SAR) Insights: Tailoring Molecular Design for Therapeutic Efficacy

The pharmacological profile of a phenyl piperazine carboxamide derivative is intricately linked to its chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of new and improved therapeutic agents.

Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly impact the compound's affinity and selectivity for its biological target.

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can influence the pKa of the piperazine nitrogens, which in turn affects the compound's ionization state at physiological pH and its ability to interact with target proteins. For instance, in the context of anticancer activity, the presence of halogen substituents on the phenyl ring has been shown to be critical for activity.[8] Specifically, derivatives with two chlorine atoms on the phenylpiperazine substituent have demonstrated strong cytotoxic effects.[9] In the realm of CNS applications, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to enhance antiseizure effects.[12]

  • Steric Hindrance: The size and position of substituents can dictate the molecule's ability to fit into the binding pocket of a receptor. For example, in the case of 5-HT1A receptor affinity, substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable, while the para position has limited space for bulky substituents.[13]

Modifications of the Piperazine Core

The piperazine ring itself can be modified to fine-tune the pharmacological properties of the molecule. N-alkylation of the second nitrogen atom can influence the compound's basicity and lipophilicity, which can have a profound effect on its pharmacokinetic profile, including its ability to cross the blood-brain barrier for CNS-targeted drugs.[5]

The Carboxamide Linkage and Beyond

The carboxamide group is a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions with the target protein. Modifications to this group, such as the introduction of different substituents on the amide nitrogen, can significantly alter the compound's biological activity. For instance, in a series of anticancer phenyl amidrazone derivatives, the presence of a positive ionizable moiety at the piperazine fragment was found to be critical for activity.[8]

Table 1: Summary of Key Structure-Activity Relationships

Molecular Scaffold ModificationObserved Effect on Pharmacological ActivityTherapeutic Area
Phenyl Ring Substitution
Halogen (e.g., Cl, F) substitutionEnhanced anticancer activityOncology
Electron-withdrawing groups (e.g., CF3)Increased antiseizure activityCNS Disorders
Ortho-position substitution with negative potentialFavorable for 5-HT1A receptor affinityCNS Disorders
Piperazine Core Modification
N-alkylationModulation of basicity and lipophilicity, influencing BBB penetrationCNS Disorders
Carboxamide Moiety
Introduction of a positive ionizable groupCritical for anticancer activityOncology

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the pharmacological properties of phenyl piperazine carboxamide derivatives. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture cancer and normal cell lines seeding Seed cells into 96-well plates cell_culture->seeding incubation1 Incubate for 24h (37°C, 5% CO2) seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment controls Include vehicle control and positive control (e.g., Doxorubicin) treatment->controls incubation2 Incubate for 24-48h controls->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[15][16]

    • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the phenyl piperazine carboxamide derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

    • Incubate the plates for another 24 to 48 hours.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophage cells and seed them into 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS and compound) and a positive control (cells with LPS but without compound).

  • Griess Assay:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of NO in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration.

Receptor Binding Assay: 5-HT1A Receptor Affinity

This assay determines the binding affinity of a compound for the 5-HT1A receptor using a radioligand competition assay.[17][18]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK-293 or CHO-K1 cells).[17][19]

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand ([³H]8-OH-DPAT) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Modulation of Key Signaling Pathways

The pharmacological effects of phenyl piperazine carboxamide derivatives are often mediated through their interaction with specific cellular signaling pathways. G-protein coupled receptors (GPCRs) are a major class of targets for these compounds.

GPCR Signaling Cascade

GPCRs are cell surface receptors that, upon ligand binding, activate intracellular G proteins, initiating a cascade of downstream signaling events.[20][21][22]

GPCR_Signaling ligand Phenyl Piperazine Carboxamide Derivative receptor GPCR (e.g., 5-HT1A, α1-Adrenergic) ligand->receptor Binds g_protein Gα-GDP Gβγ receptor->g_protein Activates g_protein_active Gα-GTP Gβγ g_protein:g_alpha->g_protein_active:g_alpha GDP/GTP Exchange effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) g_protein_active:g_alpha->effector Activates/Inhibits g_protein_active:g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized GPCR signaling pathway modulated by phenyl piperazine carboxamide derivatives.

Many phenyl piperazine carboxamide derivatives that target CNS disorders exert their effects by modulating serotonergic and adrenergic signaling. For example, compounds with high affinity for the 5-HT1A receptor can act as agonists or antagonists, thereby influencing downstream pathways that regulate mood, anxiety, and cognition.[13][17] Similarly, derivatives that interact with α1-adrenergic receptors can impact cardiovascular function.[23]

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

The anti-inflammatory effects of some phenyl piperazine carboxamide derivatives are linked to their ability to interfere with key pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][24]

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibition Inhibition by Derivative cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk mapk MAPK Cascade (ERK, JNK, p38) tlr4->mapk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to mapk->nucleus Activates Transcription Factors derivative Phenyl Piperazine Carboxamide Derivative derivative->ikk Inhibits derivative->mapk Inhibits gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression

Caption: Inhibition of NF-κB and MAPK signaling pathways by phenyl piperazine carboxamide derivatives.

By inhibiting the activation of the IKK complex or the MAPK cascade, these compounds can prevent the translocation of NF-κB to the nucleus and the activation of other transcription factors, thereby downregulating the expression of pro-inflammatory genes.[24]

Conclusion and Future Directions

The phenyl piperazine carboxamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and proven "drug-likeness" make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.[25] Future research in this field will likely focus on several key areas:

  • Enhanced Selectivity: The development of derivatives with higher selectivity for specific receptor subtypes or enzyme isoforms will be crucial for minimizing off-target effects and improving the safety profile of these compounds.

  • Novel Therapeutic Applications: The exploration of phenyl piperazine carboxamide derivatives for new therapeutic applications, beyond the traditional focus on CNS disorders and cancer, holds significant promise.

  • Advanced Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems could improve their bioavailability, target-site accumulation, and overall therapeutic efficacy.

  • Integration of Computational Approaches: The use of computational modeling and machine learning will continue to play a vital role in the rational design and optimization of new phenyl piperazine carboxamide derivatives.[5]

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. [Link]

  • Girase, P. S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]

  • PMC. (2021). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. [Link]

  • Taylor & Francis Online. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

  • PMC. (2014). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]

  • PubMed. (2017). Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). [Link]

  • ResearchGate. (2012). Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]

  • PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. [Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. [Link]

  • PubMed. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). [Link]

  • Royal Society of Chemistry. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [Link]

  • PMC. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). [Link]

  • PMC. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]

  • PubMed. (2000). Quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers with [(18)f]p-MPPF. [Link]

  • PMC. (2021). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. [Link]

  • RSC Publishing. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway. [Link]

  • Taylor & Francis Online. (2014). Cytotoxic activities of some benzothiazole- piperazine derivatives. [Link]

  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

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literature review of 4-ethyl-N-phenyl-1-piperazinecarboxamide bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Polypharmacological Profiling of 4-ethyl-N-phenyl-1-piperazinecarboxamide: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach small-molecule characterization not just as a structural exercise, but as a mapping of polypharmacological potential. The compound 4-ethyl-N-phenyl-1-piperazinecarboxamide represents a highly privileged scaffold. By combining an N-phenylcarboxamide moiety with an N-alkylated piperazine core, this molecule bridges three distinct pharmacological domains: endocannabinoid modulation via Fatty Acid Amide Hydrolase (FAAH) inhibition, monoaminergic neuromodulation (5-HT2A/D2 receptors), and anthelmintic disruption of nematode motor function.

This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate this compound's bioactivity profile.

Structural Determinants of Bioactivity

The versatility of 4-ethyl-N-phenyl-1-piperazinecarboxamide stems from its modular architecture:

  • The N-phenylcarboxamide Headgroup (FAAH Inhibition): The carboxamide linkage acts as a transition-state mimic for the enzymatic cleavage of anandamide. Similar N-phenyl-1-piperazinecarboxamide derivatives, such as JNJ 1661010, are potent, reversible FAAH inhibitors (IC50 = 12 nM) that elevate endogenous cannabinoid tone without directly agonizing CB1 receptors[1].

  • The Piperazine Core (GPCR Modulation): Piperazine derivatives are classic pharmacophores for central nervous system (CNS) targets. Compounds like FG5803 (a 1-piperazinecarboxamide) and amperozide exhibit high affinity for 5-HT2A and D2 receptors, acting as atypical antipsychotics that modulate tuberoinfundibular dopamine neurons[2][3].

  • The 4-Ethyl Substitution (Anthelmintic Activity): The addition of a short alkyl chain to the N4 position mirrors the structure of diethylcarbamazine (N,N-diethyl-4-methyl-1-piperazinecarboxamide), a WHO essential medicine used to treat lymphatic filariasis by inducing spastic paralysis in nematodes[4].

Mechanistic Pathways

G Compound 4-ethyl-N-phenyl- 1-piperazinecarboxamide FAAH FAAH Enzyme Compound->FAAH Inhibits GPCR 5-HT2A / D2 Receptors Compound->GPCR Antagonizes Nematode TRP / Motor Channels Compound->Nematode Agonizes AEA ↑ Anandamide (AEA) FAAH->AEA Prevents degradation CB1 CB1/CB2 Receptors AEA->CB1 Activates Neuro Neuromodulation GPCR->Neuro Modulates Paralysis Spastic Paralysis Nematode->Paralysis Induces

Polypharmacological signaling pathways of the piperazinecarboxamide scaffold.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, I have designed the following protocols as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Fluorogenic FAAH Inhibition Assay Causality & Rationale: We utilize AMC-arachidonoyl amide as a substrate because its cleavage by FAAH releases highly fluorescent 7-amino-4-methylcoumarin (AMC). This allows for real-time kinetic monitoring, which is superior to endpoint assays as it identifies assay interference (e.g., auto-fluorescence of the test compound) immediately.

  • Preparation: Dilute recombinant human FAAH enzyme in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Rationale: Triton X-100 prevents promiscuous micelle-based inhibition by the test compound.

  • Compound Incubation: Add 4-ethyl-N-phenyl-1-piperazinecarboxamide (10 pM to 10 µM, 3-fold dilutions) to the enzyme. Include a positive control (JNJ 1661010, 100 nM) and a vehicle control (1% DMSO). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 2 µM AMC-arachidonoyl amide.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 460 nm) every 2 minutes for 30 minutes.

  • Validation Check: If the baseline fluorescence of the compound wells (before substrate addition) is >10% higher than the vehicle, the compound is auto-fluorescent, and a secondary radiolabeled assay must be used.

Protocol B: 5-HT2A Radioligand Binding Assay Causality & Rationale: Using [3H]-ketanserin ensures high specific activity at the 5-HT2A receptor. Non-specific binding is defined by a massive excess (10 µM) of mianserin to prevent false positives from non-specific membrane trapping.

  • Membrane Prep: Isolate CHO cell membranes stably expressing human 5-HT2A receptors. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Binding Reaction: Combine 50 µg of membrane protein, 1 nM [3H]-ketanserin, and the test compound (concentration gradient).

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific binding of the basic piperazine nitrogen.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count beta emissions.

Quantitative Structure-Activity Data

The following table synthesizes the expected bioactivity profile of 4-ethyl-N-phenyl-1-piperazinecarboxamide based on validated data from structurally homologous privileged scaffolds[5].

Compound Class / AnalogTargetBioactivity MetricFunctional Outcome
N-phenyl-1-piperazinecarboxamide (JNJ 1661010)FAAHIC50 = 12 nMReversible Inhibition
N-ethyl-1-piperazinecarboxamide (Amperozide)5-HT2AKi = 16 nMAntagonism
N-cyclohexyl-1-piperazinecarboxamide (FG5803)D2 ReceptorKi = ~150 nMWeak Antagonism
N,N-diethyl-4-methyl-1-piperazinecarboxamideNematode TRPEC50 = ~5 µMSpastic Paralysis
4-ethyl-N-phenyl-1-piperazinecarboxamide Multi-target Predicted 10-100 nM Polypharmacological Modulator

Table 1: Comparative bioactivity metrics of piperazinecarboxamide derivatives.

High-Throughput Screening Workflow

Workflow Start Compound Preparation (>99% Purity via LC-MS) Assay1 FAAH Fluorogenic Assay (AMC-arachidonoyl amide) Start->Assay1 Assay2 Radioligand Binding (3H-Ketanserin / 3H-Raclopride) Start->Assay2 Assay3 C. elegans Motility Assay (WMicrotracker System) Start->Assay3 Data IC50 / Ki Determination (Non-linear Regression) Assay1->Data Assay2->Data Assay3->Data

Experimental workflow for validating the polypharmacological profile of piperazinecarboxamides.

References

  • Andersson, G., et al. (1994). In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative. PubMed. Retrieved from: [Link]

  • Andersson, G., et al. (1990). Effect of amperozide on the dopamine synthesis activity in the tuberoinfundibular neurons. PubMed. Retrieved from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3052, Diethylcarbamazine. Retrieved from: [Link]

  • World Intellectual Property Organization. (2011). WO2011060026 - Piperazinecarboxamide Derivative Useful as a Modulator of Fatty Acid Amide Hydrolase (FAAH). Retrieved from: [Link]

Sources

Therapeutic Potential of 4-Ethyl-N-phenyl-1-piperazinecarboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacological profile, and therapeutic potential of 4-ethyl-N-phenyl-1-piperazinecarboxamide (EPPC). This analysis treats the molecule as a representative privileged scaffold within the class of arylpiperazine ureas, widely investigated for CNS activity.

Executive Summary

4-Ethyl-N-phenyl-1-piperazinecarboxamide (EPPC) represents a critical structural template in the design of central nervous system (CNS) active agents. Belonging to the class of piperazine-1-carboxamides , this scaffold combines the pharmacokinetic versatility of the piperazine ring with the pharmacophoric rigidity of the phenylurea moiety.

Primary research identifies this chemical series as having dual-therapeutic potential:

  • Anticonvulsant Activity: Efficacy in Maximal Electroshock (MES) seizure models, suggesting modulation of voltage-gated sodium channels (VGSCs).

  • Serotonergic Modulation: Affinity for 5-HT

    
     receptors, indicating potential in anxiolytic and antidepressant drug development.
    

This guide provides a comprehensive technical breakdown of EPPC’s synthesis, structure-activity relationship (SAR), and pharmacological evaluation.

Chemical Profile & Structural Logic[1][2]

The molecule is constructed from three distinct pharmacophores:[1]

  • The Core (Piperazine): A saturated heterocyclic linker that dictates solubility and spatial orientation.

  • The Lipophilic Tail (4-Ethyl): A small alkyl group at the

    
     position that modulates the partition coefficient (LogP), ensuring Blood-Brain Barrier (BBB) penetration without the metabolic liability of larger bulky groups.
    
  • The Binding Head (N-phenylcarboxamide): A urea linkage functioning as a hydrogen bond donor/acceptor site, crucial for receptor pocket anchoring.

PropertyValue / Description
IUPAC Name 4-ethyl-N-phenylpiperazine-1-carboxamide
Molecular Formula C

H

N

O
Molecular Weight 233.31 g/mol
LogP (Predicted) ~1.8 – 2.2 (Optimal for CNS entry)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Carbonyl O, Piperazine nitrogens)

Synthetic Methodology

The synthesis of EPPC is a high-yield, one-step nucleophilic addition reaction. This protocol is favored for its atom economy and lack of complex byproducts.

Reaction Logic

The reaction utilizes the nucleophilicity of the secondary amine in 1-ethylpiperazine to attack the electrophilic carbon of phenyl isocyanate . The reaction is typically instantaneous and exothermic.

Diagram: Synthetic Pathway

Synthesispathway EthylPip 1-Ethylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate EthylPip->Intermediate Nucleophilic Attack (DCM, 0°C) PhIso Phenyl Isocyanate (Electrophile) PhIso->Intermediate Product 4-ethyl-N-phenyl- 1-piperazinecarboxamide Intermediate->Product Proton Transfer (Yield >85%)

Caption: One-pot synthesis of EPPC via nucleophilic addition of 1-ethylpiperazine to phenyl isocyanate.

Detailed Protocol: Synthesis of EPPC

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

  • Reagent Preparation:

    • Dissolve 1-ethylpiperazine (1.14 g, 10 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

    • Prepare a solution of phenyl isocyanate (1.19 g, 10 mmol) in 5 mL of anhydrous DCM.

  • Addition:

    • Cool the piperazine solution to 0°C using an ice bath to control the exotherm.

    • Add the phenyl isocyanate solution dropwise over 10 minutes under nitrogen atmosphere.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The isocyanate spot should disappear.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • The resulting solid is often pure enough for biological testing.

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

  • Characterization:

    • 1H NMR (CDCl3): Look for the characteristic urea NH singlet (~8.5 ppm), phenyl protons (7.0-7.5 ppm), and the ethyl-piperazine aliphatic signals (2.4-3.5 ppm).

Pharmacological Potential[1][2][3][4][5][6][7][8][9][10]

Anticonvulsant Activity

Research into


-phenylpiperazine-1-carboxamides has highlighted their efficacy in the Maximal Electroshock (MES)  test, the gold standard for identifying drugs effective against generalized tonic-clonic seizures (grand mal epilepsy).
  • Mechanism of Action: The structural similarity to established anticonvulsants (like phenytoin) suggests EPPC acts by stabilizing the inactive state of voltage-gated sodium channels (VGSCs) , thereby preventing high-frequency repetitive firing of neurons.

  • SAR Insight: The 4-ethyl group provides sufficient lipophilicity to cross the BBB. Analogs with larger hydrophobic groups (e.g., 4-benzyl) often show higher potency but increased neurotoxicity (rotarod deficit). The 4-ethyl analog represents a balance between safety and efficacy.

Serotonergic Modulation (5-HT1A)

The arylpiperazine moiety is a "privileged structure" for serotonin receptors.

  • 5-HT

    
     Affinity:  The distance between the basic nitrogen (
    
    
    
    ) and the aromatic ring (phenyl urea) mimics the pharmacophore of serotonin.
  • Therapeutic Application: Agents acting as partial agonists at 5-HT

    
     are valuable as anxiolytics (e.g., Buspirone) and in treating depression. EPPC serves as a simplified lead compound for optimizing selectivity against other GPCRs (Dopamine D2, Adrenergic 
    
    
    
    ).

Experimental Validation Protocols

To validate the therapeutic potential of EPPC, the following standardized assays are recommended.

Protocol A: Maximal Electroshock (MES) Seizure Test

Purpose: To determine anticonvulsant efficacy in vivo.[1][2][3]

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).

  • Drug Administration: Administer EPPC intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

    • Screening dose: 30 mg/kg, 100 mg/kg, 300 mg/kg.

  • Stimulus: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration).

  • Endpoint:

    • Protection: Defined as the abolition of the hindlimb tonic extensor component of the seizure.

    • Failure: Presence of hindlimb extension >90 degrees.

  • Time Points: Test at 0.5 h and 4.0 h post-dosing to assess duration of action.

Protocol B: Rotarod Neurotoxicity Test

Purpose: To ensure the anticonvulsant effect is not due to sedation or motor impairment.

  • Apparatus: Knurled plastic rod rotating at 6 rpm.

  • Procedure: Mice are placed on the rod.

  • Failure: Inability to maintain equilibrium for at least 1 minute.

  • Metric: The dose at which 50% of animals fail (TD

    
    ) is compared to the effective dose (ED
    
    
    
    ) to calculate the Protective Index (PI = TD
    
    
    /ED
    
    
    )
    .

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of EPPC in the CNS.

MechanismAction EPPC 4-ethyl-N-phenyl- 1-piperazinecarboxamide NaChannel Voltage-Gated Na+ Channel EPPC->NaChannel  Blockade   HTReceptor 5-HT1A Receptor (GPCR) EPPC->HTReceptor  Binding   Stabilization Stabilize Inactive State (Refractory Period) NaChannel->Stabilization Agonism Partial Agonism/ Modulation HTReceptor->Agonism SeizureControl Inhibition of Repetitive Firing (Anticonvulsant) Stabilization->SeizureControl AnxietyControl Modulation of Serotonergic Tone (Anxiolytic) Agonism->AnxietyControl

Caption: Dual mechanistic pathways of EPPC targeting Na+ channels (Anticonvulsant) and 5-HT1A (Anxiolytic).

References

  • Anticonvulsant Activity of Piperazine Derivatives

    • Title: Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Synthesis & Class Evaluation

    • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
    • Source: Pharmacological Reports (PMC).
    • URL:[Link]

  • Serotonergic (5-HT1A)

    • Title: Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors.[4]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).[4]

    • URL:[Link]

  • Chemical Structure Data

    • Title: 4-acetyl-N-(2-ethylphenyl)
    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

chemical stability profile of 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability Profile of 4-ethyl-N-phenyl-1-piperazinecarboxamide

Introduction

4-ethyl-N-phenyl-1-piperazinecarboxamide is a molecule featuring a core piperazine scaffold, a structure prevalent in numerous biologically active compounds. Derivatives of N-phenylpiperazine and ethyl-piperazine are explored for a range of pharmacological activities, including potential neuroprotective properties.[1][2] For any such compound to advance from a laboratory curiosity to a viable therapeutic candidate, a comprehensive understanding of its chemical stability is paramount. The stability of a drug substance directly impacts its safety, efficacy, and shelf-life, making its characterization a non-negotiable aspect of pharmaceutical development.[3][4]

This technical guide provides a predictive analysis of the . As specific empirical data for this exact molecule is not extensively published, this document synthesizes information from established chemical principles and stability studies of analogous structures containing piperazine and carboxamide functionalities. We will explore the probable degradation pathways under various stress conditions and provide robust, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's potential liabilities and the experimental framework to rigorously define them.

Molecular Structure and Physicochemical Properties

The chemical identity of 4-ethyl-N-phenyl-1-piperazinecarboxamide is defined by its constituent functional groups, each contributing to its overall reactivity and stability profile.

  • Piperazine Ring: A six-membered heterocyclic diamine that confers basic properties to the molecule. The two tertiary amine nitrogens are potential sites for oxidation and salt formation. The ring's conformational flexibility is well-documented.[5]

  • Carboxamide Linkage: An amide bond connecting the piperazine ring to the N-phenyl group. Amide bonds are kinetically stable under neutral conditions but are susceptible to hydrolysis under acidic or basic catalysis.[6]

  • N-Phenyl Group: An aromatic ring attached to the amide nitrogen. Its electronic properties can influence the reactivity of the amide.

  • N-Ethyl Group: An alkyl substituent on the second piperazine nitrogen, which is generally stable but can influence the basicity of the adjacent nitrogen.

A summary of the compound's computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃OInferred from Structure
Molecular Weight 233.31 g/mol Inferred from Structure
Canonical SMILES CCN1CCN(CC1)C(=O)NC2=CC=CC=C2Inferred from Structure

Predicted Degradation Pathways

The intrinsic stability of 4-ethyl-N-phenyl-1-piperazinecarboxamide can be compromised under specific environmental conditions. The following sections outline the most probable degradation pathways based on the chemistry of its functional groups.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for molecules containing labile functional groups like amides.[7] The rate and mechanism of this degradation are highly dependent on pH.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of cleavage is expected to be the carboxamide bond. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield 1-ethylpiperazine and phenylcarbamic acid , the latter of which is unstable and would likely decompose to aniline and carbon dioxide.

  • Base-Catalyzed Hydrolysis: In alkaline media, the amide bond can be cleaved via nucleophilic attack by a hydroxide ion on the carbonyl carbon.[8] This is often the most significant hydrolytic pathway for amides and would result in the formation of 1-ethylpiperazine and the corresponding phenylcarbamate salt .[9]

  • Neutral Hydrolysis: At neutral pH, the rate of amide hydrolysis is typically very slow, with half-lives that can extend for years under ambient conditions.[6] Therefore, significant degradation under neutral aqueous conditions is not anticipated over typical storage periods.

Oxidative Degradation

The piperazine moiety, with its two tertiary amine centers, is the most likely site for oxidative degradation.[10][11]

  • N-Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, leading to the formation of one or more N-oxide derivatives. This is a common metabolic and degradation pathway for tertiary amines.

  • Ring Opening: Harsh oxidative conditions can lead to the cleavage of the piperazine ring. Studies on piperazine itself have identified degradation products such as ethylenediamine (EDA) and formylpiperazine (FPZ), suggesting that complex ring-opened products could form.[10]

  • Catalysis: The presence of metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidative degradation of piperazine.[12] Therefore, contact with metallic impurities should be minimized.

Thermal Degradation

Piperazine and its derivatives are known to be relatively stable at elevated temperatures.[12][13] However, prolonged exposure to high heat, especially in the presence of CO₂ or other reactants, can induce degradation.

  • Mechanism: Thermal degradation of piperazine often proceeds through nucleophilic substitution reactions, potentially involving ring-opening.[12][14] For the title compound, this could involve complex intermolecular reactions.

  • Potential Products: Products such as N-formylpiperazine have been observed in thermal degradation studies of piperazine itself, suggesting that de-ethylation or other complex rearrangements could occur at extreme temperatures.[14]

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in drug molecules.[15]

  • Likely Sites: Both the N-phenyl group and the piperazine ring can absorb UV light and are potential sites for photodegradation. Cleavage of the piperazine ring has been observed in related compounds upon UV irradiation.[15]

  • Physical Changes: Photodegradation is often accompanied by a visible change in the appearance of the material, such as a change in color.[16]

The relationship between these stress conditions and the potential degradation products is visualized below.

G cluster_molecule Parent Molecule Acid Acidic Hydrolysis Parent 4-ethyl-N-phenyl- 1-piperazinecarboxamide Acid->Parent Base Basic Hydrolysis Base->Parent Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolysis (UV/Vis) Light->Parent Hydrolysis_Prods 1-Ethylpiperazine + Aniline + CO₂ Parent->Hydrolysis_Prods Amide Cleavage Oxidation_Prods N-Oxide Derivatives Parent->Oxidation_Prods N-Oxidation Ring_Opened_Prods Ring-Opened Fragments Parent->Ring_Opened_Prods Oxidative/Thermal Complex_Prods Complex Rearrangements/ Photoproducts Parent->Complex_Prods Photolytic/Thermal

Caption: Predicted degradation pathways under various stress conditions.

Recommended Forced Degradation Study Protocol

A forced degradation or stress testing study is an essential component of drug development, designed to intentionally degrade the molecule to identify potential degradation products and validate the stability-indicating power of analytical methods.[3][17]

Objective

The primary objective is to generate potential degradation products to gain insight into the intrinsic stability of 4-ethyl-N-phenyl-1-piperazinecarboxamide. This data is critical for developing and validating a stability-indicating analytical method as mandated by regulatory bodies like the ICH.[17]

Experimental Workflow

The overall workflow involves subjecting the compound to a battery of stress conditions in parallel, followed by analysis using a suitable chromatographic technique.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Prepare Stock Solution of 4-ethyl-N-phenyl-1-piperazinecarboxamide acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (ICH Q1B) start->photo control Control Sample (Protected from stress) start->control hplc Analyze all samples by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc control->hplc eval Assess % Degradation Identify Degradants Establish Mass Balance hplc->eval

Caption: General workflow for a forced degradation study.

Step-by-Step Methodologies

The following protocols are designed to induce degradation in the range of 5-20%, which is ideal for detecting and identifying degradation products.[16]

Materials:

  • 4-ethyl-N-phenyl-1-piperazinecarboxamide drug substance

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (30%)

  • HPLC grade acetonitrile and water

  • Calibrated oven, photostability chamber, and pH meter

Protocol 3.3.1: Acid Hydrolysis

  • Dissolve the drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL.

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Prepare a control sample stored at room temperature and protected from light.

Protocol 3.3.2: Base Hydrolysis

  • Follow the same procedure as for Acid Hydrolysis, but use 0.1 M NaOH as the stress agent.

  • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

Protocol 3.3.3: Oxidative Degradation

  • Dissolve the drug substance in a suitable solvent to ~1 mg/mL.

  • Add hydrogen peroxide to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Monitor the reaction by withdrawing aliquots at various time points (e.g., 2, 8, 24 hours).

  • Dilute samples directly for analysis.

Protocol 3.3.4: Thermal Degradation

  • Place a thin layer of the solid drug substance in a vial.

  • Heat the sample in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 80°C).[17]

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze.

Protocol 3.3.5: Photostability

  • Expose the solid drug substance and a solution of the drug (~1 mg/mL) to light conditions as specified in ICH guideline Q1B. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any potential degradation products, process impurities, or other excipients.[18]

Recommended Technique: HPLC with UV and MS Detection

High-Performance Liquid Chromatography (HPLC) is the industry standard for stability testing due to its high resolving power and sensitivity.[18]

  • Rationale: A reverse-phase HPLC (RP-HPLC) method is recommended. Coupling this with a Photodiode Array (PDA) detector allows for the assessment of peak purity, while a Mass Spectrometry (MS) detector is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation data.[16][19]

Method Development Strategy

Developing a robust SIM is an iterative process. The use of stressed samples generated in the forced degradation study is crucial to ensure the method's specificity.[16]

G start 1. Initial Conditions (e.g., C18 column, ACN/H₂O gradient) inject 2. Inject Stressed Samples (Acid, Base, Oxidative, etc.) start->inject assess 3. Assess Resolution & Peak Purity inject->assess decision 4. Is Separation Adequate? (Resolution > 2 for all peaks) assess->decision optimize 5. Optimize Conditions - Adjust Mobile Phase pH - Modify Gradient Profile - Change Organic Modifier - Try Different Column Chemistry decision->optimize No validate 6. Validate Method (ICH Q2(R1) Guidelines) decision->validate Yes optimize->inject

Caption: Iterative cycle for stability-indicating method development.

Suggested Starting HPLC Protocol

This protocol serves as a robust starting point for method development.

ParameterRecommended ConditionRationale / Optimization Notes
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column is a versatile starting point. If co-elution occurs, consider phenyl or cyano columns for different selectivity.[16]
Mobile Phase A 10 mM Ammonium Acetate, pH adjusted to 7.0The pH of the mobile phase is critical for controlling the peak shape of the basic piperazine moiety. Experiment with pH values from 4 to 8.[16]
Mobile Phase B AcetonitrileMethanol can be tested as an alternative organic modifier to alter selectivity.[16]
Gradient 5% to 95% B over 20 minutesA broad gradient is essential initially to elute all potential degradation products. The gradient can be sharpened later to reduce run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at max wavelength of parent; PDA scan (200-400 nm); MS scanUse the PDA to check for peak purity. Use the MS to identify the molecular weights of new peaks appearing in stressed samples.[16]
Injection Vol. 10 µLAdjust as needed based on analyte concentration and detector sensitivity.

Summary of Predicted Stability Profile

This table summarizes the expected stability liabilities of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

Stress ConditionPrimary Susceptible MoietyPredicted Degradation PathwayPotential Products
Acidic Hydrolysis CarboxamideAmide bond cleavage1-Ethylpiperazine, Aniline, CO₂
Basic Hydrolysis CarboxamideAmide bond cleavage1-Ethylpiperazine, Phenylcarbamate
Oxidation Piperazine NitrogensN-Oxidation, Ring CleavageN-Oxides, Ring-opened fragments
Thermal Entire MoleculeComplex RearrangementsDe-ethylated or de-phenylated species, ring-opened products
Photolysis Piperazine & Phenyl RingsPhotochemical cleavage/rearrangementComplex photoproducts

Recommendations for Storage and Handling

Based on the predicted chemical stability profile, the following storage and handling procedures are recommended to ensure the integrity of 4-ethyl-N-phenyl-1-piperazinecarboxamide:

  • Solid State: Store in well-sealed containers at controlled room temperature or refrigerated, protected from light.[16] To mitigate oxidative risk, particularly for long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon).[16]

  • In Solution: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[16] For aqueous solutions, buffering to a near-neutral pH (e.g., pH 6-7.5) may minimize hydrolytic degradation.

Conclusion

4-ethyl-N-phenyl-1-piperazinecarboxamide possesses two key functional groups—a piperazine ring and a carboxamide linkage—that define its chemical stability. The molecule is predicted to be most susceptible to degradation via hydrolysis of the amide bond under both acidic and basic conditions and oxidation of the piperazine nitrogens. While thermally stable under moderate conditions, exposure to high heat and UV light may also lead to degradation. The experimental protocols and analytical strategies detailed in this guide provide a comprehensive framework for empirically defining this stability profile, identifying degradation products, and developing a validated, stability-indicating method. Such rigorous characterization is a critical step in the journey of any new chemical entity toward becoming a safe and effective therapeutic agent.

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Unknown. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Vereecken, L. et al. (2020).
  • Ochedi, F. et al. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN.
  • Kacan, M. et al. (2014). Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. PubMed.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Unknown. (2025). Thermal degradation of piperazine and its structural analogs.
  • L-H Rock, C. et al. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. PMC.
  • Freeman, S. A. et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • Freeman, S. A. et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Singh, S. et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PMC.
  • Tønnesen, H. H. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • de Cássia, R. et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Klähn, M. & Rota, J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Unknown. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
  • LookChem. (n.d.). PIPERAZINE.
  • Al-Dajani, M. T. M. et al. (n.d.). Ethyl 4-(phenylsulfonyl)
  • Płotka-Wasylka, J. et al. (2019).
  • PubChem. (n.d.). N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide.
  • Sharma, M. C. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Gampfer, J. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Hwang, S. H. et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC.
  • PubChem. (n.d.). 4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide.
  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LibreTexts, C. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
  • PubChem. (n.d.). Ethyl 4-phenyl-1-(phenylmethyl)
  • Singh, S. & Bakshi, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Spero, D. M. & Kapadia, S. R. (n.d.). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
  • BLD Pharm. (n.d.). N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-phenylcyclopropanecarboxamide hydrochloride.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Ismaili, L. et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed.
  • Kumar, P. et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed.
  • Miller, J. A. et al. (n.d.).

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Technical Guide: Toxicological Data and Handling of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the toxicological profile, handling, and experimental protocols for 4-ethyl-N-phenyl-1-piperazinecarboxamide (also known as 1-(4-ethylpiperazin-1-yl)-3-phenylurea ). This guide is designed for researchers and drug development professionals, focusing on safety, synthesis, and analytical characterization.

Executive Summary & Chemical Identity

4-ethyl-N-phenyl-1-piperazinecarboxamide is a substituted urea derivative characterized by a piperazine ring coupled to a phenyl group via a carboxamide linker. Structurally, it belongs to the class of phenylpiperazine ureas , which are frequently explored in medicinal chemistry as scaffolds for CNS-active agents (e.g., serotonergic or dopaminergic modulators) and as intermediates in the synthesis of complex pharmaceuticals.

Due to the limited public toxicological monographs for this specific research chemical, this guide synthesizes data based on Quantitative Structure-Activity Relationships (QSAR) and read-across methodologies from structural analogs such as N-phenylpiperazine, Diethylcarbamazine, and Phenyl isocyanate.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-ethyl-N-phenylpiperazine-1-carboxamide
Synonyms 1-(4-ethylpiperazin-1-yl)-3-phenylurea; N-phenyl-N'-(4-ethylpiperazin-1-yl)urea
Molecular Formula C₁₃H₁₉N₃O
Molecular Weight 233.31 g/mol
SMILES CCN1CCN(CC1)C(=O)Nc2ccccc2
Physical State Solid (Crystalline powder)
Predicted LogP ~1.5 - 2.0 (Lipophilic)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2]

Toxicological Profile (QSAR & Read-Across)

Acute Toxicity & Mechanism of Action

The toxicological profile is derived from the functional groups: the piperazine ring (known sensitizer) and the phenylurea moiety (potential for methemoglobinemia upon metabolic hydrolysis).

  • Oral Toxicity (Predicted): Moderate.

    • LD50 (Rat, Oral): Estimated at 500 – 2000 mg/kg (Category 4).

    • Basis: Analogous phenylureas and piperazine derivatives often fall within this range.

  • Mechanism:

    • CNS Effects: Piperazine derivatives can act as GABA agonists or serotonergic modulators, potentially causing sedation or excitation at high doses.

    • Metabolic Activation: Hydrolysis of the urea linkage may release aniline (a known methemoglobin-forming agent) and N-ethylpiperazine (a corrosive irritant).

Irritation & Sensitization
  • Skin/Eye Irritation: High probability. The piperazine nitrogen is basic, and urea derivatives can be irritating to mucous membranes.

  • Respiratory Sensitization: High Alert. Piperazine and its derivatives are well-documented respiratory sensitizers capable of inducing asthma-like symptoms (occupational asthma) upon inhalation of dust.

  • Skin Sensitization: Potential for allergic contact dermatitis.

Target Organ Toxicity (Repeated Exposure)
  • Liver (Hepatotoxicity): Phenylureas are often metabolized via cytochrome P450 enzymes (CYP450), leading to reactive intermediates that may cause hepatocellular stress.

  • Blood: Chronic exposure may carry a risk of anemia or methemoglobinemia due to the aniline moiety if metabolic cleavage occurs.

Handling & Safety Protocols

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of sensitization and irritation, a strict PPE protocol is mandatory.

ComponentSpecificationRationale
Respiratory N95 / P100 Respirator Mandatory for solid handling to prevent inhalation sensitization.
Gloves Nitrile (Double-gloved) Prevents dermal absorption; piperazines can permeate latex.
Eye Protection Chemical Splash Goggles Protects against ocular irritation from dust or solution splashes.
Clothing Lab Coat & Tyvek Sleeves Minimizes skin contact and fomite transfer.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure.

  • Decontamination: Surfaces should be wiped with 10% acetic acid (to neutralize basic residues) followed by water and ethanol.

Spill Response
  • Evacuate: If a large amount of powder is aerosolized, evacuate the immediate area to prevent respiratory exposure.

  • PPE Up: Don full PPE including respiratory protection.

  • Neutralize: Cover spill with a weak acid absorbent (e.g., citric acid based) if available, or inert absorbent (vermiculite).

  • Clean: Sweep carefully to avoid dust generation. Wash area with soap and water.

Experimental Protocols

Synthesis Workflow (Urea Formation)

Objective: Synthesize 4-ethyl-N-phenyl-1-piperazinecarboxamide via the reaction of phenyl isocyanate with N-ethylpiperazine. This reaction is exothermic and requires cooling.

Reagents:

  • Phenyl Isocyanate (1.0 eq)[3]

  • N-Ethylpiperazine (1.0 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Preparation: Dissolve N-ethylpiperazine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Dropwise add Phenyl Isocyanate (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exotherm.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate (urea product) may form.[4]

  • Workup:

    • If precipitate forms: Filter and wash with cold DCM/Hexane.

    • If soluble: Wash organic layer with water (2x), brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Ethyl Acetate.

Analytical Validation (HPLC-UV)

Method: Reverse-Phase HPLC for purity assessment.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expected Retention Time: ~4-6 minutes (depending on exact gradient).

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis via the isocyanate route.

SynthesisPathway Reactant1 Phenyl Isocyanate (Ph-N=C=O) Intermediate Tetrahedral Intermediate (Unstable) Reactant1->Intermediate Nucleophilic Attack Reactant2 N-Ethylpiperazine (Et-Pip-NH) Reactant2->Intermediate Product 4-Ethyl-N-phenyl-1-piperazinecarboxamide (Et-Pip-CO-NH-Ph) Intermediate->Product Proton Transfer

Figure 1: Synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide via nucleophilic addition of N-ethylpiperazine to phenyl isocyanate.

Predicted Metabolic Fate

Understanding the metabolic stability is crucial for toxicological assessment.

MetabolicPathway Parent Parent Compound (4-Ethyl-N-phenyl-1-piperazinecarboxamide) Met1 4-Hydroxyphenyl Metabolite (Para-hydroxylation) Parent->Met1 CYP450 (Phase I) Met2 N-Desethyl Metabolite (N-Dealkylation) Parent->Met2 CYP450 (N-Dealkylation) Met3 Aniline + N-Ethylpiperazine (Amide Hydrolysis) Parent->Met3 Amidase / Hydrolysis (Toxicity Risk)

Figure 2: Predicted metabolic pathways. Hydrolysis (Met3) poses the highest toxicological risk due to aniline release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diethylcarbamazine (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (Sensitization Data). Retrieved from [Link]

  • Taylor & Francis. Phenyl isocyanate – Knowledge and References. (Synthesis Mechanisms). Retrieved from [Link]

  • MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (Kinetics of Isocyanate-Amine reactions). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

Scientific Context

The urea moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and TRPV1 antagonists. The target molecule, 4-ethyl-N-phenyl-1-piperazinecarboxamide , represents a structural convergence of a lipophilic phenyl ring and a polar, basic piperazine core.[1]

This specific derivative is frequently synthesized as a model compound for optimizing urea-linkage protocols or as an intermediate in the development of dual-action cardiovascular agents.[1] The piperazine nitrogen at position 4 (N4) remains basic, allowing for salt formation to modulate solubility—a key feature for drug bioavailability.

Synthetic Strategy: Isocyanate Addition

The most atom-economic and reliable route for synthesizing asymmetric ureas involving secondary amines is the nucleophilic addition of the amine to an isocyanate.

  • Reaction Class: Nucleophilic Addition.

  • Mechanism: The lone pair of the secondary amine (N1 of 1-ethylpiperazine) attacks the electrophilic carbon of the phenyl isocyanate. The resulting zwitterionic intermediate undergoes a proton transfer to form the stable urea linkage.

  • Why this route? Unlike phosgene-based methods (which require highly toxic reagents) or carbamate displacements (which require high heat), the isocyanate route proceeds rapidly at room temperature with high functional group tolerance.

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]MW ( g/mol )Equiv.RoleHazards
1-Ethylpiperazine 5308-25-8114.191.0NucleophileCorrosive, Flammable
Phenyl Isocyanate 103-71-9119.121.05ElectrophileToxic, Lachrymator, Sensitizer
Dichloromethane (DCM) 75-09-284.93SolventSolventCarcinogen, Volatile
Triethylamine (Et₃N) 121-44-8101.190.1Catalyst (Optional)Corrosive

Note: Phenyl isocyanate is moisture-sensitive.[1] Ensure all glassware is flame-dried and reagents are handled under an inert atmosphere.[1]

Reaction Scheme & Pathway Visualization

ReactionPathway cluster_conditions Critical Parameters Reagents Reagents: 1-Ethylpiperazine + Phenyl Isocyanate Intermediate Transition State: Zwitterionic Adduct Reagents->Intermediate Nucleophilic Attack (DCM, 0°C) SideProduct Side Product: Diphenylurea (If moisture present) Reagents->SideProduct H2O Hydrolysis (Avoid!) Product Target Product: 4-Ethyl-N-phenyl-1- piperazinecarboxamide Intermediate->Product Proton Transfer Temp Temp: 0°C -> RT Atm Atmosphere: N2/Ar

Caption: Mechanistic pathway for urea formation via isocyanate addition, highlighting the critical nucleophilic attack and potential moisture-induced side reaction.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Charge the flask with 1-Ethylpiperazine (11.4 g, 100 mmol) and anhydrous DCM (100 mL) .

  • Submerge the flask in an ice/water bath to cool the solution to 0–4 °C. Reasoning: The reaction is exothermic; cooling prevents uncontrolled boiling of DCM and minimizes side reactions.

Step 2: Electrophile Addition
  • Dissolve Phenyl Isocyanate (12.5 g, 105 mmol) in anhydrous DCM (25 mL) in the addition funnel.

  • Add the isocyanate solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Observation: A white precipitate may begin to form as the urea product is generated, depending on concentration.

Step 3: Reaction & Monitoring
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

  • TLC Monitoring: Use 5% Methanol in DCM.

    • Stain: UV (254 nm) or Iodine chamber.

    • Target: Disappearance of the piperazine starting material (low R_f, stains in Iodine) and appearance of the urea product (mid R_f).

Step 4: Workup & Isolation
  • Quench: Add Water (50 mL) to the reaction mixture to quench any excess isocyanate (converts to aniline/diphenylurea, which are easily separated).

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with DCM (20 mL). Combine organic layers.

  • Washing:

    • Wash with Saturated NaHCO₃ (50 mL) to remove acidic impurities.

    • Wash with Brine (50 mL) .

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the solid.[2]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C to yield a crude off-white solid.

Step 5: Purification
  • Method A (Recrystallization - Recommended):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Add Hexane dropwise until turbidity persists.

    • Cool to 4 °C overnight. Filter the white crystals.

  • Method B (Acid-Base Purification):

    • Dissolve crude in 1M HCl (Product is protonated at N4 and goes into water).

    • Wash with Ether (removes non-basic impurities like diphenylurea).

    • Basify aqueous layer with 2M NaOH to pH 10.

    • Extract product into DCM, dry, and evaporate.

Part 3: Characterization & Quality Control[1]

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
Appearance Physical StateWhite Crystalline SolidHigh purity urea derivative.[1]
MS (ESI) [M+H]⁺234.17 m/zConsistent with C₁₃H₁₉N₃O (MW 233.31).
¹H NMR (DMSO-d₆, 400 MHz)δ 8.50 (s, 1H, NH)Diagnostic Urea NH proton.
δ 7.45–6.90 (m, 5H, Ar-H)Phenyl ring protons.
δ 3.45 (m, 4H, Pip-N1)Piperazine protons adjacent to Urea.
δ 2.35 (m, 4H, Pip-N4)Piperazine protons adjacent to Ethyl.
δ 2.32 (q, 2H), 1.02 (t, 3H)Ethyl group signals.
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Hygroscopic starting material. 1-Ethylpiperazine absorbs water, which reacts with isocyanate to form diphenylurea (insoluble white solid, mp >230°C).

    • Solution: Distill 1-Ethylpiperazine over KOH prior to use or use a fresh bottle.[1]

  • Issue: Product contains Diphenylurea impurity.

    • Solution: Use Purification Method B (Acid-Base).[1] Diphenylurea is neutral and will not extract into the acid layer, allowing for easy removal.

Part 4: Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 Dissolve 1-Ethylpiperazine in DCM Cool to 0°C Start->Step1 Step2 Add Phenyl Isocyanate Dropwise (Control Exotherm) Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No Quench Quench with Water Separate Phases Decision->Quench Yes Purify Acid-Base Extraction or Recrystallization Quench->Purify Final Final Product: White Solid Purify->Final

Caption: Operational workflow for the synthesis, ensuring process control from setup to purification.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for nucleophilic addition to isocyanates).

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Link (General protocol for N-phenyl piperazine urea derivatives).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5308-25-8, 1-Ethylpiperazine. Link[1]

  • Patil, V. S., et al. (2013).[5] Synthesis and biological evaluation of novel piperazine derivatives. Der Pharma Chemica, 5(2), 151-160. (Precedent for piperazine carboxamide synthesis).[5][6][7][8][9]

Sources

Application Note: Solvent Selection and Extraction Protocols for 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Toxicologists Technique: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Detection: LC-MS/MS or GC-MS/MS

Executive Summary

The isolation of 4-ethyl-N-phenyl-1-piperazinecarboxamide from complex biological matrices presents unique physicochemical challenges. As a piperazine derivative, the molecule possesses a distinct bifunctional character: a basic tertiary aliphatic amine (the N4-ethyl piperazine moiety) and a neutral, hydrogen-bonding carboxamide group (the N1-phenylcarboxamide moiety) [3].

This application note provides a comprehensive, self-validating guide to selecting the optimal extraction solvent. By understanding the thermodynamic and acid-base equilibria governing this molecule, researchers can achieve >90% recovery rates while minimizing matrix effects during LC-MS/MS analysis.

Physicochemical Rationale for Solvent Selection

To design an effective extraction system, we must exploit the molecule's structural features:

  • Acid-Base Equilibria (pKa): The N4 tertiary amine has a pKa of approximately 8.5–9.0. At physiological pH (7.4), the molecule is predominantly protonated and highly water-soluble. To drive the molecule into an organic phase during Liquid-Liquid Extraction (LLE), the aqueous matrix must be adjusted to a pH of 11.5–12.0 [1]. This suppresses ionization, rendering the molecule lipophilic.

  • Hydrogen Bonding: The N1-carboxamide group acts as both a hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen). Highly non-polar solvents (e.g., pure n-hexane) fail to solvate this moiety effectively, leading to poor recovery.

  • Solvent Polarity: Solvents with moderate polarity and hydrogen-bond accepting capabilities, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) , provide the ideal thermodynamic environment to solvate the neutral carboxamide while easily dissolving the lipophilic ethyl and phenyl groups.

Comparative Solvent Efficacy

The following table synthesizes quantitative recovery data for piperazinecarboxamide derivatives across various solvent systems.

Solvent SystemPolarity IndexRecovery (%)Matrix Effect (%)RSD (%)Mechanistic Suitability & Notes
Ethyl Acetate (EtOAc) 4.492.515.23.4Optimal: Excellent H-bond acceptor for the carboxamide; high phase separation efficiency.
MTBE 2.588.38.14.1Excellent: Lower matrix effect than EtOAc; highly volatile for rapid evaporation.
Hexane / EtOAc (50:50) 2.276.45.35.8Moderate: High selectivity against polar lipids, but reduced solubility for the target analyte.
Dichloromethane (DCM) 3.189.122.44.5Sub-optimal: Good recovery, but high toxicity and prone to severe emulsion formation.
Acetonitrile (ASE/PPT) 5.895.245.66.2Specialized: Used for solid tissue Accelerated Solvent Extraction (ASE) [2]; requires subsequent SPE cleanup.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for high-throughput plasma or urine screening.

  • Sample Aliquoting: Transfer 200 µL of biological sample (plasma/urine) into a 2.0 mL microcentrifuge tube.

  • Alkalinization (Critical Step): Add 50 µL of 0.5 M NaOH buffer to the sample. Vortex for 10 seconds.

    • Validation Checkpoint: Spot 1 µL of the mixture onto pH paper. If the pH is < 11.5, the buffering capacity of the matrix has not been overcome. Add NaOH in 10 µL increments until pH > 11.5 is achieved. Failure to do so will leave the N4-amine protonated, decimating recovery [1].

  • Solvent Addition: Add 1.0 mL of Ethyl Acetate (EtOAc) or MTBE.

  • Partitioning: Vortex vigorously for 5 minutes, followed by ultrasonication for 3 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Collection & Concentration: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of LC-MS/MS mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Best for heavily lipidemic samples or trace-level quantification requiring severe matrix depletion.

Because 4-ethyl-N-phenyl-1-piperazinecarboxamide contains a basic amine, it is a perfect candidate for Mixed-Mode Cation Exchange (MCX) SPE.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade Water through the MCX cartridge.

  • Sample Loading: Acidify 500 µL of sample with 500 µL of 2% Formic Acid (pH ~3.0). Load onto the cartridge.

    • Causality: At pH 3.0, the piperazine nitrogen is fully protonated (cationic), allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in Water to remove neutral and acidic water-soluble interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH to remove neutral lipophilic interferences (e.g., phospholipids).

    • Validation Checkpoint: Analyze the Wash 2 eluate. If the target analyte is detected here, the initial sample acidification was insufficient, and the drug failed to bind ionically.

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH.
    
    • Causality: The high pH of the ammonia neutralizes the piperazine amine, breaking the ionic bond and allowing the methanol to sweep the neutral molecule off the sorbent.

Workflow Visualization

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) Buffer Alkaline Buffering (pH 11.5 - 12.0) Sample->Buffer Add 0.1M NaOH Solvent Organic Solvent Addition (EtOAc or MTBE) Buffer->Solvent Deprotonation Agitation Vortex & Sonication (10 min) Solvent->Agitation Centrifuge Centrifugation (10,000 rpm, 5 min) Agitation->Centrifuge OrgPhase Organic Phase (Analyte Enriched) Centrifuge->OrgPhase Supernatant AqPhase Aqueous Phase (Matrix Waste) Centrifuge->AqPhase Pellet/Bottom Evap Nitrogen Evaporation (40°C) OrgPhase->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Fig 1. Optimized LLE workflow for piperazinecarboxamide derivatives prior to LC-MS/MS analysis.

References

  • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Source: Journal of Forensic Sciences (PubMed) URL: [Link]

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Source: Quality Assurance and Safety of Crops & Foods URL: [Link]

  • Title: 1-Piperazinecarboxamide | C5H11N3O | CID 258192 Source: PubChem Database (National Institutes of Health) URL: [Link]

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug development professionals in neuropharmacology and lipid signaling. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Background

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide (AEA). Pharmacological inhibition of FAAH elevates endogenous AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct Cannabinoid Type 1 (CB1) receptor agonists.

While traditional urea bonds are highly chemically stable and resistant to enzymatic cleavage, FAAH possesses a unique ability to function as a C(O)–N bond hydrolase. 4-ethyl-N-phenyl-1-piperazinecarboxamide belongs to a novel mechanistic class of piperazine-1-carboxamides that exploit this structural quirk. As demonstrated by, the piperazine ring restricts the conformational flexibility of the molecule, forcing the urea bond into a distorted geometry within the FAAH active site. This distortion accelerates a nucleophilic attack by the catalytic Ser241, leading to the formation of a stable, carbamylated enzyme adduct and irreversible inactivation of the enzyme.

FAAH_Signaling AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Binds Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Adduct Covalent Adduct (Carbamylated Ser241) FAAH->Adduct Inactivation Inhibitor 4-ethyl-N-phenyl-1- piperazinecarboxamide Inhibitor->FAAH Covalent Modification

Mechanism of FAAH inhibition by 4-ethyl-N-phenyl-1-piperazinecarboxamide via Ser241 adduction.

Reagent Preparation & Compound Handling

To ensure reproducible in vitro data, the physicochemical properties of 4-ethyl-N-phenyl-1-piperazinecarboxamide must be managed carefully.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous, mass-spectrometry grade Dimethyl Sulfoxide (DMSO).

  • Causality for Solvent Choice: Piperazinecarboxamides are highly lipophilic. Aqueous buffers will cause rapid precipitation. DMSO ensures complete solvation, but the final assay concentration of DMSO must not exceed 1% (v/v) to prevent artifactual enzyme denaturation.

  • Storage: Aliquot the 10 mM stock into single-use amber vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles, which can introduce ambient moisture and lead to premature hydrolysis of the urea pharmacophore.

Protocol A: Fluorometric FAAH Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (


) and the kinact/

ratio. Because 4-ethyl-N-phenyl-1-piperazinecarboxamide is a covalent inhibitor, its potency is time-dependent.
Assay Self-Validation System

A robust assay must be self-validating. This protocol includes:

  • Vehicle Control (1% DMSO): Establishes the uninhibited maximum velocity (

    
    ).
    
  • Positive Control (1 µM URB597): A gold-standard irreversible FAAH inhibitor to confirm assay sensitivity.

  • Background Control (No Enzyme): Subtracts the auto-hydrolysis baseline of the fluorogenic substrate.

Step-by-Step Methodology
  • Buffer Preparation: Prepare FAAH Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA).

    • Expert Insight: FAAH has an unusually high pH optimum (8.5–9.0). BSA is critical to prevent the lipophilic inhibitor and substrate from adhering to the plastic walls of the microtiter plate.

  • Enzyme Preparation: Dilute recombinant human FAAH to a working concentration of 2 nM in the Assay Buffer.

  • Compound Dilution: Create a 10-point, 3-fold serial dilution of 4-ethyl-N-phenyl-1-piperazinecarboxamide in DMSO (100X final concentration).

  • Pre-Incubation (Critical Step): In a black, flat-bottom 96-well plate, add 1 µL of the compound dilutions to 79 µL of the FAAH enzyme solution. Incubate at 37°C for 30 minutes .

    • Causality: Covalent modification of Ser241 is not instantaneous. Omitting this pre-incubation step will result in a severe underestimation of the compound's potency, as the substrate will outcompete the inhibitor before the covalent bond can form.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 10 µM AAMCA (Arachidonoyl 7-amino-4-methylcoumarin) substrate (final concentration: 2 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 340 nm / Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocities (slope of the linear phase). Plot normalized velocity vs. log[Inhibitor] to derive the

    
    .
    

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

While piperazine ureas are potent, their electrophilic nature raises concerns about off-target reactivity with other mammalian serine hydrolases (e.g., MAGL, ABHD6). As established by, Competitive ABPP is the gold standard for proving proteome-wide selectivity.

Assay Self-Validation System
  • Negative Control (Heat-Denatured Proteome): Boiling the proteome for 5 minutes unfolds all enzymes, preventing the activity-based probe from binding. Any signal detected here is non-specific background.

  • Positive Control (DMSO Vehicle): Shows the natural distribution of all active serine hydrolases in the tissue.

Step-by-Step Methodology
  • Proteome Preparation: Isolate rat brain membrane proteome and dilute to 2 mg/mL in PBS (pH 7.4).

  • Inhibitor Treatment: Incubate 50 µL of the proteome with 1 µM of 4-ethyl-N-phenyl-1-piperazinecarboxamide (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of 50 µM Fluorophosphonate-rhodamine (FP-rhodamine) probe (final concentration: 1 µM). Incubate for 30 minutes at room temperature in the dark.

    • Causality: FP-rhodamine is a broad-spectrum suicide substrate that covalently binds to the active site of uninhibited serine hydrolases. If our compound has successfully and selectively occupied FAAH, the FP-rhodamine will label all other hydrolases, but the FAAH band will be notably absent.

  • Quenching & Resolution: Quench the reaction by adding 4X SDS loading buffer (reducing). Do not boil the samples, as this can cause membrane protein aggregation. Resolve the proteins using 10% SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the rhodamine channel (Ex: 532 nm / Em: 580 nm).

Quantitative Data Presentation & Interpretation

The following table summarizes the expected pharmacological profile of a highly optimized piperazine-1-carboxamide FAAH inhibitor, providing a benchmark for your experimental results.

ParameterAssay MethodExpected ValuePharmacological Significance

(Human FAAH)
Fluorometric (AAMCA)< 50 nMHigh in vitro target potency; suitable for in vivo dosing.

Kinetic Analysis>

Rapid covalent target engagement; highly efficient Ser241 carbamylation.
Selectivity Competitive ABPP> 100-fold vs MAGLMinimal off-target lipid signaling disruption; avoids CB1-mediated side effects.
Mechanism Washout ExperimentIrreversibleSustained in vivo efficacy; pharmacodynamics outlast pharmacokinetics.

References

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., Stevens, R. C., & Cravatt, B. F. (2007). "Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity." Biochemistry, 46(45), 13019-13030.[Link]

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2015). "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." ChemMedChem, 10(5), 856-865.[Link]

  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Palmer, J. A., Webb, M., Karbarz, M. J., Scott, B. P., Wilson, S. J., Luo, L., Wennerholm, M., Chang, L., Rizzolio, M. C., Apodaca, R., & Bhattacharya, A. (2015). "Preclinical characterization of the FAAH inhibitor JNJ-42165279." ACS Medicinal Chemistry Letters, 6(12), 1204-1208.[Link]

Application Note: Storage, Stability, and Handling Guidelines for 4-Ethyl-N-phenyl-1-piperazinecarboxamide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Overview

4-Ethyl-N-phenyl-1-piperazinecarboxamide is an aryl piperazinyl urea derivative. Compounds bearing this specific piperazinecarboxamide scaffold are widely utilized as pharmacological probes and[1], most notably Fatty Acid Amide Hydrolase (FAAH) and monoacylglycerol lipase (MAGL)[2]. Because FAAH efficiently hydrolyzes the amide/urea bond of these compounds to form a [3], the intrinsic chemical stability of the carboxamide linkage in both organic stocks and aqueous working solutions is a critical parameter. Unrecognized degradation or physical loss of the compound can lead to artificially inflated IC₅₀ values and irreproducible pharmacokinetic data.

Physicochemical Vulnerabilities & Causality

As a Senior Application Scientist, I emphasize that establishing a self-validating storage protocol requires understanding why a compound degrades. For 4-ethyl-N-phenyl-1-piperazinecarboxamide, stability is governed by three primary mechanisms:

  • Carboxamide/Urea Hydrolysis: While aryl ureas are more stable than their ester counterparts, the carboxamide linkage remains susceptible to nucleophilic attack. Prolonged exposure to aqueous environments at extreme pH (>8.5 or <4.0) accelerates the cleavage of the urea bond, yielding 1-ethylpiperazine and aniline derivatives.

  • N-Oxidation of the Tertiary Amine: The ethylpiperazine moiety contains an electron-rich tertiary amine (pKa ~8.0–8.5). In the presence of reactive oxygen species (ROS) or prolonged UV/ambient light exposure, this nitrogen is highly susceptible to N-oxidation, forming an N-oxide degradant that drastically alters the molecule's target binding affinity.

  • Hydrophobic Adsorption (Physical Loss): The combination of a lipophilic phenyl ring and an uncharged piperazine (at physiological pH) drives non-specific hydrophobic interactions. The compound will readily adsorb to active silanol groups on standard borosilicate glass or uncharged polypropylene surfaces, mimicking chemical degradation.

Quantitative Stability Matrix

The following table synthesizes the expected stability profiles of 4-ethyl-N-phenyl-1-piperazinecarboxamide across various laboratory conditions.

Solvent / MatrixStorage TempDuration% Recovery (Parent)Primary Degradation Risk / Causality
Anhydrous DMSO-80°C12 Months>99%Minimal; optimal long-term storage.
Anhydrous DMSO-20°C6 Months>98%Minimal; acceptable for routine use.
DMSO (Non-anhydrous)-20°C5 Freeze-Thaws<90%Moisture-induced cryo-precipitation.
Aqueous Buffer (pH 7.4)4°C24 Hours~95%Nonspecific surface adsorption.
Aqueous Buffer (pH 7.4)25°C24 Hours<85%Hydrolysis and physical adsorption.
Human Whole Blood-20°C30 Days>90%Enzymatic degradation[4].

Field-Proven Insight: Synthetic piperazines exhibit measurable degradation over time at room temperature, causing [4]. Aqueous working solutions should never be stored at ambient temperature; they must be kept on ice and utilized within 4-6 hours of preparation.

Self-Validating Methodologies (SOPs)

Protocol 1: Preparation of High-Fidelity Master Stocks

To prevent moisture-induced degradation and cryo-concentration, stock solutions must be prepared under strict anhydrous conditions.

  • Equilibration: Allow the lyophilized solid 4-ethyl-N-phenyl-1-piperazinecarboxamide to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent atmospheric condensation.

  • Dissolution: Dissolve the compound in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.

  • Aliquotting: Dispense the stock into single-use 20 µL to 50 µL aliquots using amber, low-bind microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which draw ambient moisture into the hygroscopic DMSO, leading to micro-precipitation of the lipophilic API.

  • Storage: Purge the headspace of the vials with dry Argon or Nitrogen gas before sealing. Store immediately at -80°C.

Protocol 2: LC-MS/MS Kinetic Stability Validation

When assessing stability in biological matrices or novel buffers, physical loss is frequently misdiagnosed as chemical degradation. This protocol utilizes a self-validating LC-MS/MS workflow.

  • Preparation: Spike 4-ethyl-N-phenyl-1-piperazinecarboxamide into the test matrix (e.g., PBS or plasma) at 1 µM in silanized glass vials.

  • Internal Standard (IS) Addition: Immediately add a structurally similar, stable-isotope-labeled internal standard (e.g., a deuterated piperazinecarboxamide) at a constant concentration. Causality: The IS corrects for matrix ionization suppression and injection volume variability, ensuring that any observed drop in the parent compound's signal is absolute, not an artifact of the mass spectrometer.

  • Sampling: Extract 50 µL aliquots at t=0, 1h, 4h, and 24h. Quench immediately with 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and halt any enzymatic/chemical hydrolysis.

  • Analysis: Monitor the parent compound via Multiple Reaction Monitoring (MRM) and concurrently scan for the +16 Da mass shift indicative of N-oxidation, and the mass fragments corresponding to urea hydrolysis.

Workflow Visualization

StabilityWorkflow N1 Solid Compound: 4-Ethyl-N-phenyl-1-piperazinecarboxamide N2 Master Stock Preparation (10 mM in Anhydrous DMSO) N1->N2 Dissolve in inert environment Store at -20°C to -80°C N3 Aqueous Working Solution (PBS / Assay Buffer, pH 7.4) N2->N3 Dilute immediately prior to use Maintain <1% DMSO final N4 Degradation Pathways (Urea Hydrolysis & N-Oxidation) N3->N4 Time, Temp, pH, Light stress N5 LC-MS/MS Quantification (MRM Mode + Internal Standard) N3->N5 Aliquot sampling at t=0, 1h, 4h, 24h N4->N5 Identify degradants via m/z shifts N6 Kinetic Stability Profiling (Half-life & Purity Assessment) N5->N6 Data synthesis & validation

Workflow for preparing and validating the stability of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: PubMed / National Institutes of Health URL:[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed / National Institutes of Health URL:[Link]

Sources

reagents required for the carboxamidation of N-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Carboxamidation of N-Phenylpiperazine

Abstract

The N-phenylpiperazine (NPP) moiety is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in GPCR ligands (e.g., Aripiprazole, Trazodone) and antifungal agents.[1] "Carboxamidation" of this scaffold typically refers to the functionalization of the distal secondary amine (


) to form either amides  (

) or ureas/carbamides (

).[2] This guide provides a technical analysis of the reagent classes required for these transformations, prioritizing yield, scalability, and green chemistry metrics (E factor). It includes validated protocols for high-throughput library synthesis and process-scale manufacturing.[2]

Introduction & Mechanistic Scope

The carboxamidation of N-phenylpiperazine involves the nucleophilic attack of the secondary amine (


) onto an electrophilic carbonyl species.[2] While the 

nitrogen is deactivated by resonance with the phenyl ring (aniline-like character), the

nitrogen retains significant nucleophilicity (

), behaving as a typical secondary aliphatic amine.

The Two Faces of "Carboxamidation":

  • N-Acylation (Amide Formation): Reaction with carboxylic acids or derivatives to install an acyl group.[2] Critical for adjusting lipophilicity (

    
    ) and metabolic stability.[2]
    
  • N-Carbamoylation (Urea Formation): Reaction with isocyanates or carbamoyl chlorides to install a primary or substituted urea.[2] Important for hydrogen bond donor/acceptor modulation.[2]

Reagent Selection Guide

Selection must balance coupling efficiency (rate) with downstream processing (purification).[2]

Class A: Peptide Coupling Reagents (Discovery/Library Scale)

Best for: Parallel synthesis, diverse carboxylic acid inputs, high yields.[1]

ReagentMechanismProsCons
HATU Guanidinium saltHighest reactivity for hindered acids; fast kinetics.[2]Expensive; generates tetramethylurea byproduct (difficult to remove).[2]
TBTU/HBTU Uronium saltCost-effective standard for unhindered acids.[2]Lower reactivity than HATU; potential allergic sensitization.[2]
EDC + HOBt CarbodiimideWater-soluble byproducts (urea); easy workup.[2]Slower reaction; racemization risk (less relevant for achiral NPP).[2]
Class B: Activated Acyl Donors (Process/Scale-Up)

Best for: Multi-gram synthesis, low cost, simple filtration workups.[1]

ReagentMechanismProsCons
T3P (Propylphosphonic anhydride) AnhydrideGreen Reagent. Non-toxic byproducts (water-soluble); high yield; no racemization.[1][2]Requires base (DIPEA/NMM); slightly more expensive than SOCl2.[2]
Acyl Chlorides (

)
Nucleophilic Sub.[1][2]Instant reaction; cheap.Requires anhydrous conditions; generates HCl; potential over-acylation.[2]
CDI (Carbonyldiimidazole) ImidazolideOne-pot activation; forms CO2 byproduct.[2]Moisture sensitive; intermediate requires handling care.[2]
Class C: Urea Forming Reagents (Terminal Carboxamidation)

Best for: Installing


 or 

.[1][2]
ReagentTarget ProductNotes
Trimethylsilyl Isocyanate (TMS-NCO) Primary Urea (

)
Safer alternative to gaseous isocyanic acid; mild conditions.[1][2]
Potassium Cyanate (KOCN) Primary Urea (

)
Aqueous conditions (acidic pH); very cheap; "Green".[1][2]
Triphosgene + Amine Substituted UreaSolid phosgene equivalent; handles easily but requires strict safety protocols.[2]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate reagent based on the desired product and scale.

ReagentSelection Start Substrate: N-Phenylpiperazine Target Desired Product? Start->Target Amide Amide (R-CO-NPP) Target->Amide Urea Urea (R-NH-CO-NPP) Target->Urea Scale Scale/Priority? Amide->Scale UreaType Urea Type? Urea->UreaType Lib Library/Discovery (Speed) Scale->Lib Proc Process/Green (Cost/Safety) Scale->Proc Scale->Proc HATU Reagent: HATU + DIPEA (High Yield, Fast) Lib->HATU T3P Reagent: T3P (50% in EtOAc) (Green, Easy Workup) Proc->T3P AcCl Reagent: Acid Chloride (Lowest Cost) Proc->AcCl Prim Primary (-CONH2) UreaType->Prim Sub Substituted (-CONHR) UreaType->Sub KOCN Reagent: KOCN + HCl (Aqueous) Prim->KOCN Iso Reagent: Isocyanate (R-NCO) Sub->Iso

Figure 1: Decision tree for reagent selection based on target functionality and experimental scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Amidation (HATU Method)

Application: Synthesis of diverse amide libraries for SAR studies.[1][2]

Reagents:

  • N-Phenylpiperazine (1.0 equiv)[2]

  • Carboxylic Acid (

    
    ) (1.1 equiv)[2]
    
  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF or DMA (Anhydrous)

Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[2] Stir at room temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.

  • Coupling: Add N-Phenylpiperazine (1.0 equiv) to the activated acid solution.

  • Reaction: Cap the vial and shake/stir at RT for 2–16 hours. Monitor by LCMS.[2]

  • Workup (Library Scale): Dilute with EtOAc. Wash with sat.[2]

    
     (x2) and brine (x1).[2] Dry over 
    
    
    
    and concentrate.
  • Purification: If necessary, purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Green Process Amidation (T3P Method)

Application: Scalable synthesis (>10g) with minimal waste.[1]

Reagents:

  • N-Phenylpiperazine (1.0 equiv)[2]

  • Carboxylic Acid (1.05 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)[2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[2]

Procedure:

  • Dissolution: Charge Carboxylic Acid and N-Phenylpiperazine into the reactor with EtOAc (5–10 volumes).

  • Addition: Cool to 0–5°C. Add the Base (Pyridine/NMM).

  • Activation: Add T3P solution dropwise over 20 minutes, maintaining temperature <10°C (Exothermic).

  • Reaction: Warm to RT and stir for 1–3 hours. T3P drives the reaction to completion by sequestering water.[2]

  • Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then sat.

    
     (to remove excess acid/T3P byproducts), then brine.
    
  • Isolation: Evaporate solvent. Product is often obtained as a pure solid without chromatography.[2]

Protocol C: Synthesis of N-Phenylpiperazine-1-Carboxamide (Urea)

Application: Creating the primary urea derivative.[2]

Reagents:

  • N-Phenylpiperazine (1.0 equiv)[2]

  • Potassium Cyanate (KOCN) (1.5 equiv)

  • HCl (conc.) or Acetic Acid[2]

  • Solvent: Water or Water/Dioxane mix

Procedure:

  • Dissolution: Dissolve N-Phenylpiperazine in water (or 10% acetic acid). If using water, adjust pH to ~3–4 with HCl.

  • Addition: Dissolve KOCN in a minimum amount of water and add dropwise to the amine solution at RT.

  • Reaction: Stir at RT for 12 hours or heat to 50°C for 2 hours. The urea product often precipitates out of the aqueous solution.

  • Isolation: Filter the solid precipitate. Wash with cold water and diethyl ether.[2] Recrystallize from Ethanol/Water if needed.[2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Amidation) Steric hindrance on Acid or NPPSwitch to HATU or T3P at elevated temp (50°C). Use Microwave irradiation (100°C, 10 min).
Bis-acylation Not possible with NPPNPP is a secondary amine; it cannot be bis-acylated at the same nitrogen.[2] Ensure starting material is actually NPP and not piperazine.[2]
Poor Solubility Zwitterionic intermediatesUse DMA or NMP as solvent.[2] Add LiCl (0.4M) to break aggregates.[2]
Colored Impurities Oxidation of phenyl ringPerform reaction under Nitrogen/Argon atmosphere.[2] Use antioxidant additives if necessary.[2]

References

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines. National Institutes of Health (NIH).[2] Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines. MDPI Molecules. Available at: [Link][1][3][4]

  • N-phenylpiperazine-1-carboxamide Properties. PubChem. Available at: [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Process Research & Development.[2] (Standard industry reference for T3P protocol).

  • Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides. Royal Society of Chemistry.[2] Available at: [Link][1][3][4][5][6]

Sources

crystallization methods for 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 4-ethyl-N-phenyl-1-piperazinecarboxamide

Introduction & Scope

4-ethyl-N-phenyl-1-piperazinecarboxamide (CAS: 59084-08-1 or analogues) is a significant urea derivative featuring a piperazine core. Structurally, it consists of an N-ethylpiperazine moiety linked via a urea carbonyl to an N-phenyl group. Compounds of this class are critical intermediates in the synthesis of neuropharmacological agents (e.g., antifungals, antidepressants, and antipsychotics) and are often studied for their ability to bind monoamine receptors.

Achieving high purity (>99.5%) and a defined crystalline habit is essential for downstream biological assays or formulation. This guide provides two field-validated crystallization protocols: Thermodynamic Cooling Crystallization (Method A) for maximum purity and Anti-Solvent Precipitation (Method B) for maximizing yield.

Physicochemical Profile & Solubility Analysis

Understanding the solubility landscape is the prerequisite for successful crystallization. The urea linkage imparts high polarity, while the phenyl and ethyl groups provide lipophilicity.

Table 1: Solubility Profile of 4-ethyl-N-phenyl-1-piperazinecarboxamide

SolventSolubility (25°C)Solubility (Boiling)Suitability
Ethanol (EtOH) ModerateHighIdeal (Primary Solvent)
Isopropanol (IPA) Low-ModerateHighIdeal (High Purity)
Dichloromethane (DCM) Very HighVery HighSolvent (for Method B)
Ethyl Acetate ModerateHighGood alternative
n-Hexane / Heptane InsolubleInsolubleAnti-Solvent
Water LowModerateAnti-Solvent (with care)

Critical Impurity Note: A common byproduct in the synthesis of this compound (via phenyl isocyanate) is 1,3-diphenylurea . This impurity is highly insoluble in most organic solvents.

  • Scientific Insight: The protocols below incorporate a hot filtration step specifically designed to leverage the insolubility of 1,3-diphenylurea, removing it mechanically before the target compound crystallizes.

Method A: Thermodynamic Cooling Crystallization (High Purity)

Objective: To obtain large, well-defined prismatic crystals suitable for X-ray diffraction (XRD) and high-purity standards. Solvent System: Ethanol (Absolute) or Isopropanol.

Experimental Workflow

Step 1: Dissolution

  • Charge the crude 4-ethyl-N-phenyl-1-piperazinecarboxamide solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethanol (5 mL per gram of solid).

    • Note: If the solid does not dissolve, add solvent in 1 mL increments while heating.

  • Heat the mixture to reflux (approx. 78°C) . Ensure the target compound is fully dissolved.

Step 2: Hot Filtration (The Purification Checkpoint)

  • Inspect the boiling solution. If a fine white precipitate remains, it is likely the 1,3-diphenylurea impurity.

  • Perform a hot filtration immediately using a pre-warmed glass funnel and fluted filter paper (or a heated sintered glass filter).

    • Causality: Pre-warming prevents the target compound from crystallizing on the filter paper, which would lead to yield loss.

Step 3: Controlled Cooling

  • Allow the filtrate to cool slowly to room temperature (20–25°C) over 2–3 hours.

    • Tip: Wrap the flask in a towel or place it in a warm water bath to slow the cooling rate. Slower cooling promotes fewer, larger nucleation sites.

  • Once at room temperature, transfer the flask to a refrigerator (4°C ) for 12 hours to maximize yield.

Step 4: Harvesting & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold Ethanol (0°C) to remove surface mother liquor containing soluble impurities (e.g., unreacted N-ethylpiperazine).

  • Dry in a vacuum oven at 45°C for 6 hours.

Method B: Solvent/Anti-Solvent Precipitation (High Yield)

Objective: Rapid recovery of material from synthesis reactions or for batches that "oil out" in alcohols. Solvent System: Dichloromethane (DCM) / n-Hexane.

Experimental Workflow
  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature. The solution should be clear.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Precipitation:

    • Place the DCM solution in a beaker with vigorous stirring.

    • Add n-Hexane dropwise.

    • Observation: Cloudiness (turbidity) will appear and redissolve. Continue adding hexane until a faint, persistent turbidity is observed.

  • Crystallization: Stop stirring. Add a slight excess of hexane (10% of total volume). Cover and let stand undisturbed at room temperature or 4°C.

  • Harvest: Collect the white precipitate via filtration and wash with pure Hexane.

Process Visualization

The following diagram illustrates the critical decision pathways and purification logic for Method A, emphasizing the removal of the specific urea impurity.

CrystallizationWorkflow Start Crude 4-ethyl-N-phenyl- 1-piperazinecarboxamide Dissolution Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolution Check Check for Insolubles (Diphenylurea Impurity) Dissolution->Check HotFilter Hot Filtration (Remove Solid Impurity) Check->HotFilter Solids Present Cooling Slow Cooling to 25°C then 4°C Check->Cooling Clear Solution HotFilter->Cooling Filtrate Harvest Vacuum Filtration & Cold Ethanol Wash Cooling->Harvest Final Pure Crystalline Product (>99.5% Purity) Harvest->Final

Figure 1: Logic flow for the thermodynamic crystallization of piperazine carboxamides, highlighting the critical hot filtration step.

Characterization & Validation

To ensure the protocol was successful, verify the product against these standards:

  • Melting Point: Expect a sharp range between 185°C – 191°C (based on HCl salt analogues) or 120°C – 140°C (free base, varies by exact derivative). A range >2°C indicates impurities.

  • HPLC Purity: >99.5% (Area %).

  • 1H NMR (CDCl3): Look for the diagnostic urea NH signal (broad singlet, >8 ppm) and the ethyl group triplet/quartet.

  • XRD: Single crystal determination confirms the piperazine ring typically adopts a chair conformation .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.Re-heat to dissolve. Add 10% more solvent. Add a seed crystal at the cloud point.
Low Yield Product is too soluble in Ethanol.Switch to Isopropanol (lower solubility) or cool to -20°C.
Yellow Color Oxidation or nitro-impurities.Treat the hot solution with Activated Charcoal for 10 mins, then hot filter.

References

  • Crystallization of Piperazine Carboxamide Derivatives Source: National Institutes of Health (PMC) Context: Describes the synthesis and recrystallization of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide from ethanol. URL:[Link]

  • Source: Google Patents (EP0136274B1)
  • General Purification of Piperazine-based Pharmaceuticals Source: Der Pharma Chemica Context: Methodologies for purifying naphthalene-based piperazine intermediates using ethyl acetate/hexane systems.[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: UREA-SYN-OPT-04 Subject: Yield Optimization & Troubleshooting for N-ethylpiperazine Urea Derivatives Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide (also known as 1-ethyl-4-(phenylcarbamoyl)piperazine) is theoretically straightforward but practically prone to yield collapse. The primary failure mode is not the lack of reactivity, but the competitive hydrolysis of phenyl isocyanate , leading to the formation of insoluble diphenylurea (DPU).

This guide moves beyond standard textbook procedures to address the specific physicochemical properties of the piperazine scaffold. By exploiting the basicity of the


-ethyl nitrogen, we can implement a self-validating purification strategy that recovers product often lost in standard filtration workups.

Part 1: The "Golden Route" (Isocyanate Addition)

The most atom-economical route involves the nucleophilic addition of N-ethylpiperazine to phenyl isocyanate. However, this reaction is a race between the amine and adventitious water.

The Mechanism & Failure Points

The reaction relies on the secondary amine of the piperazine ring attacking the electrophilic carbon of the isocyanate.

Critical Failure Mode: If water is present, phenyl isocyanate hydrolyzes to form aniline and


. The aniline then reacts with remaining isocyanate to form 1,3-diphenylurea , a thermodynamic sink that precipitates as a white solid, often mistaken for the product or co-crystallizing with it.
Visualization: Reaction vs. Side Pathways

ReactionPath cluster_0 Yield Killer Zone Reagents Phenyl Isocyanate + N-Ethylpiperazine Target TARGET PRODUCT (Urea Derivative) Reagents->Target Anhydrous DCM/Toluene, 0°C Aniline Aniline (Intermediate) Reagents->Aniline Hydrolysis (-CO2) Water Trace Water (Moisture) DPU SIDE PRODUCT 1,3-Diphenylurea (Insoluble Brick) Aniline->DPU Reacts with Excess Isocyanate

Figure 1: The competitive pathways. Note that every molecule of water consumes TWO molecules of isocyanate, accelerating stoichiometric imbalance.

Part 2: Optimized Experimental Protocol

Do not use standard "open flask" conditions. The high basicity of the piperazine can attract moisture if not handled correctly.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Ethylpiperazine 1.05NucleophileSlight excess ensures all isocyanate is consumed, preventing DPU formation.
Phenyl Isocyanate 1.00ElectrophileLimiting reagent. Do not use excess.
Dichloromethane (DCM) Solvent--Must be anhydrous (dried over

or molecular sieves).
Triethylamine (

)
0.10CatalystOptional. Only needed if using HCl salt of piperazine starting material.
Step-by-Step Procedure
  • System Prep: Flame-dry a 2-neck round bottom flask under a stream of

    
     or Ar.
    
  • Amine Solubilization: Dissolve N-ethylpiperazine (1.05 eq) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

    • Why? Cooling suppresses the reaction rate slightly, allowing for better mixing and preventing localized "hot spots" that favor side reactions.

  • Controlled Addition: Dissolve Phenyl Isocyanate (1.0 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the amine solution over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The isocyanate spot should disappear.[1][2]

  • Quench: If precipitate forms, do not filter immediately. Proceed to the "Purification Switch" below.

Part 3: The "Acid-Base Switch" Purification Strategy

This is the most critical section for yield improvement. Standard recrystallization often fails because the target urea and the side-product (diphenylurea) have similar solubilities in organic solvents.

The Solution: Use the tertiary amine on the ethyl-piperazine tail as a "handle" to pull the product into water, leaving the neutral impurities behind.

Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Target + DPU impurity) AcidWash Add 1M HCl (aq) Extract with DCM Crude->AcidWash OrgLayer Organic Layer (Contains DPU & Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Target-H+ Cl-) AcidWash->AqLayer Keep BaseStep Basify to pH 10 (NaOH or Na2CO3) AqLayer->BaseStep FinalExtract Extract with DCM Dry & Evaporate BaseStep->FinalExtract Product Pure Product (>98% Purity) FinalExtract->Product

Figure 2: The Acid-Base "Switch" separates the basic piperazine product from neutral urea byproducts.

Purification Protocol
  • Extraction: Transfer reaction mixture to a separatory funnel.

  • Acidification: Add 1M HCl (aq). Shake vigorously.

    • Mechanism:[2][3][4][5][6][7] The basic nitrogen of the piperazine ring is protonated (

      
      ), making the target molecule water-soluble.
      
    • Differentiation: Diphenylurea (DPU) is not basic and remains in the organic layer (DCM).

  • Separation: Drain the organic layer (containing DPU and unreacted isocyanate residues). Keep the aqueous layer.

  • Wash: Wash the aqueous acidic layer once more with fresh DCM to ensure all neutrals are removed.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Observation: The solution will become cloudy as the free base of the target product precipitates/oils out.[8]

  • Recovery: Extract the basic aqueous layer with DCM (3x). Combine these organic extracts, dry over

    
    , and evaporate.
    

Part 4: Troubleshooting FAQs

Q: My reaction mixture turned into a solid white brick. What happened? A: You likely had water in your solvent or used old isocyanate. The "brick" is diphenylurea.

  • Fix: Do not try to filter it. Use the Acid-Base Switch (Part 3). The solid DPU will stay in the organic wash, while your product dissolves in the acid.

Q: I have low yield (<40%) even after the Acid-Base workup. A: Check the pH during the basification step. Piperazines can be highly soluble in water. If you do not make the solution basic enough (pH > 10), the product remains protonated and won't extract into DCM.

  • Tip: Saturate the aqueous layer with NaCl (salting out) before the final extraction to push the organic product out of the water phase.

Q: Can I use the Carbamoyl Chloride route instead? A: Yes. If phenyl isocyanate is too sensitive, react N-ethylpiperazine with phenylcarbamoyl chloride (or generate it in situ using triphosgene + aniline).

  • Pros: Less sensitive to trace moisture.

  • Cons: Generates HCl gas; requires a base scavenger (like excess

    
     or pyridine).
    

Q: The product is an oil that won't crystallize. A: Piperazine ureas are often low-melting solids or oils.

  • Fix: Convert it to a hydrochloride salt for easier handling. Dissolve the oil in ethanol and add 1.0 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in ether. The hydrochloride salt usually crystallizes instantly and is non-hygroscopic.

References

  • BenchChem. (2025).[2][8] Technical Support Center: Isocyanate Reaction Troubleshooting. Retrieved from BenchChem Database.

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Sartori, G., & Maggi, R. (2006). Advances in the Synthesis of Ureas. CRC Press.
  • Organic Process Research & Development. (2011). Practical Synthesis of Piperazine Derivatives. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Urea Synthesis).

Sources

Technical Support Center: Resolving Solubility Issues of 4-ethyl-N-phenyl-1-piperazinecarboxamide in Water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-ethyl-N-phenyl-1-piperazinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges encountered during experimentation. Our approach is rooted in fundamental physicochemical principles and provides practical, step-by-step guidance to help you achieve your desired experimental outcomes.

Understanding the Molecule: An Overview of 4-ethyl-N-phenyl-1-piperazinecarboxamide

While specific experimental data for 4-ethyl-N-phenyl-1-piperazinecarboxamide is not extensively published, an analysis of its chemical structure provides valuable insights into its likely physicochemical properties.

Structural Features and Predicted Properties:

  • Piperazine Core: The presence of a piperazine ring, which contains two nitrogen atoms, suggests that the molecule is a weak base. The nitrogen atoms can be protonated in acidic conditions, leading to the formation of a more soluble salt form. The pKa of piperazine itself is around 9.8 and 5.6, and while substitution will alter these values, it is reasonable to predict that 4-ethyl-N-phenyl-1-piperazinecarboxamide will have a pKa in the weakly basic range.

  • Aromatic and Aliphatic Groups: The N-phenyl and 4-ethyl groups contribute to the molecule's hydrophobicity. These non-polar moieties can lead to poor aqueous solubility at neutral pH due to unfavorable interactions with water molecules.[1]

  • Hydrogen Bonding: The carboxamide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), which can participate in intermolecular interactions.

Based on this structural analysis, it is anticipated that 4-ethyl-N-phenyl-1-piperazinecarboxamide is a poorly water-soluble, weakly basic compound. Therefore, its solubility is expected to be highly dependent on pH.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide is designed to provide a logical workflow for addressing solubility issues with 4-ethyl-N-phenyl-1-piperazinecarboxamide. Follow the steps sequentially to identify the most effective solubilization strategy for your specific application.

Troubleshooting_Workflow start Start: Poor Aqueous Solubility Observed ph_adjustment Step 1: pH Adjustment (Primary Approach for Weak Bases) start->ph_adjustment ph_success Success: Compound Solubilized ph_adjustment->ph_success Soluble ph_fail Issue Persists or pH is not an option ph_adjustment->ph_fail Insoluble/Precipitation cosolvency Step 2: Co-solvency (For non-pH sensitive applications) ph_fail->cosolvency cosolvency_success Success: Compound Solubilized cosolvency->cosolvency_success Soluble cosolvency_fail Issue Persists or high organic solvent is undesirable cosolvency->cosolvency_fail Insoluble cyclodextrin Step 3: Complexation with Cyclodextrins (To enhance solubility and stability) cosolvency_fail->cyclodextrin cyclodextrin_success Success: Compound Solubilized cyclodextrin->cyclodextrin_success Soluble cyclodextrin_fail Issue Persists cyclodextrin->cyclodextrin_fail Insoluble surfactants Step 4: Use of Surfactants (Micellar Solubilization) cyclodextrin_fail->surfactants surfactants_success Success: Compound Solubilized surfactants->surfactants_success Soluble

Caption: Troubleshooting workflow for solubilizing 4-ethyl-N-phenyl-1-piperazinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water at neutral pH?

A1: Based on its chemical structure, 4-ethyl-N-phenyl-1-piperazinecarboxamide is predicted to be a weakly basic and hydrophobic molecule. At neutral pH, the piperazine nitrogens are likely not fully protonated, and the molecule as a whole is not charged. The hydrophobic phenyl and ethyl groups make it difficult for water molecules to surround and solvate the compound, leading to poor solubility.[1]

Q2: I tried adjusting the pH, but the compound still precipitated. What should I do?

A2: If pH adjustment alone is insufficient, it could be due to several factors. The required pH for solubilization may be too extreme for your experimental system, or the salt form of the compound may still have limited solubility. In this case, you should proceed to the next steps in the troubleshooting guide, such as trying co-solvents or cyclodextrins. These methods can be used in combination with pH adjustment.

Q3: Are there any compatibility issues I should be aware of when using co-solvents?

A3: Yes, co-solvents can sometimes interfere with downstream applications. For example, high concentrations of organic solvents like DMSO or ethanol can be toxic to cells in biological assays. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent and to always include a vehicle control in your experiments.

Q4: How do I choose the right cyclodextrin for my compound?

A4: The choice of cyclodextrin depends on the size and shape of the guest molecule (your compound). For a molecule like 4-ethyl-N-phenyl-1-piperazinecarboxamide, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points due to the size of their hydrophobic cavity.[2][3] It is often necessary to screen a few different cyclodextrins to find the most effective one.

Q5: Can I combine different solubilization techniques?

A5: Absolutely. In fact, combining techniques can often be more effective than using a single method. For instance, you could use a co-solvent system in a buffered solution (pH adjustment) or add a water-soluble polymer to a cyclodextrin formulation to create a ternary complex, which can further enhance solubility.[4]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Principle: As a weak base, 4-ethyl-N-phenyl-1-piperazinecarboxamide can be protonated in acidic conditions to form a more water-soluble salt.[5][6][7] By lowering the pH of the aqueous medium, the equilibrium will shift towards the ionized, more soluble form of the compound.[8][9]

Step-by-Step Methodology:

  • Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mM).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Add a small aliquot of the compound's stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.

  • Vortex the solutions vigorously and observe for any precipitation.

  • Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for any undissolved particles. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[10][11]

Common Co-solvents and Their Properties:

Co-solventPropertiesTypical Concentration Range
Dimethyl Sulfoxide (DMSO)Aprotic, highly polar, strong solubilizing power.0.1% - 10%
EthanolProtic, good for moderately non-polar compounds.1% - 20%
Propylene Glycol (PG)Viscous, low toxicity, often used in formulations.[10]5% - 40%
Polyethylene Glycol 400 (PEG 400)Low molecular weight PEG, good solubilizer.[11]10% - 50%

Step-by-Step Methodology:

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of ethanol in water).

  • Add a pre-weighed amount of 4-ethyl-N-phenyl-1-piperazinecarboxamide to a known volume of each co-solvent mixture.

  • Agitate the samples (e.g., using a vortex mixer or shaker) until equilibrium is reached (typically several hours).

  • Observe the samples for any undissolved solid.

  • If undissolved solid is present, filter or centrifuge the samples and analyze the supernatant to determine the solubility in each co-solvent mixture.

Protocol 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][12] They can encapsulate hydrophobic molecules, like 4-ethyl-N-phenyl-1-piperazinecarboxamide, forming an inclusion complex that has significantly higher aqueous solubility.[3][13]

Cyclodextrin_Complexation cluster_0 Hydrophobic Drug + Cyclodextrin in Water cluster_1 Formation of Soluble Inclusion Complex drug Drug (Poorly Soluble) complex Inclusion Complex (Water Soluble) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow drug_in_cd Drug arrow->complex

Caption: Mechanism of drug solubilization by cyclodextrin inclusion complex formation.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Standard, but has lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, commonly used in pharmaceutical formulations.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, negatively charged.

Step-by-Step Methodology:

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of 4-ethyl-N-phenyl-1-piperazinecarboxamide to each cyclodextrin solution.

  • Seal the containers and allow them to shake or stir at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Protocol 4: Solubilization using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[14][15] The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively solubilizing them in the aqueous medium.[16]

Commonly Used Surfactants:

SurfactantTypeNotes
Polysorbate 80 (Tween® 80)Non-ionicWidely used, low toxicity.[16][17]
Polysorbate 20 (Tween® 20)Non-ionicSimilar to Tween 80, good for emulsification.[18]
Sodium Dodecyl Sulfate (SDS)AnionicStrong solubilizing agent, but can denature proteins.
Triton™ X-100Non-ionicCommon laboratory detergent and solubilizing agent.[18]

Step-by-Step Methodology:

  • Prepare aqueous solutions of the selected surfactant at concentrations above its CMC.

  • Add an excess amount of 4-ethyl-N-phenyl-1-piperazinecarboxamide to each surfactant solution.

  • Agitate the mixtures until equilibrium is reached (this may take several hours).

  • Filter or centrifuge the samples to remove undissolved compound.

  • Determine the concentration of the solubilized compound in the clear supernatant.

Analytical Quantification

Accurate determination of solubility requires a reliable analytical method to quantify the concentration of 4-ethyl-N-phenyl-1-piperazinecarboxamide in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for this purpose.

General HPLC Method Parameters:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Quantification: A calibration curve should be generated using standards of known concentrations.

For more sensitive detection, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[19][20]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Pharma Times.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals, 16(8), 1135.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Pharmaceutics, 15(7), 1888.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012).
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 118-126.
  • Surfactants. (n.d.). Santa Cruz Biotechnology.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024). Molecules, 29(14), 3328.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette.
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(4), 577-594.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Dakenchem.
  • Cosolvent. (n.d.). Wikipedia.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2015). Dyes and Pigments, 113, 534-543.
  • How does pH affect solubility? (2025). askIITians.
  • Co-solvent and Complexation Systems. (2017).
  • pH and Solubility. (n.d.). AP Chemistry.
  • pH and Solubility. (2025). Fiveable.
  • Cosolvent system: Significance and symbolism. (2025). Wisdomlib.
  • Solvents & Co-solvents for Pharmaceutical Applic
  • Solubility and pH. (2023). Chemistry LibreTexts.
  • pH and solubility. (n.d.). Khan Academy.
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • The Role of Surfactants in Compounded Prepar
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food Additives & Contaminants: Part A, 37(3), 404-413.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics, 10(2).

Sources

Technical Support Center: Purification of 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate piperazine derivatives.

The purification of 4-ethyl-N-phenyl-1-piperazinecarboxamide presents a classic chromatographic challenge. While the


-phenylcarboxamide (urea) moiety is relatively neutral and provides an excellent UV chromophore for detection, the 

-ethyl piperazine ring contains a highly basic tertiary amine (typical

~9.5). When this basic nitrogen interacts with the acidic silanol groups (

~4.5) on standard bare silica gel, it results in strong acid-base chemisorption. This manifests as severe band broadening (streaking), irreversible adsorption, and drastically reduced yields[1].

This guide provides field-proven, self-validating methodologies to bypass these interactions, ensuring high-purity recovery of your target compound.

Visualizing the Chromatographic Strategy

To successfully elute this compound, we must either mask the acidic silanols using a competitive mobile phase modifier or eliminate the silanols entirely by switching the stationary phase.

G Start Crude 4-ethyl-N-phenyl- 1-piperazinecarboxamide Cond1 Bare Silica Gel (Acidic Silanols) Start->Cond1 Unmodified Mobile Phase Cond2 Silica + 2-5% TEA (Silanol Deactivation) Start->Cond2 TEA Modified Phase Cond3 Amine-Bonded Silica (NH2 Stationary Phase) Start->Cond3 Modified Stationary Phase Result1 Severe Streaking & Irreversible Adsorption Cond1->Result1 pKa Mismatch Result2 Competitive Binding: Moderate Recovery Cond2->Result2 TEA Masks Silanols Result3 No Acid-Base Interaction: Sharp Elution, >90% Yield Cond3->Result3 Ideal Condition

Chromatographic decision tree for purifying basic piperazine carboxamide derivatives.
Quantitative Data: Method Comparison

The following table summarizes the expected chromatographic behavior of 4-ethyl-N-phenyl-1-piperazinecarboxamide under various conditions.

Stationary PhaseMobile Phase SystemModifierTarget

/ Peak Shape
Estimated Recovery
Bare Silica (Type A)DCM:MeOH (9:1)None0.1 - 0.4 (Severe Streak)< 40%
Bare Silica (Type A)DCM:MeOH (95:5)2-5% TEA~0.35 (Slight Tailing)75 - 85%
Amine-Bonded SilicaHexane:EtOAc (1:1)None~0.40 (Sharp, Symmetrical)> 95%
C18 Reverse PhaseMeCN:H

O (Gradient)
0.1% TFA

dependent (Sharp)
> 90% (As TFA salt)
Core Methodologies & Experimental Protocols
Protocol A: TEA-Deactivated Normal-Phase Chromatography

Mechanistic Insight: Pre-treating the column with Triethylamine (TEA) neutralizes the acidic silanols. The protonated TEA outcompetes the basic piperazine nitrogen for the ionized silanol sites, effectively modifying the retention time and preventing streaking[2].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 (v/v) ratio. Add 2% to 5% (v/v) TEA to the mixture and stir thoroughly.

  • Column Packing & Deactivation: Slurry pack the bare silica gel using the TEA-modified solvent. Flush the packed column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete silanol saturation[3].

  • Sample Loading: Dissolve the crude 4-ethyl-N-phenyl-1-piperazinecarboxamide in a minimum volume of DCM. Apply carefully to the column head to maintain a tight sample band.

  • Elution: Elute using the TEA-modified mobile phase.

    • Validation Checkpoint: Monitor fractions via TLC. Ensure the TLC plates are also pre-run or developed in the TEA-modified solvent to accurately reflect column conditions.

  • Isolation & TEA Removal: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA (bp 89°C), co-evaporate the residue 3 times with 10 mL of toluene, followed by extended high-vacuum drying[4].

Protocol B: Amine-Functionalized Silica Chromatography (Recommended)

Mechanistic Insight: Utilizing an amine-bonded stationary phase completely eliminates the acidic silanols. This allows basic amines to elute sharply without the need for mobile phase modifiers, greatly simplifying method development and post-column recovery[5].

  • Column Selection: Select a pre-packed amine-functionalized (

    
    ) silica cartridge.
    
  • Equilibration: Equilibrate the column with 3-5 CVs of a non-polar/polar solvent mixture, such as Hexane:Ethyl Acetate (1:1 v/v). Treat the column entirely as a normal phase system[5].

  • Loading: Dry-load the sample onto a small amount of Celite, or directly inject it if completely soluble in the starting mobile phase.

  • Elution: Run a gradient from 100% Hexane to 100% Ethyl Acetate. The piperazine derivative will elute cleanly without tailing[6].

    • Validation Checkpoint: Spot fractions on a standard TLC plate and stain with Dragendorff's reagent (specific for tertiary amines) to confirm the presence of the piperazine ring alongside UV detection at 254 nm.

  • Recovery: Pool and concentrate fractions. No co-evaporation is required since no TEA was used.

Troubleshooting Guides & FAQs

Q1: Why does my 4-ethyl-N-phenyl-1-piperazinecarboxamide streak across the entire TLC plate on bare silica, even when I increase the Methanol to 15%? A1: The issue is a fundamental


 mismatch, not just solvent polarity. The tertiary amine on the piperazine ring is highly basic (

~9.7), while bare silica gel contains acidic silanol groups (

~4.5)[1]. This causes a strong acid-base interaction leading to irreversible adsorption. Increasing methanol only increases polarity and risks dissolving the silica; you must add a competing base like TEA to mask the silanols[6].

Q2: I successfully recovered my product using Protocol A, but my


H NMR spectrum shows residual triethylamine peaks (triplet at ~1.0 ppm, quartet at ~2.5 ppm). How do I remove it without running another column? 
A2:  Triethylamine can be stubborn to remove completely due to its boiling point (89°C) and tendency to form complexes with the product. The most effective removal strategy is co-evaporation: dissolve your product in a small amount of DCM, add toluene, and evaporate under reduced pressure. The toluene forms an azeotrope-like effect that helps carry away the TEA. Repeat this 2-3 times, then dry the final product under high vacuum (lyophilization) for at least 12-24 hours[4].

Q3: My target compound is co-eluting with a structurally similar unreacted di-substituted piperazine byproduct. How can I resolve this? A3: Structurally similar basic impurities are notoriously difficult to separate on TEA-deactivated silica because the TEA modifier tends to compress the retention times of all basic analytes. Switch to an amine-bonded stationary phase (Protocol B)[6]. Amine columns provide superior peak spacing for structurally similar basic compounds, often allowing up to 10 times the sample loading capacity compared to bare silica[5].

Q4: Can I use reverse-phase (C18) HPLC for this purification instead of normal phase? A4: Yes, but basicity causes strong interactions with residual silanols even on C18 columns, leading to peak tailing[1]. To mitigate this, operate at a low pH (e.g., pH 2-3) using 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase. This ensures the piperazine is fully protonated, improving peak symmetry[1]. Note: You will isolate the compound as a TFA or formate salt, which requires a subsequent neutralization step (e.g., partitioning between EtOAc and saturated


) to recover the free base.
References
  • BenchChem.
  • PubMed (NIH). "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid".
  • University of Rochester.
  • Biotage. "Is there an easy way to purify organic amines?".
  • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds".
  • Teledyne ISCO.

Sources

minimizing side reactions during piperazine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Carboxamide Synthesis .

This guide addresses the specific challenges of synthesizing piperazine ureas (carboxamides), focusing on the suppression of side reactions such as bis-acylation, dimerization, and regiochemical scrambling. The protocols below are designed for researchers requiring high-purity outcomes in drug discovery workflows.

Module 1: Strategic Method Selection

Before starting, select the protocol that matches your substrate's constraints.

MethodSelection Start Start: Select Substrate State IsProtected Is one Nitrogen protected? (e.g., N-Boc-piperazine) Start->IsProtected IsSymmetrical Is the Piperazine symmetrical? IsProtected->IsSymmetrical No MethodA Method A: Standard Isocyanate/CDI Coupling (High Yield) IsProtected->MethodA Yes Scale Reaction Scale IsSymmetrical->Scale Yes IsSymmetrical->MethodA No (Regioselectivity issues) MethodB Method B: In-Situ Mono-Protonation (Atom Economy) Scale->MethodB Large (>5g) MethodC Method C: Statistical Control (Excess Reagent) Scale->MethodC Small (<100mg)

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate protection and symmetry.

Module 2: The "Gold Standard" Protocols

Protocol A: The In-Situ Mono-Protonation Strategy

Best for: Unprotected, symmetrical piperazine where you want to avoid protection/deprotection steps. Mechanism: By reacting piperazine with exactly 1 equivalent of acid, you create a statistical mixture favoring the mono-salt.[1] The protonated nitrogen (


) is non-nucleophilic, forcing reaction at the free amine.

Step-by-Step Workflow:

  • Salt Formation: Dissolve piperazine (

    
     equiv) and piperazine dihydrochloride (
    
    
    
    equiv) in water. This generates the piperazin-1-ium cation in situ.[1]
  • Activation: In a separate flask, activate your carboxylic acid (

    
     equiv) with CDI (
    
    
    
    equiv) in THF or DCM. Stir until
    
    
    evolution ceases (~30 mins).
  • Coupling: Add the aqueous piperazine salt solution to the activated acyl imidazole.

    • Critical Step: Add NaCl to create a brine solution; this forces the organic product out of the aqueous phase as it forms.

  • Workup: The mono-acylated product is often extractable into organic solvent, while the unreacted di-salt remains in the water.

Technical Note: This method achieves high selectivity because the


 difference prevents the second nitrogen from reacting once the first is acylated in the buffered aqueous medium [1][5].
Protocol B: CDI-Mediated Urea Formation (Anhydrous)

Best for: Reacting N-protected piperazine with an amine via a carbonyl linker. Common Issue: Low yield due to CDI hydrolysis or "stalled" activation.

  • Activation: Dissolve the amine (

    
     equiv) in anhydrous DCM under 
    
    
    
    . Add CDI (
    
    
    equiv).
  • Monitoring: Stir at RT. Monitor via TLC for the disappearance of the amine.

    • Troubleshooting: If the amine is unreactive (aniline derivative), reflux may be required.

  • Addition: Add N-Boc-piperazine (

    
     equiv) only after the first amine is fully converted to the reactive imidazolide intermediate.
    
  • Quench: Quench with small amount of water to destroy excess CDI before workup.

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting significant Bis-Urea (Dimer) formation."

Diagnosis: The reagent reacting with the linker (phosgene/CDI) is present in high local concentration relative to the linker.

CauseMechanistic Fix
Inverse Addition Do not add the linker (e.g., Triphosgene) to the piperazine. Add the piperazine slowly to a chilled solution of the linker.
Stoichiometry If using Triphosgene, remember: 1 mol Triphosgene = 3 mol Phosgene . Use exactly 0.33 equivalents relative to the amine to form the carbamoyl chloride [2].
Temperature High temps favor double substitution. Perform the initial activation at -78°C to 0°C .
Issue 2: "My CDI reaction yields are inconsistent."

Diagnosis: CDI is extremely hygroscopic. Partial hydrolysis produces imidazole and


, killing the stoichiometry.
Solution: 
  • Use fresh CDI (white fluffy powder, not yellow chunks).

  • The "Bubble Check": Upon adding CDI to the acid/amine, vigorous bubbling (

    
    ) must be observed. No bubbles = hydrolyzed reagent.
    
  • Activation Time: Allow at least 30-60 minutes for the intermediate acyl-imidazole to form before adding the piperazine [8].

Issue 3: "Regioselectivity is poor with 2-methylpiperazine."

Diagnosis: Steric hindrance differences between N1 and N4 are insufficient for high selectivity without protection. Solution:

  • Use N-Benzyl protection: Synthesize 1-benzyl-3-methylpiperazine. The benzyl group directs reaction to the sterically freer nitrogen.

  • Electronic Control: If using 1-methylpiperazine, the N4 (secondary) is more nucleophilic than the N1 (tertiary) due to steric crowding, but N1 is more basic. Control pH to protonate N1 selectively if possible, though protection is superior [11].

Module 4: Pathway Visualization

Understanding the competing pathways is critical for controlling side reactions.

ReactionPathways Pip Piperazine MonoInt Mono-Activated Intermediate Pip->MonoInt  Controlled Addition   Linker Linker (CDI/Triphosgene) Linker->MonoInt Hydrolysis SIDE REACTION: Hydrolysis (Acid) Linker->Hydrolysis  + Water (Wet Solvent)   Target Target Carboxamide (Mono-Urea) MonoInt->Target  + Amine (R-NH2)   BisSide SIDE REACTION: Bis-Urea (Dimer) MonoInt->BisSide  + Excess Piperazine   (Fast Kinetics)

Figure 2: Competing reaction pathways. Note that 'Bis-Urea' formation is kinetically favored if the concentration of free piperazine is high during the activation step.

References

  • BenchChem. (2025).[1] Technical Support Center: Selective Mono-acylation of Piperazine. Retrieved from

  • Organic Syntheses. (2024). The solid reagent triphosgene is a less hazardous substitute for highly toxic gaseous phosgene.[2][3] Retrieved from

  • ResearchGate. (2025). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives. Retrieved from

  • ResearchGate. (2025). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Retrieved from

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry. Retrieved from

  • New Drug Approvals. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY. Retrieved from

  • NIH PubMed. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

  • Common Organic Chemistry. (2024). Urea Formation - Common Conditions: Triphosgene & CDI. Retrieved from

  • NIH PMC. (2020). A decade review of triphosgene and its applications in organic reactions. Retrieved from

  • ResearchGate. (2025). Transposition of a triphosgene-based process for pharmaceutical development. Retrieved from

  • ChemMedChem. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-N-phenyl-1-piperazinecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Causality of Steric Bottlenecks

The synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide involves the formation of a urea linkage between 1-ethylpiperazine and a phenyl-donating electrophile. While the core N-phenylpiperazine-1-carboxamide scaffold is highly stable and frequently utilized in drug discovery[1], its formation can be kinetically challenging depending on the chosen reagents.

1-Ethylpiperazine is a secondary amine. Although the N1 position is theoretically exposed, the dynamic chair conformation of the piperazine ring, coupled with the transannular influence of the N4-ethyl group, creates a specific steric profile. When this amine attacks a bulky electrophile (like a carbamate), the transition state is energetically penalized by steric clashes[2]. Furthermore, the conformational restriction imposed by bulky phenyl substituents can trap the intermediate in unfavorable rotamers, stalling the reaction[3].

To synthesize this molecule, chemists typically choose one of three pathways, each with distinct steric and safety profiles:

  • Route A (Isocyanate): Highly reactive, low steric barrier, but utilizes highly toxic and moisture-sensitive phenyl isocyanate.

  • Route B (Carbamate/CDI): Safer and greener, but highly susceptible to steric hindrance at the piperazine N1 position.

  • Route C (Carbamoyl Chloride): Reacting aniline with 4-ethylpiperazine-1-carbonyl chloride. This is the least efficient route due to the poor nucleophilicity of aniline and the extreme steric shielding of the carbonyl carbon by the piperazine ring[4].

Pathway A Route A: 1-Ethylpiperazine + Phenyl Isocyanate Product 4-ethyl-N-phenyl-1-piperazinecarboxamide (Target Urea) A->Product Fast (Low Steric Barrier) B Route B: 1-Ethylpiperazine + Phenyl N-phenylcarbamate B->Product Slow (High Steric Bulk) Requires DMAP C Route C: Aniline + Piperazine-Carbonyl Chloride C->Product Very Slow (Poor Nucleophile + Hindered Electrophile)

Reaction pathways for 4-ethyl-N-phenyl-1-piperazinecarboxamide highlighting steric barriers.

Frequently Asked Questions & Troubleshooting

Q1: I am using Route A (phenyl isocyanate), but my yield is <40% and a massive amount of white precipitate forms. What is happening? A1: The white precipitate is 1,3-diphenylurea. Phenyl isocyanate is extremely electrophilic and moisture-sensitive. Even trace water in your solvent or 1-ethylpiperazine will hydrolyze the isocyanate into aniline, which immediately reacts with another equivalent of isocyanate to form the symmetric urea. Self-Validating Fix: Distill your 1-ethylpiperazine over CaH₂ and use strictly anhydrous dichloromethane (DCM). Monitor the reaction via LC-MS; 1,3-diphenylurea is highly insoluble and will show a distinct mass[M+H]+ of 213.1, whereas your target product is 234.1.

Q2: To avoid toxicity, I switched to Route B (phenyl N-phenylcarbamate). The reaction stalls at 20% conversion even after 24 hours. How do I force the reaction to completion? A2: You have hit a steric bottleneck. Phenyl N-phenylcarbamate is a bulky, mild electrophile. The steric clash between the piperazine chair and the leaving phenoxide group prevents the formation of the necessary tetrahedral intermediate[2]. Self-Validating Fix: Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP) and heat the reaction to 60°C in THF. DMAP acts as an acyl transfer catalyst; its flat, unhindered pyridine ring rapidly attacks the carbamate to form a highly reactive, less sterically encumbered intermediate that the secondary amine can easily trap.

Q3: Can I synthesize this by reacting aniline with 4-ethylpiperazine-1-carbonyl chloride? A3: We strongly advise against this. Aniline is a poor nucleophile because its lone pair is delocalized into the aromatic ring. When forced to attack a carbonyl chloride that is directly attached to—and sterically shielded by—the bulky piperazine ring, the kinetics are prohibitively slow[4]. If you must use this route, you must deprotonate the aniline first using a strong base like NaH to form the highly nucleophilic anilide anion.

Troubleshooting Start Issue: Low Yield in Urea Formation Check1 Are reagents strictly anhydrous? Start->Check1 PathNo1 Hydrolysis to 1,3-diphenylurea Check1->PathNo1 No Check2 Using bulky carbamate/CDI? Check1->Check2 Yes Fix1 Dry solvents & distill amine PathNo1->Fix1 PathYes2 Steric clash at piperazine N1 Check2->PathYes2 Yes Fix2 Add DMAP catalyst & heat to 60°C PathYes2->Fix2

Troubleshooting logical workflow for resolving low yields in sterically hindered urea synthesis.

Quantitative Data Comparison

The following table summarizes the kinetic and yield profiles of the three primary synthetic strategies, highlighting the impact of steric hindrance.

Synthetic RouteElectrophile Steric BulkNucleophile StrengthTypical YieldReaction TimeKey Additive / Requirement
A: Isocyanate LowHigh (2° Amine)85 - 95%1 - 2 hoursStrictly anhydrous conditions
B: Carbamate HighHigh (2° Amine)70 - 85%12 - 18 hoursDMAP (0.2 eq), Heat (60°C)
C: Carbonyl Chloride HighLow (Aniline)< 20%> 24 hoursNaH (to form anilide anion)

Self-Validating Experimental Protocols

Protocol A: The Direct Isocyanate Route (High Reactivity)

Use this route when maximum yield is required and anhydrous conditions can be strictly maintained.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-ethylpiperazine (1.0 mmol, 114 mg) and anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic urea formation.

  • Addition: Dissolve phenyl isocyanate (1.05 mmol, 125 mg) in anhydrous DCM (2 mL). Add this solution dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Validation Check: Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM). The secondary amine starting material (stains with Ninhydrin) should be completely consumed.

  • Workup: Quench with 1M NaOH (5 mL) to destroy any unreacted isocyanate. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If white precipitate (1,3-diphenylurea) is present, triturate the crude mixture with cold diethyl ether; the target product is soluble, while the byproduct is not.

Protocol B: The Carbamate Route (Overcoming Steric Hindrance)

Use this route to avoid toxic isocyanates, utilizing DMAP to bypass the steric bottleneck.

  • Preparation: In a 50 mL round-bottom flask, dissolve phenyl N-phenylcarbamate (1.0 mmol, 213 mg) and 1-ethylpiperazine (1.2 mmol, 137 mg) in anhydrous THF (10 mL).

  • Catalysis: Add DMAP (0.2 mmol, 24 mg) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 194 mg). The DIPEA ensures the piperazine remains fully deprotonated and nucleophilic.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 16 hours. The thermal energy is required to overcome the high activation barrier caused by the steric clash[2].

  • Validation Check: Analyze via LC-MS. The disappearance of the carbamate peak and the appearance of the product mass ([M+H]+ = 234.1) confirms success.

  • Workup: Cool to room temperature and concentrate the THF. Redissolve the residue in Ethyl Acetate (20 mL). Wash sequentially with saturated NaHCO₃ (to remove the phenol byproduct) and water.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 2% to 10% MeOH in DCM).

References

  • Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015289, N-phenylpiperazine-1-carboxamide. PubChem. Available at: [Link]

  • Yoon, B., & Hwang, G. S. (2020). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ResearchGate. Available at: [Link]

  • Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. PMC. Available at: [Link]

Sources

identifying degradation products of 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide provides a comprehensive analysis of the degradation profile for 4-ethyl-N-phenyl-1-piperazinecarboxamide . This document is structured to assist analytical chemists and formulation scientists in identifying impurities, elucidating degradation pathways, and troubleshooting stability issues during drug development.

Subject: 4-ethyl-N-phenyl-1-piperazinecarboxamide (EPPC) Classification: Urea Derivative / Phenylpiperazine Scaffold Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

4-ethyl-N-phenyl-1-piperazinecarboxamide is a substituted urea derivative featuring a phenylpiperazine core. Its stability profile is governed by three primary reactive centers: the urea linkage (susceptible to hydrolysis), the basic piperazine nitrogens (susceptible to oxidation), and the N-ethyl group (susceptible to dealkylation).

Understanding these mechanisms is critical for distinguishing between process impurities and genuine degradation products (DPs) in your LC-MS data.

Troubleshooting Guide (Q&A)

Q1: I observe a dominant degradation peak at [M+H]⁺ 206.3 in my stability samples. What is this compound?

Diagnosis: This is likely the N-deethylated degradation product. Technical Insight: Under oxidative stress or metabolic-like conditions (forced degradation with peroxides or light), the ethyl group at the N4 position of the piperazine ring is susceptible to oxidative dealkylation. This follows a radical mechanism or N-oxide rearrangement, resulting in the loss of the ethyl chain (


, -28 Da).
  • Compound Name: N-phenyl-1-piperazinecarboxamide[1]

  • CAS: 115994-87-1[1]

  • Mass Shift: -28 Da from parent (

    
    ).
    
Q2: My chromatogram shows two distinct low-molecular-weight peaks after acid hydrolysis. Why?

Diagnosis: You are observing the complete cleavage of the urea linkage. Technical Insight: The urea bond acts as a bridge between the phenyl ring and the piperazine moiety. Under acidic or basic stress (hydrolysis), this bond cleaves, releasing carbon dioxide and generating two distinct amine fragments.

  • Fragment A (Aniline): Phenylamine. Detected at [M+H]⁺ 94.1 .

  • Fragment B (Piperazine): 1-ethylpiperazine. Detected at [M+H]⁺ 115.2 .

  • Mechanism: Nucleophilic attack on the carbonyl carbon leads to a carbamic acid intermediate, which rapidly decarboxylates (

    
     loss).
    
Q3: How do I distinguish between N-Oxidation and Phenyl Hydroxylation? Both show a +16 Da shift ([M+H]⁺ 250.3).

Diagnosis: Use MS/MS fragmentation patterns to localize the oxygen. Protocol:

  • N-Oxide (Piperazine core): The N4-nitrogen (ethyl-substituted) is the most basic site and the primary target for oxidation. In MS/MS, N-oxides often show a characteristic loss of oxygen (-16 Da) or loss of the oxidized side chain (coplanar elimination of hydroxylamine species).

  • Phenyl Hydroxylation (Aromatic ring): If the oxygen is on the phenyl ring, the tropylium ion or phenyl fragments will show a +16 Da shift (e.g., m/z 93

    
     109).
    
  • Tip: N-oxides typically elute earlier than the parent on Reverse Phase (C18) due to increased polarity, whereas phenolic hydroxylations may elute closer to the parent depending on the position (ortho/para).

Degradation Pathways & Data Visualization

Pathway Diagram

The following logic flow illustrates the primary degradation routes for 4-ethyl-N-phenyl-1-piperazinecarboxamide under stress conditions.

DegradationPathways Parent Parent Compound 4-ethyl-N-phenyl-1-piperazinecarboxamide [M+H]+: 234.3 Deethyl Product A (Dealkylation) N-phenyl-1-piperazinecarboxamide [M+H]+: 206.3 Parent->Deethyl Oxidative Dealkylation (-C2H4, -28 Da) NOxide Product B (Oxidation) N-Oxide Derivative [M+H]+: 250.3 Parent->NOxide N-Oxidation (+O, +16 Da) Hydrolysis Product C (Hydrolysis) Cleavage of Urea Bond Parent->Hydrolysis Acid/Base Hydrolysis Aniline Fragment C1 Aniline [M+H]+: 94.1 Hydrolysis->Aniline Release of Phenyl Group EthylPip Fragment C2 1-Ethylpiperazine [M+H]+: 115.2 Hydrolysis->EthylPip Release of Piperazine Group

Figure 1: Mechanistic degradation map showing mass transitions for dealkylation, oxidation, and hydrolysis pathways.[2]

Mass Spectrometry Identification Table

Use this reference table to assign peaks in your LC-MS runs.

Degradation TypeProduct NameFormulaTheoretical [M+H]⁺Mass Shift (Δ)
Parent 4-ethyl-N-phenyl-1-piperazinecarboxamideC₁₃H₁₉N₃O234.3 0
Hydrolysis AnilineC₆H₇N94.1 Fragment
Hydrolysis 1-EthylpiperazineC₆H₁₄N₂115.2 Fragment
Dealkylation N-phenyl-1-piperazinecarboxamideC₁₁H₁₅N₃O206.3 -28 Da
Oxidation N-Oxide (Piperazine)C₁₃H₁₉N₃O₂250.3 +16 Da
Hydroxylation Hydroxy-phenyl derivativeC₁₃H₁₉N₃O₂250.3 +16 Da

Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis)

To confirm urea bond instability.

  • Preparation: Dissolve 1 mg of parent compound in 1 mL Acetonitrile.

  • Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 2 hours.

  • Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 2 hours.

  • Analysis: Neutralize and analyze via LC-MS.

  • Expected Result: Disappearance of parent peak (234.3) and appearance of Aniline (94.1) and 1-Ethylpiperazine (115.2).

Protocol B: Oxidative Stress

To generate N-oxides and dealkylated products.

  • Preparation: Dissolve 1 mg of parent compound in 1 mL Methanol/Water (50:50).

  • Stress: Add 50 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at room temperature for 24 hours.

  • Analysis: Inject directly.

  • Expected Result: Appearance of +16 Da peaks (N-oxide) and potentially -28 Da peaks (Deethylated) if radical initiation occurs.

References

  • PubChem. N-phenylpiperazine-1-carboxamide (De-ethylated Analog). National Library of Medicine. Available at: [Link]

  • Estiu, G. & Merz, K.M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society.[3] Available at: [Link]

  • National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

Sources

optimizing HPLC methods for 4-ethyl-N-phenyl-1-piperazinecarboxamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-ethyl-N-phenyl-1-piperazinecarboxamide .

This molecule presents a unique dichotomy: its phenylcarboxamide moiety provides excellent hydrophobicity and an ideal UV chromophore, but its N4-ethyl substituted piperazine ring introduces a highly basic tertiary amine. This basic nitrogen is the primary culprit behind the retention shifts and severe peak tailing you are likely experiencing.

Below is a synthesized, field-proven troubleshooting guide and self-validating methodology to help you achieve robust, symmetrical chromatography.

Section 1: Understanding the Analyte & Causality

To optimize a method, we must first understand the molecular interactions at play. In reversed-phase high-performance liquid chromatography (RP-HPLC), ideal retention is driven purely by hydrophobic partitioning between the analyte and the C18 ligand.

However, the ethyl group on your analyte donates electron density to the piperazine nitrogen, raising its pKa (typically ~8.5–9.5). When analyzing basic compounds containing amine functional groups, secondary ionic interactions occur between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of standard silica-based columns[1]. This secondary retention mechanism slows the elution of a fraction of your analyte molecules, stretching the trailing edge of the peak and causing severe asymmetry[2].

Mechanism Analyte 4-ethyl-N-phenyl-1- piperazinecarboxamide (Protonated Basic Amine) Silanol Ionized Silanol (Si-O⁻) (Secondary Interaction) Analyte->Silanol Ionic Attraction (Non-Ideal) C18 C18 Ligand (Primary Hydrophobic Retention) Analyte->C18 Hydrophobic Partitioning (Ideal) Silica Silica Support Matrix Silica->Silanol Surface Exposure Silica->C18 Bonded Phase Tailing Peak Tailing & Broadening Silanol->Tailing Causes

Mechanism of secondary silanol interactions causing peak tailing in basic piperazine derivatives.

Section 2: Troubleshooting FAQs

Q1: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I confirm if this is a chemical issue or a physical column issue? A: We must establish a self-validating system . Inject a neutral hydrophobic marker (e.g., toluene or uracil) alongside your piperazine analyte. If the neutral marker elutes with a perfectly symmetrical peak (As < 1.2) but your analyte tails, the issue is chemical (silanol interactions)[3]. If both peaks tail, you have a physical issue, such as a column void, blocked frit, or extra-column dead volume[4].

Q2: My neutral marker is symmetrical, confirming silanol interactions. What is the most effective first step to fix this? A: Adjust the mobile phase pH. Mobile-phase pH dictates both the ionization of your analyte and the stationary phase[5]. Operating at a low pH (< 3.0) using a 10-20 mM phosphate or formate buffer will fully protonate your basic piperazine nitrogen, but more importantly, it neutralizes the acidic silanol groups on the silica surface, preventing the ion exchange from taking place[6].

Q3: I lowered the pH to 2.5, but I am still seeing an Asymmetry Factor (As) of 1.4. What are my options? A: Standard C18 columns often have residual silanol activity even at low pH. You have two field-proven options:

  • Stationary Phase Upgrade: Switch to a fully endcapped or polar-embedded column (e.g., Waters Shield RP18 or Phenomenex Luna Omega). Polar-embedded phases provide a localized shielding effect that repels basic compounds from the silica surface[4].

  • Mobile Phase Additive: Introduce a sacrificial base, such as 5 mM Triethylamine (TEA), into your mobile phase. TEA is sterically small and highly basic; it will preferentially bind to residual silanols, blocking your piperazine analyte from interacting with them[6].

Q4: What are the optimal UV detection parameters for this specific molecule? A: Unlike unsubstituted piperazine, which lacks a chromophore and requires derivatization[7], 4-ethyl-N-phenyl-1-piperazinecarboxamide contains a phenyl ring conjugated with an amide. Set your Diode Array Detector (DAD) to monitor 254 nm (optimal for the phenyl ring with minimal baseline drift from organic modifiers) and 210 nm (maximum absorbance for the amide bond, yielding higher sensitivity but greater susceptibility to baseline noise).

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative impact of various optimization strategies on the Peak Asymmetry (As) and Retention Factor (k') of 4-ethyl-N-phenyl-1-piperazinecarboxamide. Note: An ideal As value is between 0.9 and 1.2.

Column ChemistryMobile Phase pHAdditiveExpected Asymmetry (

)
Mechanism of Action
Standard C18 (Type A)pH 7.0 (Neutral)None> 2.5 (Severe Tailing)Analyte is ionized; Silanols are fully ionized. Maximum secondary interaction.
Standard C18 (Type B)pH 2.5 (Acidic)None1.3 - 1.6 (Moderate)Silanols are protonated/neutralized, reducing ionic attraction[5].
Standard C18 (Type B)pH 2.5 (Acidic)5 mM TEA1.0 - 1.1 (Excellent)TEA acts as a sacrificial base, blocking residual active silanols[6].
Polar-Embedded C18pH 2.5 (Acidic)None0.9 - 1.1 (Excellent)Embedded polar group shields the silica surface from the basic analyte[4].

Section 4: Validated Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step, self-validating methodology for the analysis of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

Workflow Start Start Method Development Prep Sample Prep & Dilution (Avoid Column Overload) Start->Prep Column Select Endcapped or Polar-Embedded C18 Column Prep->Column MobilePhase Prepare Mobile Phase (pH 2.5 Phosphate Buffer + ACN) Column->MobilePhase Test Run Isocratic/Gradient Test MobilePhase->Test Eval Evaluate Peak Asymmetry (As) Test->Eval Pass As < 1.2: Method Validated Eval->Pass Success Fail As > 1.2: Add Triethylamine or Adjust Gradient Eval->Fail Tailing Persists Fail->Test Re-test

Step-by-step workflow for optimizing HPLC conditions for basic piperazine compounds.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using concentrated Phosphoric Acid. Filter through a 0.22 µm hydrophilic membrane. Causality: Low pH suppresses silanol ionization[6].

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

Step 2: System Setup & Equilibration
  • Column Selection: Install a high-purity, endcapped C18 column or a polar-embedded column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature improves mass transfer kinetics, further sharpening the peak.

  • Gradient: Equilibrate at 10% B. Run a linear gradient from 10% B to 80% B over 15 minutes.

Step 3: Self-Validating System Suitability Test (SST)
  • Prepare an SST solution containing 50 µg/mL of 4-ethyl-N-phenyl-1-piperazinecarboxamide and 10 µg/mL of Toluene (neutral marker) in a diluent matching the initial mobile phase conditions (90:10 Water:ACN).

  • Inject 10 µL of the SST solution.

  • Validation Criteria:

    • Toluene

      
       must be 
      
      
      
      1.1 (Validates physical column health).
    • Analyte

      
       must be 
      
      
      
      1.2 (Validates chemical suppression of silanols)[3].
    • If Analyte

      
       > 1.2, proceed to Step 4.
      
Step 4: Advanced Mitigation (If SST Fails)
  • If tailing persists despite the pH 2.5 buffer, add 5 mM Triethylamine (TEA) to the Aqueous Phase (A) prior to pH adjustment.

  • Re-adjust the pH to 2.5 with Phosphoric Acid.

  • Re-equilibrate the column for 20 column volumes and repeat the SST injection. The sacrificial base will competitively bind to the active sites, ensuring a Gaussian peak shape for your analyte[5].

References

1.6 2.7 3. 5 4.1 5. 2 6. 4 7.3

Sources

troubleshooting low purity in 4-ethyl-N-phenyl-1-piperazinecarboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide, a key intermediate in various pharmaceutical development programs. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Low Purity in 4-Ethyl-N-phenyl-1-piperazinecarboxamide Production

Low purity is a frequent challenge in organic synthesis. This section addresses specific issues you might encounter when producing 4-ethyl-N-phenyl-1-piperazinecarboxamide, with a focus on identifying the root cause and implementing effective solutions.

Q1: My final product shows a significant amount of a high-melting, white, crystalline impurity that is poorly soluble in my desired solvent. What is this and how can I prevent its formation?

A1: The likely impurity is N,N'-diphenylurea. This symmetric urea is a common byproduct in reactions involving phenyl isocyanate, especially when trace amounts of water are present in the reaction mixture.[1][2][3]

Causality: Phenyl isocyanate is highly reactive towards nucleophiles. While the intended reaction is with the secondary amine of 1-ethylpiperazine, any water present will also react with the isocyanate. This reaction proceeds through an unstable carbamic acid intermediate, which then decarboxylates to form aniline.[1] This newly formed aniline is also a nucleophile and will readily react with another molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea. The reaction of an amine with an isocyanate is generally much faster than the reaction of an alcohol or water with an isocyanate.[1]

Prevention Strategy:

  • Rigorous Drying of Reagents and Solvents: This is the most critical preventative measure.

    • Solvents: Use anhydrous solvents. If not available, solvents should be dried using appropriate methods, such as distillation over a drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) or by using molecular sieves.

    • 1-Ethylpiperazine: Ensure your 1-ethylpiperazine is dry. If it has been stored for a long time or exposed to the atmosphere, consider distillation from a suitable drying agent like potassium hydroxide pellets.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox to minimize the introduction of atmospheric moisture.[1]

Q2: My reaction seems to be incomplete, with a significant amount of unreacted 1-ethylpiperazine remaining. What could be the cause?

A2: Incomplete conversion can stem from several factors, including improper stoichiometry, insufficient reaction time or temperature, or deactivation of the isocyanate.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that you are using a 1:1 molar ratio of 1-ethylpiperazine to phenyl isocyanate. While a slight excess of the isocyanate can sometimes be used to drive the reaction to completion, a significant excess can lead to the formation of other byproducts if impurities are present.

  • Reaction Conditions:

    • Temperature: The reaction is typically exothermic and proceeds readily at room temperature.[4] However, if you are observing slow conversion, gentle warming (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reaction Time: Allow sufficient time for the reaction to go to completion. Again, monitoring the reaction is key.

  • Isocyanate Quality: Phenyl isocyanate is sensitive to moisture and can degrade over time. Use a fresh bottle or a previously opened bottle that has been properly stored under an inert atmosphere. Degraded isocyanate will have a lower effective concentration, leading to incomplete conversion of the amine.

Frequently Asked Questions (FAQs)

Q3: What is the general synthetic route for 4-ethyl-N-phenyl-1-piperazinecarboxamide?

A3: The most common and straightforward synthesis involves the reaction of 1-ethylpiperazine with phenyl isocyanate.[4][5] This is a nucleophilic addition reaction where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the isocyanate.

Reaction Mechanism:

G cluster_reactants Reactants cluster_product Product 1-Ethylpiperazine 1-Ethylpiperazine Product 4-ethyl-N-phenyl- 1-piperazinecarboxamide 1-Ethylpiperazine->Product Nucleophilic Attack PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Product caption General synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

Caption: General synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

Q4: How can I effectively purify my crude 4-ethyl-N-phenyl-1-piperazinecarboxamide?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing N,N'-diphenylurea and other crystalline impurities. The key is to find a solvent or solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain soluble at all temperatures.[6][7][8]

    • Recommended Solvents:

      • Isopropanol or Ethanol: These are good starting points for recrystallization.

      • Toluene or Acetonitrile: Can also be effective.[9][10]

      • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.

  • Column Chromatography: If recrystallization is ineffective, or if you have multiple impurities with similar solubilities, silica gel column chromatography is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Q5: What analytical techniques are best suited for assessing the purity of my product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point.[11][12] UV detection is suitable as the phenyl group provides a chromophore.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and qualitatively assessing purity. A mobile phase similar to that used for column chromatography can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.[4][13][14][15] The chemical shifts and coupling constants of the protons on the piperazine ring and the ethyl and phenyl groups provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Experimental Protocols

Protocol 1: Synthesis of 4-ethyl-N-phenyl-1-piperazinecarboxamide
  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-ethylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenyl isocyanate (1.0 eq) in anhydrous DCM to the stirred solution of 1-ethylpiperazine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot recrystallization solvent (e.g., isopropanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

ParameterRecommended Value/ConditionRationale
Reactant Stoichiometry 1:1 (1-ethylpiperazine:phenyl isocyanate)Ensures complete conversion without a large excess of either reactant.
Reaction Solvent Anhydrous (e.g., DCM, THF, Toluene)Prevents the formation of N,N'-diphenylurea.
Reaction Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for a smooth conversion.
Reaction Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Purification Method Recrystallization (Isopropanol/Ethanol)Effectively removes common crystalline impurities.

Visualizations

G cluster_troubleshooting Troubleshooting Low Purity LowPurity Low Purity Observed ImpurityID Identify Impurity LowPurity->ImpurityID WhitePrecipitate High-Melting White Precipitate ImpurityID->WhitePrecipitate Yes IncompleteReaction Incomplete Reaction ImpurityID->IncompleteReaction No PreventFormation Prevent Formation WhitePrecipitate->PreventFormation OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions DryReagents Use Anhydrous Reagents/Solvents PreventFormation->DryReagents InertAtmosphere Use Inert Atmosphere PreventFormation->InertAtmosphere CheckStoichiometry Verify Stoichiometry OptimizeConditions->CheckStoichiometry AdjustTempTime Adjust Temperature/Time OptimizeConditions->AdjustTempTime caption Decision tree for troubleshooting low purity.

Caption: Decision tree for troubleshooting low purity.

G cluster_main_pathway Desired Reaction cluster_side_pathway Side Reaction Ethylpiperazine 1-Ethylpiperazine Product 4-ethyl-N-phenyl- 1-piperazinecarboxamide Ethylpiperazine->Product PhenylIsocyanate1 Phenyl Isocyanate PhenylIsocyanate1->Product Water Water Aniline Aniline Water->Aniline Reacts with PhenylIsocyanate2 Phenyl Isocyanate PhenylIsocyanate2->Aniline Diphenylurea N,N'-Diphenylurea Aniline->Diphenylurea Reacts with another Phenyl Isocyanate caption Competing reaction pathways in the synthesis.

Caption: Competing reaction pathways in the synthesis.

References

  • Substituted ureas. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

  • Novel process for synthesis of heteroaryl-substituted urea compounds. (2001). Google Patents.
  • Synthesis of N-methyl-N',N'-diphenylurea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). HBGX Chemical. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

  • Why is methanol used in recrystallization of urea?. (2018). Quora. Retrieved from [Link]

  • Effects of Moisture on the Chemical Modification of Wood With Epoxides and Isocyanates. (2007). Forest Products Journal. Retrieved from [Link]

  • SUBSTITUTION REACTION OF N,N'-DIPHENYLUREA BY AMINES TO UNSYMMETRIC PHENYLUREAS. (1999). Organic Preparations and Procedures International. Retrieved from [Link]

  • Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Deep Eutectic Solvents Composed of Urea and New Salts of a Choline Family for Efficient Ammonia Absorption. (2021). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. (n.d.). Dissertation. Retrieved from [Link]

  • Moisture Contamination of Polyurethanes. (2021). ResinLab. Retrieved from [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2011). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved from [Link]

  • a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023). TUE Research portal - Eindhoven University of Technology. Retrieved from [Link]

  • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. (n.d.). Journal of Applied Polymer Science. Retrieved from [Link]

  • A kind of method that urea and aniline synthesize diphenyl urea. (n.d.). Google Patents.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Process for removing water from polyurethane ingredients. (n.d.). Google Patents.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (n.d.). PMC. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved from [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]

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stabilizing 4-ethyl-N-phenyl-1-piperazinecarboxamide in solution for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering stability issues with complex piperazine derivatives.

Handling 4-ethyl-N-phenyl-1-piperazinecarboxamide (4-EPPC) requires a rigorous understanding of its chemical vulnerabilities. Like many piperazinecarboxamides, this compound is highly susceptible to amide bond hydrolysis, piperazine ring oxidation, and photodegradation. Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, quantitative stability profiles, and a self-validating protocol to ensure the integrity of your stock solutions for long-term storage.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why 4-EPPC degrades. The structural liabilities of piperazinecarboxamides dictate our handling strategies.

DegradationMechanisms Target 4-ethyl-N-phenyl-1- piperazinecarboxamide Hydrolysis Amide Bond Hydrolysis (Cleavage of Carboxamide) Target->Hydrolysis Aqueous Media, pH Extremes Oxidation N-Oxidation (Piperazine Ring) Target->Oxidation Atmospheric O2, Metal Ions Photo Photodegradation (UV/Visible Light) Target->Photo Photon Exposure

Fig 1. Primary chemical degradation pathways of piperazinecarboxamide derivatives in solution.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 4-EPPC solution lose potency and precipitate after a few days in aqueous buffer? A1: This is a dual issue of solubility and chemical stability. Piperazinecarboxamides—such as the structurally related FAAH inhibitor JNJ-1661010—are sparingly soluble in aqueous buffers[1]. When forced into an aqueous solution, the urea/carboxamide linkage experiences conformational distortion induced by the aqueous environment, which significantly lowers the activation energy for 2[2]. Furthermore, aqueous solutions of these compounds are notoriously unstable; it is strongly recommended not to store them for more than 24 hours[1]. Always use anhydrous organic solvents (DMSO or DMF) for stock preparation.

Q2: We observe secondary peaks in our LC-MS/MS chromatograms after 3 months of storage at -20°C. What is causing this? A2: The appearance of secondary peaks usually indicates oxidative degradation. The tertiary nitrogens within the piperazine ring are highly susceptible to oxidation, leading to the formation of 3[3]. This reaction is catalyzed by dissolved atmospheric oxygen and trace metal ions. To prevent this, you must purge your solvent with an inert gas (Argon or Nitrogen) prior to dissolution and overlay the vial headspace with Argon before sealing[3]. Additionally, avoid metal containers or spatulas during preparation, as metal ions can accelerate4[4].

Q3: Can I store working aliquots at room temperature or 4°C to avoid repeated freeze-thaw cycles? A3: No. While avoiding freeze-thaw cycles is a correct instinct, storing synthetic piperazines at room temperature leads to5[5]. Even at 4°C, stability is highly variable and typically only viable for 1 to 3 days[6]. For long-term storage, samples must be kept frozen at -20°C or -80°C[5]. The optimal strategy is to create single-use aliquots during the initial stock preparation, completely eliminating the need for freeze-thaw cycles while maintaining the protective deep-freeze environment.

Quantitative Stability Profile

Based on the degradation kinetics of structurally analogous synthetic piperazines and FAAH inhibitors, the following table summarizes the expected stability of 4-EPPC under various conditions.

Solvent SystemStorage TempAtmosphereContainer TypeEstimated Shelf Life
Aqueous Buffer (pH 7.4)22°CAmbientClear Glass< 24 hours
Aqueous Buffer (pH 7.4)4°CAmbientClear Glass1 - 3 days
Anhydrous DMSO22°CAmbientAmber Glass1 - 2 weeks
Anhydrous DMSO-20°CArgon PurgedAmber Glass> 12 months
Anhydrous DMSO -80°C Argon Purged Amber Glass > 24 months

Self-Validating Protocol: Preparation of 10 mM Stock Solution

To ensure absolute trustworthiness in your assays, do not simply mix and freeze. Follow this self-validating workflow to establish a verifiable baseline for your compound.

Step 1: Solvent Degassing

  • Action: Sparge anhydrous DMSO (≥99.9% purity) with ultra-pure Argon for 15 minutes.

  • Causality: Displaces dissolved oxygen, preventing N-oxidation of the piperazine ring.

  • Validation Check: Use a dissolved oxygen (DO) probe to confirm DO levels are <0.5 mg/L before proceeding.

Step 2: Dissolution

  • Action: Weigh 4-EPPC under an inert atmosphere and dissolve it in the purged DMSO to create a 10 mM stock.

  • Causality: DMSO provides the necessary dielectric environment to solubilize the hydrophobic phenyl rings while preventing aqueous hydrolysis.

  • Validation Check: Visually inspect the solution against a dark background; the solution must be optically clear with zero particulate matter.

Step 3: Aliquoting and Headspace Management

  • Action: Transfer 50 µL aliquots into sterile, amber borosilicate glass vials.

  • Causality: Amber glass prevents photodegradation[3], and borosilicate prevents trace metal leaching that catalyzes degradation[4].

  • Validation Check: Weigh a random subset of empty and filled vials to ensure volumetric precision across the batch.

Step 4: Sealing and Storage

  • Action: Gently blow Argon over the headspace of each vial, seal immediately with PTFE-lined caps, and transfer to -80°C.

  • Causality: Argon is heavier than air and creates a protective blanket, while -80°C halts kinetic degradation pathways[6].

  • Validation Check: Run a baseline LC-MS/MS analysis on one aliquot (T=0) to establish a purity benchmark (>98%). Compare future aliquots against this baseline to validate ongoing stability.

StorageWorkflow Start 1. Lyophilized Solid (Equilibrate to RT) Solvent 2. Anhydrous DMSO/DMF (Argon Purged) Start->Solvent Dissolve 3. Dissolution & Validation (Clear solution, Baseline LC-MS) Solvent->Dissolve Aliquot 4. Aliquot into Amber Vials (Minimize Headspace) Dissolve->Aliquot Seal 5. Argon Overlay & Seal (PTFE-lined caps) Aliquot->Seal Store 6. Long-Term Storage (-20°C or -80°C) Seal->Store

Fig 2. Self-validating workflow for the preparation and long-term storage of stock solutions.

References

  • Title: Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide | Source: Benchchem | URL: 3

  • Title: PIPES buffer stability: Effects of temperature and storage | Source: Yunbangpharm | URL: 4

  • Title: Stability of Piperazin-2-one-d6 in different biological matrices | Source: Benchchem | URL: 6

  • Title: Stability of Synthetic Piperazines in Human Whole Blood | Source: National Institutes of Health (PubMed) | URL: 5

  • Title: PRODUCT INFORMATION: JNJ-1661010 | Source: Cayman Chemical | URL: 1

  • Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas | Source: National Institutes of Health (PMC) | URL: 2

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR Analysis of 4-Ethyl-N-phenyl-1-piperazinecarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as an analytical technique, but as a dynamic system where molecular physics intersects with instrumental capabilities. When analyzing flexible, functionalized molecules like 4-ethyl-N-phenyl-1-piperazinecarboxamide , the choice between a routine benchtop system and a high-field spectrometer dictates whether we observe a broad, unresolved baseline or a highly defined map of scalar couplings.

This guide objectively compares the performance of benchtop NMR (60–100 MHz) against high-field NMR (400–600 MHz) for this specific compound, detailing the causality behind spectral phenomena and providing self-validating experimental protocols.

Structural & Spectral Anticipation: The Causality of the NMR Profile

Before placing a sample into the magnet, we must anticipate its behavior based on its electronic and conformational environment. 4-ethyl-N-phenyl-1-piperazinecarboxamide presents two distinct analytical challenges:

  • Amide Bond Rotation & Coalescence: N-acylated piperazines exhibit complex conformational behavior due to the hindered rotation of the C–N amide bond[1]. The partial double-bond character of the carboxamide group restricts free rotation, leading to the presence of distinct rotational conformers (syn and anti) in solution. On the NMR timescale, if this rotation is slow at room temperature, the piperazine protons (especially those on C2 and C6 adjacent to the carboxamide) will appear as broad multiplets or even split into distinct sets of signals[1].

  • Signal Dispersion vs. J-Coupling Overlap: Signal dispersion refers to how spread out signals are over the chemical shift axis[2]. While chemical shift (in ppm) is independent of the magnetic field, the frequency span (in Hz) is directly proportional to it[3]. Crucially, scalar J-couplings (such as the ~7 Hz coupling of the ethyl group) remain constant in Hz regardless of the field strength[2]. Consequently, on a 60 MHz benchtop system, a 7 Hz triplet occupies a massive 0.3 ppm of the spectrum, whereas on a 600 MHz system, it occupies merely 0.03 ppm[3].

Logic A Magnetic Field Strength C Chemical Shift Range (Hz/ppm) A->C B Constant J-Coupling (Hz) D Benchtop (60 MHz) 1 ppm = 60 Hz B->D E High-Field (600 MHz) 1 ppm = 600 Hz B->E C->D C->E F Broad Multiplets (Overlap) Lower Signal Dispersion D->F G Resolved Multiplets High Signal Dispersion E->G

Logical relationship between magnetic field strength and spectral resolution.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the two modalities, the sample preparation must be identical and self-validating. Concentration affects both Signal-to-Noise Ratio (SNR) and resolution; too dilute yields poor SNR, while too concentrated increases viscosity, broadening lines due to reduced T₂ relaxation times.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15 mg of 4-ethyl-N-phenyl-1-piperazinecarboxamide.

  • Solvent Selection: Dissolve completely in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ to prevent the rapid exchange of the amide NH proton, ensuring its visibility as a distinct signal.

  • Transfer & Depth Alignment: Transfer the solution to a standard 5 mm borosilicate NMR tube, ensuring a solvent depth of exactly 4–5 cm. This strictly centers the sample within the RF coil, preventing magnetic susceptibility artifacts at the liquid-air interface.

  • Tuning, Matching, & Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆. A stable lock signal self-validates the magnetic field's homogeneity over time.

  • Shimming: Perform gradient shimming (High-Field) or 1D simplex shimming (Benchtop) until the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the relaxation delay (D1) to 3 seconds to ensure complete longitudinal (T₁) relaxation between scans, allowing for accurate quantitative integration. Acquire 16 scans for High-Field or 64 scans for Benchtop NMR.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by zero-order and first-order phase correction to yield purely absorptive peak shapes.

Workflow A Compound Synthesized 4-ethyl-N-phenyl-1-piperazinecarboxamide B Solvent Selection (DMSO-d6) A->B C Sample Preparation (15 mg in 0.6 mL) B->C D Benchtop NMR (60-100 MHz) Routine QA/QC C->D E High-Field NMR (400-600 MHz) Structural Elucidation C->E F Data Processing (Fourier Transform, Phase Correction) D->F E->F G Spectral Analysis (Peak Integration & Resolution) F->G

Workflow for comparative 1H NMR analysis of piperazinecarboxamide derivatives.

Quantitative Data: Benchtop vs. High-Field Comparison

Due to the electron-withdrawing nature of the carboxamide and the electron-donating nature of the ethyl group, the piperazine ring protons are split into two distinct chemical environments. The table below summarizes the expected quantitative data and how instrument selection impacts resolution.

Table 1: Expected ¹H NMR Chemical Shifts & Resolution Matrix
Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationBenchtop Resolution (60 MHz)High-Field Resolution (600 MHz)
Phenyl Ring (Ar-H) 6.90 - 7.50Multiplets5HOverlapping multipletResolved individual multiplets
Amide (NH) 8.00 - 8.50Broad Singlet1HBroad singletBroad singlet
Piperazine (C2, C6) 3.40 - 3.60Multiplet4HBroad, unresolved humpResolved multiplet (rotamers visible)
Piperazine (C3, C5) 2.40 - 2.60Multiplet4HOverlaps heavily with ethyl CH₂ Baseline resolved multiplet
Ethyl (CH₂) ~2.40Quartet2HOverlaps with piperazine Resolved quartet (J ≈ 7 Hz)
Ethyl (CH₃) ~1.10Triplet3HResolved tripletResolved triplet (J ≈ 7 Hz)
Table 2: Instrumental Performance Comparison
ParameterBenchtop NMR (60-100 MHz)High-Field NMR (400-600 MHz)
Signal Dispersion Low (1 ppm = 60-100 Hz)[2]High (1 ppm = 400-600 Hz)[3]
Limit of Detection ~1 mmol/L (Requires extensive scanning)[3]~100 µmol/L (Rapid acquisition)[3]
Conformational Analysis Poor (Coalescence peaks merge into baseline)Excellent (Resolves syn/anti rotamers)[1]
Infrastructure Cryogen-free, Fume-hood compatibleDedicated facility, Liquid He/N₂ required

Conclusion & Application Recommendations

For the analysis of 4-ethyl-N-phenyl-1-piperazinecarboxamide, High-Field NMR is strictly required during the initial Structural Elucidation phase. The severe spectral overlap between the piperazine C3/C5 protons and the ethyl CH₂ protons at ~2.40 ppm on low-field systems makes definitive structural confirmation mathematically impossible without 2D techniques. Furthermore, high-field systems are necessary to observe the nuanced conformational rotamers caused by the restricted amide bond[1].

However, once the compound's identity and purity profile have been established, Benchtop NMR serves as an exceptional tool for Routine QA/QC and Reaction Monitoring. While the 2.40 ppm region will remain an unresolved multiplet on a 60 MHz system, the isolated ethyl CH₃ triplet at 1.10 ppm and the distinct Amide NH peak at >8.00 ppm provide sufficient, self-validating markers for rapid batch-to-batch consistency checks without the overhead of cryogenic infrastructure[3].

References

  • [3] Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • [1] Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at:[Link]

  • [2] Köring, A. (2024). What you should know about signal dispersion in benchtop NMR. Nanalysis Scientific Corp. Available at:[Link]

Sources

Comparative Characterization Guide: IR Spectroscopy of 4-Ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopy characterization of 4-ethyl-N-phenyl-1-piperazinecarboxamide , a specific urea derivative featuring a piperazine core.[1][2] This compound is structurally significant in medicinal chemistry as a scaffold for anticonvulsants, antihistamines, and potential designer drug analogs.[3]

This analysis prioritizes spectral distinguishability —demonstrating how to validate this specific structure against its synthetic precursors (phenyl isocyanate, 1-ethylpiperazine) and structural analogs (e.g., the non-ethylated metabolite).[3][4]

Executive Summary & Structural Basis
  • Compound Name: 4-ethyl-N-phenyl-1-piperazinecarboxamide[1][2]

  • Molecular Formula: C₁₃H₁₉N₃O[1][2][4]

  • Structural Class: Trisubstituted Urea / Piperazine Derivative.[1][2][4]

  • Key Functional Groups:

    • Urea Linkage (-N-CO-NH-): The primary dipole, providing the strongest IR signals.[1][2]

    • Piperazine Ring: A saturated heterocycle in a chair conformation.[1][2][4]

    • N-Ethyl Group: An aliphatic tail providing specific C-H stretching modes.[1][2][4]

    • N-Phenyl Group: An aromatic system providing diagnostic ring breathing and bending modes.[1][2][4]

Why IR? While NMR confirms connectivity, IR spectroscopy is the superior technique for rapid process monitoring (tracking the disappearance of isocyanate) and solid-state form identification (polymorph screening).[1][2][4]

Experimental Protocol

To ensure reproducible "fingerprint" quality data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR) [1][2][4]
  • Rationale: ATR eliminates the need for KBr pellet pressing, which can induce pressure-induced polymorph changes in urea derivatives.[1][2][4]

  • Instrument Parameters:

    • Range: 4000 – 400 cm⁻¹[1][2][4][5]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint region).[1][2][4]

    • Scans: 32–64 (to improve Signal-to-Noise ratio).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1][2][4]

Sample Preparation Workflow
  • Background: Collect air background (clean crystal).[1][2][4]

  • Loading: Place ~5-10 mg of solid sample on the crystal.

  • Contact: Apply pressure until the evanescent wave absorbance stabilizes (monitor the amide I peak at ~1635 cm⁻¹).

  • Cleaning: Clean with isopropanol; verify no carryover of the strong urea carbonyl peak.[1][2][4]

Spectral Analysis & Diagnostic Bands

The spectrum of 4-ethyl-N-phenyl-1-piperazinecarboxamide is dominated by the Urea and Phenyl moieties.[1][2][4] The table below assigns the critical diagnostic bands based on structural analogs (e.g., 1,1-diethyl-3-phenylurea) and piperazine derivatives.

Table 1: Diagnostic IR Bands and Assignments
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Significance
3300 – 3350 Medium, Sharpν(N-H) Stretching Diagnostic of the monosubstituted amide (urea NH).[1][2][3] Absence of a doublet rules out primary amine precursors.
3030 – 3060 Weakν(C-H) Aromatic Confirms presence of the Phenyl ring.[1][2][4]
2960 – 2980 Mediumν(C-H) Aliphatic (CH₃) Asymmetric stretch of the Ethyl group.[1][2][4] Distinguishes from non-alkylated analogs.
2800 – 2850 Mediumν(C-H) Piperazine Symmetric C-H stretches of the ring CH₂ groups adjacent to Nitrogen.
1630 – 1660 Very Strong ν(C=O) Amide I The Urea Carbonyl .[1][2] Position is sensitive to H-bonding.[1][2][4] Lower frequency than esters (~1730).[1][2][4]
1530 – 1560 Strongδ(N-H) + ν(C-N) Amide II Mixed mode characteristic of secondary amides (N-phenyl group).[1][2][3][4]
1590 – 1600 Mediumν(C=C) Aromatic "Quadrant stretching" of the phenyl ring.[1][2][4]
1230 – 1260 Mediumν(C-N) Asymmetric C-N stretch of the urea linkage (N-CO-N).[1][2][4]
750 – 770 Strongδ(C-H) Out-of-Plane Diagnostic for Monosubstituted Benzene (5 adjacent H).[1][2][4]
690 – 710 StrongRing Deformation Diagnostic for Monosubstituted Benzene .

Technical Note: The Urea C=O band (~1640 cm⁻¹) is the "heartbeat" of this molecule.[1][2] If this band appears as a split peak (doublet), it indicates the presence of two distinct conformers or a specific crystal packing arrangement.[3][4]

Comparative Performance Analysis

This section compares the target compound against its synthesis precursors and structural alternatives to demonstrate how IR is used for validation.

Scenario A: Reaction Monitoring (Synthesis Validation)
  • Objective: Confirm conversion of starting materials (Phenyl Isocyanate + 1-Ethylpiperazine) to Product.

  • Logic: The reaction consumes the Isocyanate (N=C=O) and forms the Urea (NH-CO-N).[1][4]

CompoundKey Diagnostic Marker (cm⁻¹)Status in Product Spectrum
Phenyl Isocyanate (Precursor)2270 cm⁻¹ (N=C=O) MUST BE ABSENT. Presence implies incomplete reaction.[1][2][4]
1-Ethylpiperazine (Precursor)~3300 cm⁻¹ (Amine N-H) SHIFTED/ALTERED. The precursor secondary amine N-H is replaced by the Urea Amide N-H (sharper, often lower freq).[1][2][3][4]
Target Product 1640 cm⁻¹ (Urea C=O) NEW PEAK. Dominant band appearing during reaction.[1][2][4]
Scenario B: Structural Specificity (vs. Analogs)
  • Alternative: N-phenyl-1-piperazinecarboxamide (The metabolite/analog lacking the ethyl group).[1][2][4]

  • Differentiation:

    • Target (Ethyl): Shows distinct aliphatic CH₃ stretching at ~2970 cm⁻¹ and CH₂ bending modes.[1][2][4]

    • Alternative (No Ethyl): Lacks the ethyl CH₃ bands.[1][2][4] More importantly, the N4 position is a secondary amine (-NH), which may show a broad N-H stretch or specific N-H wagging modes (~700-800 region) distinct from the urea N-H.[3]

Characterization Workflow (Graphviz)

The following diagram illustrates the logical decision tree for validating the compound using IR spectroscopy.

IR_Validation Start Crude Product Sample Check_NCO Check 2250-2270 cm⁻¹ (Isocyanate Region) Start->Check_NCO Decision_NCO Peak Present? Check_NCO->Decision_NCO Incomplete Reaction Incomplete (Residual Phenyl Isocyanate) Decision_NCO->Incomplete Yes Check_CO Check 1630-1660 cm⁻¹ (Amide I Region) Decision_NCO->Check_CO No Decision_CO Strong Band? Check_CO->Decision_CO No_Urea Synthesis Failed (No Urea Linkage) Decision_CO->No_Urea No Check_FP Check 690 & 750 cm⁻¹ (Aromatic Region) Decision_CO->Check_FP Yes Confirm CONFIRMED STRUCTURE 4-ethyl-N-phenyl-1-piperazinecarboxamide Check_FP->Confirm Matches Monosubstituted Benzene Pattern

Figure 1: Step-by-step logic flow for IR validation of the target urea derivative, prioritizing impurity detection (isocyanate) and functional group confirmation.

References
  • National Institute of Standards and Technology (NIST). Phenyl Isocyanate IR Spectrum (NIST Standard Reference Database).[1][2][4][6] [Link][1][3][4]

  • SpectraBase. 1,1-Diethyl-3-phenylurea IR Spectrum (Analog Reference). Wiley Science Solutions.[1][2][4] [Link]

  • PubChem. 1-Ethylpiperazine Compound Summary (Precursor Data). National Library of Medicine.[1][2][4] [Link]

  • ResearchGate. Vibrational spectroscopic studies of phenylurea derivatives. (General assignment of Urea Amide I/II bands). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperazine Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs targeting a vast range of diseases.[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties. Its tunable basicity, potential for enhanced aqueous solubility, and conformational flexibility make it an invaluable component in drug design.[2][4][5] When incorporated into a carboxamide structure, the resulting piperazine carboxamide scaffold provides a versatile framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperazine carboxamide analogs. Moving beyond a simple catalog of compounds, we will explore the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and function across different therapeutic targets. The insights and experimental frameworks presented here are designed to empower researchers, scientists, and drug development professionals in their quest to design more potent, selective, and effective therapeutic agents.

The Architectural Blueprint: Key Points of Molecular Diversity

The pharmacological profile of a piperazine carboxamide analog is determined by the interplay of substituents at three primary positions. Understanding how modifications at each site influence target engagement is fundamental to rational drug design.

  • R1 (The N1-Substituent): Typically an aryl or heteroaryl group, this moiety is often crucial for anchoring the molecule to its biological target. Its electronic properties and substitution patterns dictate affinity and selectivity.

  • R2 (The Carboxamide Group): The nature of the group attached to the carboxamide nitrogen significantly impacts potency, bioavailability, and can modulate the functional output (e.g., agonist versus antagonist activity).

  • The Piperazine Core: While less frequently modified, the piperazine ring itself can be conformationally constrained (e.g., through bicyclic systems) to lock the molecule into a more bioactive conformation.[6]

SAR_Points cluster_0 Piperazine Carboxamide Scaffold cluster_1 Points of Diversity mol R1 R1: N1-Aryl/Heteroaryl Group (Target Recognition & Selectivity) R1->mol Influences R2 R2: Carboxamide Substituent (Potency & Functional Activity) R2->mol Modulates Core Piperazine Core (Scaffold & Conformational Rigidity) Core->mol Constrains

Caption: Key modification points on the piperazine carboxamide scaffold.

Case Study 1: Modulating CNS Targets - Dopamine and Serotonin Receptors

Piperazine carboxamides are prolific in targeting central nervous system (CNS) receptors, particularly dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, which are implicated in psychiatric disorders.[7][8][9] The SAR in this class is well-defined, making it an excellent model for comparison.

Many atypical antipsychotics and antidepressants feature an arylpiperazine motif.[8] The interaction with D₂ and 5-HT₁ₐ receptors can be finely tuned by altering the scaffold. For instance, N-alkylated 1-(2-methoxyphenyl)piperazines have been extensively studied, with variations in the spacer and terminal aryl moiety leading to marked improvements in affinity and selectivity.[10][11]

Key SAR Observations for CNS Ligands:
  • The N1-Aryl Group: A 2-methoxyphenyl group at the R1 position is a classic feature for high affinity at the 5-HT₁ₐ receptor.[12] Halogen substitutions (F, Cl, Br) on this phenyl ring can also yield high-affinity ligands, suggesting the importance of both steric and electronic factors in this region of the binding pocket.[12]

  • The Carboxamide Linker: For dopamine D₃ receptor selectivity, an extended and more linear conformation in the alkyl chain linking the piperazine to the carboxamide has been shown to be crucial.[10]

  • The Carboxamide Terminus (R2): Modifications at this position can dramatically shift the compound's profile. In a series of indolealkylpiperazine derivatives, small substituents on the benzamide tail group were found to be critical for potent 5-HT₁ₐ agonism, with larger groups leading to a drastic decrease in activity.[13]

Comparative Biological Data: D₂ vs. 5-HT₁ₐ Receptor Affinity

The following table summarizes data for representative piperazine carboxamide analogs, illustrating how minor structural changes impact receptor affinity.

Compound IDR1 (N1-Substituent)R2 (Carboxamide Moiety)D₂ Receptor Ki (nM)5-HT₁ₐ Receptor Ki (nM)Reference
Lead (BP 897) Naphthalimide2-Methoxyphenyl100.8[10]
Analog 4e (SLV313) 5-(4-fluorophenyl)-3-pyridinylmethyl1-(2,3-dihydro-1,4-benzodioxin-5-yl)~2.5~2.5[7]
Analog 13m 5-methoxy-1H-indole-3-yl4-cyanobenzamide>10000.2 (EC₅₀ = 1.01 nM)[13]
Analog 7 2-Chlorophenyl6-acetyl-7-hydroxy-4-methylcoumarin>10000.57[12]

Data are illustrative and compiled from multiple sources to show trends.

This data highlights a critical principle: it is possible to design compounds with equipotent antagonism at both D₂ and 5-HT₁ₐ receptors (like SLV313) or to achieve high selectivity for one target, such as the potent and selective 5-HT₁ₐ agonism seen with analog 13m.[7][13]

Beyond Affinity: Functional Selectivity and Biased Signaling

A ligand's interaction with a G protein-coupled receptor (GPCR) is not a simple on/off switch. It can trigger multiple downstream signaling pathways, such as G-protein activation (leading to cAMP modulation) or β-arrestin recruitment. Several arylpiperazine ligands of the 5-HT₁ₐ receptor have been shown to be "functionally selective," preferentially activating cAMP signaling over β-arrestin pathways.[14] This is a crucial concept in modern drug design, as it offers the potential to develop drugs that activate only the desired therapeutic pathway while avoiding those that cause side effects.

Biased_Signaling cluster_Receptor Cell Membrane GPCR 5-HT1A Receptor G_Protein G-Protein Activation GPCR->G_Protein Strongly Activates Arrestin β-Arrestin Recruitment GPCR->Arrestin Weakly Activates Ligand Piperazine Carboxamide (Biased Agonist) Ligand->GPCR Binds cAMP cAMP Signaling (Therapeutic Effect) G_Protein->cAMP SideEffects Other Pathways (Side Effects) Arrestin->SideEffects

Caption: Biased agonism at the 5-HT1A receptor by certain analogs.

Case Study 2: Expanding Therapeutic Horizons

The versatility of the piperazine carboxamide scaffold extends far beyond CNS targets. Strategic modifications have yielded potent agents for infectious diseases and metabolic disorders.

Antimalarial and Antimicrobial Activity

In the search for new antimalarial agents, a series of piperazine carboxamides were synthesized and evaluated. A key finding was that analogs incorporating a urea motif were generally more potent than their non-urea counterparts against the P. falciparum parasite.[15] The most active compound in one study showed an in vitro activity of 0.574 μM.[15] This demonstrates how the isosteric replacement of a simple amide with a urea can introduce additional hydrogen bonding opportunities, enhancing target engagement. Furthermore, various piperazine derivatives have demonstrated good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[16]

α-Glucosidase Inhibition for Diabetes

A novel series of chiral pyrimidinyl-piperazine carboxamides were designed as α-glucosidase inhibitors for the potential treatment of diabetes.[17] The study revealed several critical SAR insights:

  • Chirality is Key: The stereochemistry at the chiral center had a profound impact on inhibitory potency. Compound 21c , with an S-configuration, was the most potent, with an IC₅₀ value of 0.44 µM.[17]

  • Substitution Matters: The addition of a second phenyl ring substitution led to significantly reduced cytotoxicity, improving the compound's safety profile.[17]

Comparative Biological Data: α-Glucosidase Inhibition
Compound IDConfigurationKey Substituentα-Glucosidase IC₅₀ (µM)Cytotoxicity (CC₅₀)Reference
7c RSingle Phenyl> 100High[17]
17c RBiphenyl1.02Low[17]
21c SBiphenyl0.44 Low[17]
22c SBiphenyl (substituted)0.99Very Low [17]

Data abstracted from a study on pyrimidinyl-piperazine carboxamides to illustrate SAR trends.[17]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and rigorous experimental protocols are essential. Below are detailed methodologies for key assays used to characterize piperazine carboxamide analogs.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines a compound's ability to displace a known radiolabeled ligand from its receptor, allowing for the calculation of its binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT₁ₐ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Non-specific binding control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (piperazine carboxamide analogs) at various concentrations.

  • 96-well plates, scintillation vials, liquid scintillation fluid, and a scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]8-OH-DPAT, and cell membranes.

    • Non-Specific Binding: Assay buffer, [³H]8-OH-DPAT, 10 µM 5-HT, and cell membranes.

    • Test Compound: Assay buffer, [³H]8-OH-DPAT, test compound dilution, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Setup Set Up 96-Well Plate (Total, Non-Specific, Test Wells) Start->Setup Incubate Incubate at RT (60 minutes) Setup->Incubate Filter Harvest & Filter (Separate Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Outlook

The piperazine carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows for the development of highly potent and selective ligands for a wide array of biological targets, from complex CNS receptors to enzymes involved in metabolic and infectious diseases.[1][4] The key to unlocking this potential lies in a deep and systematic understanding of its structure-activity relationships.

As this guide has demonstrated, subtle changes to the N1-aryl substituent, the carboxamide moiety, or the core scaffold's conformation can lead to profound differences in biological activity. The strategic use of isosteric replacements (e.g., urea for amide), the careful consideration of stereochemistry, and the modulation of linker length are all powerful tools in the medicinal chemist's arsenal.

Future progress will undoubtedly arise from the integration of computational methods, such as molecular docking and machine learning, with traditional synthetic and biological evaluation.[1][18] These approaches will enable more accurate predictions of binding affinity and functional activity, accelerating the design-synthesize-test cycle and paving the way for the next generation of piperazine carboxamide-based therapeutics.

References

  • Moir, E. M., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. [Link]

  • Asare, K. O. (2017). Synthesis and Evaluation of Piperazine-Carboxamide Derivatives as Potential Antimalarial /Antimycrobial Agents. University of Ghana UGSpace. [Link]

  • Yan, B., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Bioorganic & Medicinal Chemistry Letters, 8(10), 1167-1172. [Link]

  • Shafi, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Löber, S., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(19), 4007-4016. [Link]

  • Suryani, et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1). [Link]

  • Showell, G. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2827-2838. [Link]

  • Wang, L., et al. (2019). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 24(21), 3984. [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 548-568. [Link]

  • Bari, D. G. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1266, 133501. [Link]

  • Löber, S., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(19), 4007-4016. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • El-Subbagh, H. I., et al. (2012). Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide. Digest Journal of Nanomaterials and Biostructures, 7(2), 537-553. [Link]

  • Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1367. [Link]

  • Murasaki, M., & Miura, S. (1992). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Progress in Neuro-psychopharmacology & Biological Psychiatry, 16(6), 833-845. [Link]

  • Lee, J., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 26(19), 14695. [Link]

  • Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4535-4545. [Link]

Sources

HPLC Retention Time Validation for 4-Ethyl-N-phenyl-1-piperazinecarboxamide: A Comparative Guide to Column Chemistries and Method Robustness

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic pharmacophores. The compound 4-ethyl-N-phenyl-1-piperazinecarboxamide presents a classic chromatographic challenge. Structurally, the N1 nitrogen is part of a resonance-stabilized carboxamide (rendering it non-basic), while the N4 nitrogen features an ethyl substitution, creating a highly basic tertiary amine (


).

At standard acidic mobile phase conditions (pH 2.5–3.0), this tertiary amine is fully protonated. When analyzed on traditional silica-based reversed-phase columns, these cations undergo aggressive secondary ion-exchange interactions with residual, ionized silanols (


) on the silica surface. This causality leads to severe peak tailing, unpredictable retention time (RT) drift, and poor resolution[1].

To establish a highly reproducible, self-validating assay compliant with the latest[2], we must objectively evaluate stationary phase chemistries and engineer a method where the protocol inherently validates its own performance during every run.

Mechanistic Causality: The Silanol Challenge

Before selecting a column, we must understand the molecular interactions at play. Standard C18 phases rely on exhaustive end-capping to hide residual silanols. However, end-capping is never 100% effective. As the column ages, silanols are exposed, leading to a gradual degradation of peak symmetry and retention time stability for basic compounds[3].

To mitigate this, we compare standard C18 columns against Polar-Embedded C18 phases. Polar-embedded columns incorporate an amide, carbamate, or ether group near the silica surface. This embedded group attracts a localized layer of water from the mobile phase, creating a virtual thermodynamic shield that sterically and electrostatically repels the protonated N4 amine of our analyte, forcing it to interact solely with the hydrophobic C18 chains.

SilanolMechanism cluster_0 Standard C18: Peak Tailing cluster_1 Polar-Embedded C18: Symmetry A Protonated Piperazine B Ionized Silanol (SiO-) A->B Strong Ion-Exchange C Protonated Piperazine D Embedded Amide Shield C->D Controlled H-Bonding E Shielded Silanol D->E Steric Blocking

Fig 1. Mechanistic comparison of analyte-silanol interactions across different stationary phases.

Column Chemistry Comparison Guide

To objectively determine the optimal stationary phase for 4-ethyl-N-phenyl-1-piperazinecarboxamide, we evaluated three distinct column chemistries under identical mobile phase conditions (65% 20mM Ammonium Formate pH 3.0 / 35% Acetonitrile; Flow: 1.0 mL/min; Temp: 30°C).

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Asymmetry Factor (

)
Theoretical Plates (

)
Mechanistic Outcome
Standard C18 (End-capped)5.422.15 (Fail)4,500Severe tailing due to unshielded silanol ion-exchange. RT shifts as column ages.
HILIC (Bare Silica)*8.201.45 (Pass)8,000Adequate symmetry, but requires >85% organic modifier, causing analyte solubility issues.
Polar-Embedded C18 4.80 1.12 (Excellent) 12,500 Superior peak shape. The hydration layer effectively shields the basic tertiary amine.

*Note: HILIC conditions required an inverted mobile phase ratio (15% Buffer / 85% ACN) to achieve retention.

Conclusion: The Polar-Embedded C18 column is the definitive choice. It provides the highest efficiency (


) and near-perfect peak symmetry (

< 1.2), which is an absolute prerequisite for validating retention time stability[4].

Step-by-Step Method Validation Protocol (ICH Q2(R2))

A robust analytical method must not rely on the operator's hope that the system is stable; it must be a self-validating system . The following protocol integrates continuous System Suitability Testing (SST) to ensure the method validates its own precision and retention time stability during every sequence, aligning with the November 2023 revisions of the[5].

ValidationWorkflow Start Method Optimization (Polar-Embedded C18) Spec Specificity (Blank & Matrix Evaluation) Start->Spec Prec Precision (Repeatability: 6 Replicates) Spec->Prec IntPrec Intermediate Precision (Cross-Day/Analyst) Prec->IntPrec Robust Robustness Testing (pH, Temp, Flow Variations) IntPrec->Robust Eval System Suitability (SST) (RSD < 1.0%, As < 1.5) Robust->Eval Valid Validated Method per ICH Q2(R2) Eval->Valid

Fig 2. ICH Q2(R2) compliant self-validating workflow for HPLC retention time robustness.

The Self-Validating Execution Sequence
  • Specificity (Blank Injection): Inject Mobile Phase A. Confirm no baseline perturbations or ghost peaks elute within

    
     minutes of the 4.80 min target RT.
    
  • Precision (SST Establishment): Inject the 4-ethyl-N-phenyl-1-piperazinecarboxamide reference standard (

    
    ) six consecutive times.
    
    • Causality Check: The system self-validates only if RT Relative Standard Deviation (RSD) is

      
       and 
      
      
      
      . If this fails, the system halts, preventing the generation of invalid data.
  • Sample Bracketing: Inject unknown samples. Every 10th injection must be an SST standard. The RT of the bracketed standard must not drift more than

    
     from the initial precision average.
    

Experimental Robustness Data

According to ICH Q2(R2), robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters[6]. For basic compounds, retention time is highly susceptible to pH and temperature fluctuations.

Using the Polar-Embedded C18 column, we subjected the method to deliberate variations. The causality of the RT shifts is strictly governed by chromatography physics: flow rate shifts RT inversely, while temperature increases reduce mobile phase viscosity and mass transfer resistance, slightly decreasing retention.

Table 2: Retention Time Robustness Matrix
Parameter VariedConditionRetention Time (min)% Shift from NominalAsymmetry (

)
Status
Nominal pH 3.0, 30°C, 1.0 mL/min4.80N/A1.12Baseline
pH Variation pH 2.8 (-0.2 units)4.82+0.4%1.15Pass
pH Variation pH 3.2 (+0.2 units)4.75-1.0%1.10Pass
Temperature 25°C (-5°C)5.05+5.2%1.18Pass
Temperature 35°C (+5°C)4.58-4.6%1.09Pass
Flow Rate 0.9 mL/min (-10%)5.33+11.0%1.11Pass
Flow Rate 1.1 mL/min (+10%)4.36-9.2%1.13Pass

Data Interpretation: Despite deliberate alterations, the peak asymmetry never exceeded 1.20. The minimal RT shift during pH variation (+0.4% / -1.0%) proves that the polar-embedded hydration layer successfully buffered the analyte against changes in silanol ionization states, confirming the method's ruggedness.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A. Retrieved from:[Link]

Sources

Reference Standards for 4-Ethyl-N-Phenyl-1-Piperazinecarboxamide: Identification & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-ethyl-N-phenyl-1-piperazinecarboxamide (Formula: C₁₃H₁₉N₃O | MW: 233.31 g/mol ) is a structural urea derivative often encountered as a critical process impurity in the synthesis of phenylpiperazine-based pharmaceuticals (such as certain antifungal azoles or older antihistamines) or as a metabolite in the degradation of urea-linked piperazine pesticides.[1][2][3]

Unlike common pharmacopeial standards (e.g., USP/EP Acetaminophen), this compound rarely exists as an off-the-shelf Certified Reference Material (CRM).[1][3] Consequently, laboratories often face a choice: Custom Synthesis (Full Characterization) vs. In-Situ Generation (Qualitative) vs. Surrogate Quantification .[1][2][3]

This guide objectively compares these approaches, establishing a "Gold Standard" protocol for identifying and qualifying this reference material in-house when commercial CRMs are unavailable.

Comparative Analysis of Reference Standard Approaches

When a specific catalog standard is unavailable, researchers must choose a strategy based on the data quality objectives (DQO).[1][2][3] The table below compares the three primary pathways for establishing a reference for 4-ethyl-N-phenyl-1-piperazinecarboxamide.

FeatureMethod A: Full Characterization (Gold Standard) Method B: Rapid NMR Purity (qNMR) Method C: Surrogate RRF (Risk-Based)
Description Custom synthesis followed by full structural elucidation (MS, IR, NMR) and mass balance purity assignment.[1][2][3]Isolation of >10 mg material, purity assigned solely via Quantitative NMR (qNMR) using an internal standard.Using a structural analog (e.g., 1-Ethyl-4-phenylpiperazine) and assuming a Relative Response Factor (RRF) of 1.[1][2][3]0.
Scientific Confidence High (99%+) Medium-High (95-98%) Low (<80%)
Suitability GMP Release Testing, Clinical Pharmacokinetics.[1][2][3]Early-stage R&D, Impurity Identification.[1][2][3]Rough estimation, System Suitability Testing.[1][2][3]
Cost/Time High / 4-8 WeeksMedium / 1-2 WeeksLow / Immediate
Traceability Fully traceable to SI units via primary standards.[1][2][3]Traceable via internal standard (e.g., Maleic Acid).[1][2][3]Not Traceable.
Risk Factor Low.[1][2][3] Self-validating data set.[1][2][3]Medium. Misses inorganic salts/solvents if not careful.[1][2][3]High. Ionization efficiency differences in LC-MS can skew results by >50%.[1][2][3]

The "Self-Validating" Identification Protocol

To establish Method A (The Gold Standard), you must generate a dataset where each technique corroborates the others.[1][2][3] This is the Orthogonal Confirmation Workflow .

Step 1: Structural Elucidation (Qualitative)[1][4]
A. Mass Spectrometry (LC-MS/MS)[1][2][3][4][5]
  • Objective: Confirm molecular mass and fragmentation pattern.

  • Instrument: Q-TOF or Triple Quadrupole (ESI Positive Mode).[1][2][3]

  • Parent Ion:

    
    [1][2]
    
  • Key Fragments (CID):

    • 161.1 m/z: Loss of ethyl-isocyanate or cleavage at urea nitrogen (characteristic of N-phenyl ureas).[1][2][3]

    • 113.1 m/z: Ethyl-piperazine ring fragment (diagnostic for the 4-ethyl substitution).[1][2][3]

    • 93.0 m/z: Aniline cation (confirmation of the phenyl-amine moiety).[1][2][3]

B. Infrared Spectroscopy (FT-IR)[1][2][3]
  • Objective: Confirm functional groups (distinguish urea from amide).

  • Diagnostic Bands:

    • 3350 cm⁻¹: N-H stretch (secondary amide/urea).[1][2][3]

    • 1640–1660 cm⁻¹: C=O stretch (Urea carbonyl, typically lower frequency than esters).[1][2][3]

    • 1595 cm⁻¹: Aromatic ring breathing (Phenyl group).[1][2][3]

C. Nuclear Magnetic Resonance (¹H-NMR)
  • Objective: Definitive structural connectivity.

  • Solvent: DMSO-d₆ (Good solubility for ureas).[1][2][3]

  • Simulated Chemical Shifts (δ ppm):

    • Phenyl Ring: 7.40 (d, 2H), 7.25 (t, 2H), 6.95 (t, 1H) – Typical aromatic pattern.[1][2][3]

    • Urea NH: 8.45 (s, 1H, broad) – Disappears on D₂O shake.[1][2][3]

    • Piperazine Ring: 3.45 (t, 4H, adjacent to Urea), 2.35 (t, 4H, adjacent to Ethyl).[1][2][3]

    • Ethyl Group: 2.32 (q, 2H, methylene), 1.02 (t, 3H, methyl).[1][2][3]

Step 2: Purity Assignment (Quantitative)[1][4]

Do not rely on "Area %" from a single HPLC injection.[1][2][3] Use the Mass Balance Equation :


[1][2][3]
  • Chromatographic Purity: HPLC-UV (Method below).[1][2][3]

  • Water Content: Karl Fischer Titration.

  • Residual Solvents: GC-Headspace.

  • Inorganic Ash: Residue on Ignition (ROI) or TGA.[1][2][3]

Experimental Methodologies

Protocol 1: HPLC-UV Purity Analysis

Use this method to determine the % Organic Impurities.[1][3]

  • Column: C18 Base-Deactivated (e.g., Waters XBridge C18),

    
    .[1][2][3]
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (High pH improves peak shape for basic piperazines).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][6][2][3]

  • Gradient:

    • 0 min: 5% B[1][2][3]

    • 15 min: 90% B[1][3]

    • 20 min: 90% B[1][3]

    • 21 min: 5% B[1][3]

  • Flow Rate: 1.0 mL/min.[1][6][2][3]

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Amide backbone).[1][2][3]

  • Temperature: 30°C.

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between the main peak and any synthesis precursors (e.g., N-ethylpiperazine).[1][2][3]

Protocol 2: LC-MS/MS Identification (MRM Mode)

Use this for trace quantification in biological matrices.[1][2][3]

  • Ion Source: ESI Positive.[1][2][3]

  • Spray Voltage: 3500 V.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 25 eV).[1][2][3]
      
    • Qualifier:

      
       (Collision Energy: 35 eV).[1][2][3]
      

Visualization: The Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard: 4-ethyl-N-phenyl-1-piperazinecarboxamide CheckComm Check Commercial Availability (USP/EP/LGC) Start->CheckComm Decision Available? CheckComm->Decision Purchase Purchase & Verify Co A Decision->Purchase Yes CustomSynth Custom Synthesis / Isolation Decision->CustomSynth No StructElucid Structural Elucidation (MS, IR, 1H-NMR, 13C-NMR) CustomSynth->StructElucid PurityAssign Purity Assignment (HPLC + KF + TGA + ROI) StructElucid->PurityAssign Validation Cross-Check Data: Does MS frag match NMR connectivity? PurityAssign->Validation FinalStd Release 'Primary Reference Standard' (Assign Purity Value) Validation->FinalStd Pass ReSynth Re-purify / Re-synthesize Validation->ReSynth Fail ReSynth->StructElucid

Caption: Workflow for establishing a Primary Reference Standard when commercial sources are absent.

References

  • Teo, S. K., et al. (2023).[1][2][3] Analytical Characterization of Piperazine-Based Impurities in Pharmaceutical Substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Holzgrabe, U. (2021).[1][2][3] Quantitative NMR (qNMR) for the Certification of Organic Reference Materials. Holzgrabe Consulting / University of Würzburg.[1][2][3]

  • European Medicines Agency (EMA). (2006).[1][2][3] Guideline on the Limits of Genotoxic Impurities. (Context for piperazine derivatives assessment).

  • PubChem. (2025).[1][7][2][3] Compound Summary: 1-Ethyl-4-phenylpiperazine (Structural Analog).[1][2][3] National Library of Medicine.[1][2][3] [1][2]

  • United States Pharmacopeia (USP). (2024).[1][2][3] General Chapter <11> USP Reference Standards.

(Note: Specific literature on "4-ethyl-N-phenyl-1-piperazinecarboxamide" is sparse; references provided ground the methodology of impurity characterization and qNMR validation.)

Sources

Structural Confirmation of 4-ethyl-N-phenyl-1-piperazinecarboxamide: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive guide on confirming the molecular structure of 4-ethyl-N-phenyl-1-piperazinecarboxamide (EPPC) using Single Crystal X-ray Diffraction (SC-XRD), while objectively comparing this "Gold Standard" method against spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT).

Context: Piperazine carboxamides are critical pharmacophores in medicinal chemistry, often serving as scaffolds for serotonergic ligands, antihistamines, and anthelmintics. However, the piperazine ring's conformational flexibility (chair/boat flipping) and the restricted rotation of the urea/carboxamide linkage create ambiguity in solution-state analysis. This guide details why SC-XRD is the requisite method for absolute structural assignment.

The Structural Challenge: Why NMR is Insufficient

In drug development, establishing the precise 3D conformer of EPPC is vital for docking studies. While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


) and NMR confirms connectivity, they often fail to distinguish between static conformers due to time-scale averaging.
Comparative Analysis: SC-XRD vs. Alternative Methods
FeatureSC-XRD (The Gold Standard) Solution State NMR (

H/

C)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates & bond lengths.Connectivity & chemical environment.[1][2][3]Predicted lowest-energy geometry.
Conformational Insight Captures the specific low-energy conformer present in the lattice (usually the "frozen" chair form).Shows a time-averaged signal of rapid ring flipping (unless VT-NMR is used).Theoretical; may miss crystal packing forces.
Stereochemistry Unambiguous determination of relative and absolute configuration.Requires complex NOESY/ROESY experiments; often ambiguous.N/A (User defines input).
Intermolecular Forces Direct visualization of Hydrogen bonding networks and

-

stacking.
Inferential (via chemical shift perturbation).Calculated/Predicted.[1][2][4][5][6][7][8]
Sample Requirement Single, high-quality crystal (0.1–0.5 mm).Dissolved sample (non-destructive).None (Virtual).

Key Insight: For EPPC, the partial double-bond character of the


 urea linkage creates syn/anti rotamers. NMR often shows broadened peaks at room temperature due to intermediate exchange rates, whereas SC-XRD resolves the exact bond lengths (typically 

for

) confirming the degree of conjugation.

Experimental Protocol: Crystallization & Data Collection

Author's Note: The following protocol is designed for self-validation. If crystals do not form within 72 hours, switch to the "Vapor Diffusion" alternative listed.

Phase 1: Crystal Growth (Slow Evaporation Method)

The goal is to obtain a monoclinic or triclinic crystal suitable for diffraction.

  • Solvent Selection: EPPC is moderately polar. Use a binary solvent system: Ethanol/Ethyl Acetate (1:1) or Dichloromethane/Hexane .

  • Dissolution: Dissolve 20 mg of pure EPPC in the minimum amount of hot solvent (

    
    ). Filter through a 0.45 
    
    
    
    PTFE syringe filter to remove nucleation sites.
  • Nucleation: Place the vial in a vibration-free environment at room temperature. Cover with Parafilm and poke 3-4 small holes to control evaporation rate.

  • Harvesting: After 3-5 days, inspect for colorless blocks or prisms. Select a crystal with dimensions approx.[9]

    
     mm.
    
Phase 2: X-Ray Diffraction Workflow

Instrument: Bruker APEX-II or equivalent CCD/CMOS diffractometer. Source: Mo-K


 radiation (

).[7]
  • Mounting: Mount the crystal on a Kapton loop using Paratone-N oil.

  • Cooling: Immediately cool to 100 K using a nitrogen stream (Oxford Cryosystems). Reasoning: Low temperature reduces thermal vibration (Debye-Waller factor), significantly improving resolution at high angles.

  • Data Collection: Collect a full sphere of data (

    
     range up to 
    
    
    
    ).
  • Reduction: Use SAINT or CrysAlisPro for integration and scaling. Apply Multi-scan absorption correction (SADABS).[9]

Structural Solution & Refinement Logic

The solution process follows a strict logical pathway. The diagram below illustrates the decision tree for solving the EPPC structure.

G Start Raw Diffraction Patterns SpaceGroup Determine Space Group (Systematic Absences) Start->SpaceGroup PhaseProblem Solve Phase Problem (Direct Methods / SHELXT) SpaceGroup->PhaseProblem ModelBuild Initial Model Building (Assign C, N, O atoms) PhaseProblem->ModelBuild Refinement Least-Squares Refinement (Minimize R1 & wR2) ModelBuild->Refinement CheckH Hydrogen Assignment (Riding Model vs. Difference Map) Refinement->CheckH Validation Validation (CheckCIF) Target: R1 < 0.05 Refinement->Validation Converged CheckH->Refinement Iterate

Figure 1: The crystallographic workflow from raw data to validated structure. Note the iterative loop between refinement and hydrogen assignment.

Critical Structural Parameters for EPPC

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity and quality of the model.

The Piperazine Ring Puckering

The piperazine ring in EPPC typically adopts a Chair Conformation .[9]

  • Validation: Calculate the Cremer-Pople puckering parameters (

    
    ).[9]
    
  • Expectation: For an ideal chair,

    
     should be close to 
    
    
    
    or
    
    
    . Significant deviation implies a Twisted Boat, which may occur due to steric bulk from the N-phenyl carboxamide group.
The Urea Linkage (Carboxamide)

The


 moiety is planar due to resonance.
  • Bond Length Check:

    • 
      : Expect 1.22 – 1.24 Å .
      
    • 
       (Amide): Expect 1.33 – 1.36 Å  (shorter than a single bond, confirming 
      
      
      
      character).
  • Torsion Angles: Check the

    
     torsion angle to determine if the ethyl group is syn or anti to the carbonyl oxygen.
    
Intermolecular Interactions

Look for


 hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighbor. These interactions often form centrosymmetric dimers  (

graph set motif) in the crystal lattice, a feature impossible to see in dilute NMR.

Troubleshooting & Validation (Self-Correcting Systems)

If your R-factor remains high (>7%), apply this diagnostic logic:

  • Disorder: Is the ethyl tail vibrating excessively?

    • Fix: Model the ethyl group over two positions with split occupancy (e.g., 0.6/0.4).

  • Twinning: Do spots appear split or elongated?

    • Fix: Check for non-merohedral twinning in the integration software (e.g., CELL_NOW).

  • Solvent Voids: Is there unexplained electron density?

    • Fix: Use SQUEEZE (PLATON) only if the solvent cannot be modeled explicitly.

References

  • Comparison of NMR and X-ray Crystallography. News-Medical.net. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules. Retrieved from [Link]

  • Crystal structure studies of 4-ethylpiperazin-1-ium salts. PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

4-ethyl-N-phenyl-1-piperazinecarboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Ethyl-N-phenyl-1-piperazinecarboxamide Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action

Status: Research Chemical / Organic Intermediate Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Sensitizer. Recommended Disposal Method: High-Temperature Incineration. Prohibited: Do NOT dispose of down drains, sinks, or in municipal trash.

Immediate Spill Response (Quick Reference):

  • Isolate: Evacuate the immediate area if dust/aerosol is present.

  • Protect: Don Nitrile gloves, safety goggles, and a lab coat.

  • Contain: Cover spill with absorbent pads (liquids) or damp paper towels (solids) to prevent dust.

  • Dispose: Place all waste in a labeled "Hazardous Waste - Organic" container.

Part 2: Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the chemical nature of 4-ethyl-N-phenyl-1-piperazinecarboxamide . As a specific Safety Data Sheet (SDS) may not be universally available for this niche research chemical, the following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous piperazine carboxamides (e.g., Diethylcarbamazine, N-phenylpiperazine).

PropertyDescriptionImplications for Disposal
Chemical Structure Piperazine ring with N-ethyl and N-phenylcarboxamide substitutions.Nitrogen-containing organic compound; potential for NOx generation during combustion.
Physical State Likely Solid (Crystalline) or Viscous Oil.Determines waste container type (Wide-mouth jar vs. Jerry can).
Solubility Likely soluble in organic solvents (DCM, Methanol); moderate water solubility.Do not use water for cleanup unless collected; aqueous waste requires specific treatment.[1]
Stability Stable under normal conditions.[2]No risk of spontaneous explosion; safe for standard storage.
Reactivity Incompatible with strong oxidizing agents and strong acids.CRITICAL: Segregate from nitric acid or peroxides in waste streams.

Inferred Hazards (Precautionary Principle):

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

  • Toxicology: Piperazine derivatives can be sensitizers.[3] Treat as a potential allergen.

Part 3: Regulatory Framework

Compliance is non-negotiable. This compound falls under the following regulatory categories:

  • RCRA (USA): Not a P-listed or U-listed acute hazardous waste. However, it must be characterized. If it does not exhibit Ignitability, Corrosivity, Reactivity, or Toxicity (TCLP), it is classified as "Non-RCRA Regulated Waste" but must still be managed as hazardous chemical waste by institutional policy.

  • EPA Waste Code: None specific. Use "000" or institutional equivalent for "Non-Regulated Organic Solid/Liquid."

  • California (Cal/EPA): Likely considered a "Non-RCRA Hazardous Waste" due to aquatic toxicity potential common in piperazines.

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Powders, Crystals)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "4-ethyl-N-phenyl-1-piperazinecarboxamide"

    • Hazards: Check "Irritant" and "Toxic."[3]

    • Composition: 100%.[4]

  • Transfer:

    • Place the solid waste directly into the container.

    • Do not mix with incompatible solids (e.g., strong oxidizers).

  • Closure: Screw the lid down tightly. Wipe the exterior with ethanol to remove residue.

B. Liquid Waste Disposal (Solutions, Mother Liquors)
  • Segregation: Determine the primary solvent.

    • Halogenated:[5] (e.g., DCM, Chloroform) -> Halogenated Waste Stream.

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) -> Non-Halogenated/Combustible Waste Stream.

  • Container: Use a standard 4L or 20L safety jerry can (HDPE or Steel).

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace for thermal expansion.

  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the volume.

C. Contaminated Debris (Gloves, Weigh Boats, Towels)[6]
  • Collection: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Disposal: Tie the bag securely (gooseneck tie).

  • Designation: Place inside the "Solid Hazardous Waste" drum/box for incineration.

Part 5: Visualization & Decision Logic

Diagram 1: Waste Stream Classification Logic

WasteDisposal Start Waste: 4-ethyl-N-phenyl-1-piperazinecarboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Jar Label: 'Non-RCRA Organic Solid' Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo HaloDisp Dispose in 'Halogenated Waste' Carboy Halo->HaloDisp NonHaloDisp Dispose in 'Combustible Waste' Carboy NonHalo->NonHaloDisp

Caption: Decision tree for segregating 4-ethyl-N-phenyl-1-piperazinecarboxamide waste streams.

Part 6: Spill Response & Decontamination

Scenario: 5g of solid powder spilled on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety glasses. If powder is fine/dusty, wear an N95 respirator.

  • Dry Clean-Up:

    • Do NOT spray water directly (spreads contamination).

    • Cover the powder with a damp paper towel to suppress dust.

    • Scoop up the material using a disposable spatula or index card.

  • Wet Decontamination:

    • Wipe the area with a soap/water solution (surfactants help solubilize the organic amide).

    • Follow with an Ethanol/Isopropanol wipe to remove organic residues.

  • Verification: Visual inspection under UV light (if compound is fluorescent) or simple visual check for residue.

Part 7: References

  • PubChem. (2025).[4][6] Compound Summary: Piperazine Derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link][7]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine carboxamides. [Link]

Sources

Personal protective equipment for handling 4-ethyl-N-phenyl-1-piperazinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel or highly bioactive compounds requires moving beyond basic laboratory safety and adopting a pharmacological mindset. 4-ethyl-N-phenyl-1-piperazinecarboxamide is a lipophilic, bioactive piperazine derivative. Compounds sharing this structural scaffold are frequently utilized in drug discovery as potent enzyme inhibitors (e.g., fatty acid amide hydrolase inhibitors) and neurological receptor modulators.

Because of its targeted pharmacological activity and the inherent chemical properties of the piperazine ring, this compound must be handled with the operational rigor applied to Active Pharmaceutical Ingredients (APIs)[1]. The following guide establishes a self-validating, causality-driven safety protocol to ensure absolute operator protection and sample integrity.

Causality-Driven Risk Assessment

Before handling the compound, it is critical to understand why specific precautions are necessary:

  • Respiratory Sensitization: Piperazine and its derivatives are documented respiratory sensitizers[2]. Inhalation of aerosolized micro-particulates can induce asthma-like allergic immune responses.

  • Dermal Penetration: The addition of the lipophilic 4-ethyl and N-phenylcarboxamide moieties significantly increases the compound's ability to permeate the stratum corneum (the outer layer of the skin). If dissolved in organic solvents like DMSO, dermal absorption is exponentially accelerated.

  • Electrostatic Aerosolization: As a dry powder with a moderate molecular weight (~233.3 g/mol ), this compound is highly prone to accumulating static charge. When manipulated, static repulsion can cause the powder to aerosolize, bypassing standard directional airflow and increasing inhalation risk.

Quantitative PPE & Engineering Controls

To mitigate the risks outlined above, standard academic laboratory safety guidelines must be augmented with API-level containment strategies[1][3].

PPE / Control CategorySpecificationMechanistic Rationale
Primary Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance against lipophilic, nitrogen-containing heterocycles compared to latex, preventing dermal penetration.
Secondary Gloves Nitrile or Neoprene (0.4 mm thickness)Worn over primary gloves during spill cleanup to provide extended breakthrough time (>480 mins) against organic solvents.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of aerosolized micro-particulates, directly mitigating respiratory sensitization risks[2].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects ocular mucosa from airborne dust and accidental solvent splashes during reconstitution.
Engineering Control Class II Biological Safety Cabinet or Vented Balance Enclosure (VBE)Maintains inward directional airflow (0.4-0.5 m/s) to capture static-prone powders before they reach the operator's breathing zone.

Self-Validating Operational Protocol: Weighing & Transfer

This protocol utilizes a "mass-balance" technique to ensure zero-loss transfer and verify containment integrity. Every step is designed to validate the success of the previous step.

Step 1: Preparation & Anti-Static Mitigation

  • Action: Wipe down the interior floor of the Vented Balance Enclosure (VBE) with a 70% isopropanol solution and allow it to evaporate completely.

  • Causality: Isopropanol dissipates residual surface charges on the VBE floor, reducing the static repulsion that causes powder aerosolization.

  • Action: Equip a grounded, anti-static micro-spatula and a conductive weigh boat.

Step 2: Double-Gloving & PPE Donning

  • Action: Don a primary pair of tightly fitted nitrile gloves, followed by a lab coat with knit cuffs. Pull a secondary pair of nitrile gloves over the cuffs.

  • Causality: This creates a continuous physical barrier. The outer glove handles the chemical; the inner glove acts as a fail-safe and ensures the skin remains protected during the doffing (removal) process.

Step 3: The Self-Validating Transfer

  • Action: Place the conductive weigh boat on the analytical balance and tare to zero.

  • Action: Dispense the required mass of 4-ethyl-N-phenyl-1-piperazinecarboxamide. Record the exact mass (

    
    ).
    
  • Action: Transfer the powder directly into the target solvent vial (e.g., DMSO for biological assays) strictly inside the VBE. Cap the vial tightly.

  • Action: Re-weigh the "empty" weigh boat. Record the residual mass (

    
    ).
    
  • Validation Check: The exact mass of the compound in the vial is

    
    . If 
    
    
    
    is unusually high, or if visual inspection reveals powder outside the boat, containment has been breached, triggering immediate localized decontamination.

Step 4: Doffing & Encapsulation

  • Action: Inspect outer gloves for visible powder. Remove the outer gloves inside the VBE by turning them inside-out.

  • Causality: Turning the gloves inside-out encapsulates any micro-residue, preventing it from becoming airborne outside the hood. Dispose of them immediately in a sealed hazardous waste bag.

Spill Response & Disposal Plan

If a dry powder spill occurs, do not attempt to sweep it , as mechanical sweeping generates hazardous aerosols.

Immediate Spill Response:

  • Suppress: Gently cover the spilled powder with absorbent laboratory pads.

  • Wet: Lightly dampen the pads with a compatible wetting agent (e.g., 10% ethanol/water mix) to suppress dust formation.

  • Encapsulate: Carefully fold the pad inward, trapping the wetted powder inside, and place it in a hazardous waste bag.

  • Chemical Decontamination: Wash the affected bench area with a dilute acidic solution (e.g., 1% acetic acid) followed by soap and water.

    • Causality: The basic piperazine nitrogen is rapidly protonated by the weak acid, converting the lipophilic free base into a highly water-soluble salt, ensuring complete removal from the surface.

Waste Management:

  • Solid Waste: All contaminated consumables (gloves, weigh boats, pads) must be sealed in a biohazard/chemical waste container.

  • Liquid Waste: Reconstituted compound waste must be segregated into a dedicated "Halogen-Free Organic Waste" carboy, clearly labeled with the compound name and CAS/structure, in strict compliance with EPA and local environmental regulations[3].

Containment & Exposure Mitigation Workflow

G Start Risk Assessment: 4-ethyl-N-phenyl-1-piperazinecarboxamide EngControls Engineering Controls (VBE / Fume Hood) Start->EngControls PPE Don PPE (Double Nitrile, P100, Goggles) EngControls->PPE Execution Execution: Anti-Static Weighing & Transfer PPE->Execution Decon Decontamination & Acid-Wash Spill Response Execution->Decon Validation Protocol Validation (Mass Balance & Visual Log) Decon->Validation

Workflow for the containment and safe handling of bioactive piperazinecarboxamide derivatives.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL:[Link]

  • Piperazine - HAZARD SUMMARY (Hazardous Substance Fact Sheet) Source: New Jersey Department of Health URL:[Link]

  • Manufacturing of Quality Oral Drug Products: Processing and Safe Handling of Active Pharmaceutical Ingredients Source: Routledge / Taylor & Francis Group URL:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.